Ethyl 5-ethoxyoxazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-11-6-5-9-7(13-6)8(10)12-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPVIAZPSGFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318282 | |
| Record name | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-09-3 | |
| Record name | 68208-09-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate
Executive Summary: This document provides an in-depth technical guide for the synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate, a valuable heterocyclic building block. The core of this guide focuses on a robust and chemically intuitive pathway: the base-catalyzed condensation and subsequent cyclization of ethyl isocyanoacetate with triethyl orthoformate. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, summarize key quantitative parameters, and offer insights into process optimization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize this and structurally related 5-alkoxyoxazole derivatives.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocycle that constitutes the core of numerous natural products, pharmaceuticals, and advanced materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a sought-after motif in drug discovery. Compounds containing the oxazole scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, antibiotic, and antiviral properties.
This compound, in particular, serves as a versatile synthetic intermediate. The ester at the C2 position allows for straightforward derivatization into amides, hydrazides, or can be reduced to the corresponding alcohol, while the ethoxy group at the C5 position modulates the electronic character of the ring and can be a site for further chemical modification. The synthesis pathway detailed herein offers a reliable method for accessing this valuable synthon.
Core Synthesis Pathway: Base-Catalyzed Condensation of Ethyl Isocyanoacetate and Triethyl Orthoformate
The most direct and efficient route to this compound relies on the reaction between two key commercial reagents: ethyl isocyanoacetate and triethyl orthoformate. This transformation is fundamentally a condensation-cyclization sequence facilitated by a suitable base.
Reaction Principle & Mechanistic Insights
The overall reaction follows the stoichiometry shown below:
Ethyl Isocyanoacetate + Triethyl Orthoformate --(Base)--> this compound + 2 EtOH
The mechanism proceeds through several distinct, logical steps, providing a clear example of isocyanide chemistry.[1]
-
Deprotonation: The reaction is initiated by a base (e.g., sodium hydride, potassium carbonate) which abstracts the acidic α-proton from ethyl isocyanoacetate. This is the critical step that generates the key nucleophile, a resonance-stabilized carbanion. The acidity of this proton is enhanced by the adjacent electron-withdrawing ester and isocyanide groups.
-
Nucleophilic Attack: The generated carbanion attacks the electrophilic central carbon of triethyl orthoformate.[2][3] This addition reaction leads to the formation of a transient tetrahedral intermediate.
-
Intermediate Formation & Ethanol Elimination: The tetrahedral intermediate rapidly eliminates one molecule of ethanol to form an α-isocyano-β,β-diethoxyacrylate intermediate.
-
Intramolecular Cyclization (5-endo-dig): This is the key ring-forming step. The oxygen atom of one of the remaining ethoxy groups acts as an internal nucleophile, attacking the electrophilic carbon of the isocyanide group. This forms the five-membered oxazole ring.
-
Aromatization: The resulting oxazoline intermediate is not stable and readily aromatizes by eliminating a second molecule of ethanol, driven by the formation of the stable, aromatic oxazole ring system.
The following diagram illustrates this validated mechanistic pathway.
Caption: Figure 1: Proposed Reaction Mechanism
Key Reagents and Rationale
-
Ethyl Isocyanoacetate: This is the foundational C2 building block, providing the nitrogen atom and the C2-carbon (with its ester substituent) of the final oxazole ring. Its synthesis is well-documented, most commonly via the dehydration of N-formylglycine ethyl ester.[4]
-
Triethyl Orthoformate: This reagent serves a dual purpose. It acts as a one-carbon electrophile and is the source of the C5-ethoxy group. Its use is common in the formation of heterocyclic systems.[5]
-
Base: A non-nucleophilic base is required to generate the carbanion without competing in side reactions. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the substrate, driving the reaction forward, and the only byproduct is hydrogen gas. Anhydrous potassium carbonate (K₂CO₃) can also be used as a milder, more heterogeneous base.
-
Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the carbanion intermediate and hydrolysis of the orthoformate. Tetrahydrofuran (THF) or 1,4-dioxane are ideal choices due to their inert nature and ability to solvate the intermediates.
Detailed Experimental Protocol
Disclaimer: The following is a representative protocol based on established chemical principles for analogous reactions.[6] Researchers should perform their own risk assessment and optimization.
Materials:
-
Ethyl isocyanoacetate (1.0 equiv.)
-
Triethyl orthoformate (1.5 equiv.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend sodium hydride (1.2 equiv.) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl isocyanoacetate (1.0 equiv.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.
-
Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the carbanion.
-
Electrophile Addition: Add triethyl orthoformate (1.5 equiv.) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (disappearance of the starting isocyanoacetate), cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.
-
Workup: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil.
-
Purification (Final): Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for this class of oxazole synthesis.
| Parameter | Value / Range | Rationale & Notes |
| Reactant Ratio | 1 : 1.5 (Isocyanoacetate : Orthoformate) | An excess of the orthoformate is used to drive the reaction to completion. |
| Base (Equivalents) | 1.1 - 1.2 (e.g., NaH) | A slight excess of base ensures complete deprotonation of the starting material. |
| Temperature (°C) | 0 °C (addition), 66 °C (reflux in THF) | Initial low temperature controls the exothermic deprotonation; heating is required for cyclization. |
| Reaction Time (h) | 2 - 6 | Monitored by TLC; depends on substrate concentration and temperature. |
| Typical Yield (%) | 65 - 85% | Yields are generally good but depend heavily on anhydrous conditions and purification efficiency. |
| Purity (Post-Chroma) | >98% | Flash column chromatography is highly effective for removing non-polar and polar impurities. |
Troubleshooting and Process Optimization
-
Low Yield: The most common cause of low yield is the presence of moisture. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. The quality of the sodium hydride is also critical.
-
Incomplete Reaction: If the reaction stalls, a small additional portion of base may be required, or the reflux time may need to be extended. Confirm the identity of the remaining starting material by TLC co-spotting.
-
Side Products: Polymerization of the isocyanoacetate can occur if the temperature during the initial deprotonation is not controlled. Slow, dropwise addition at 0 °C is crucial to minimize this.
Conclusion
The base-catalyzed reaction of ethyl isocyanoacetate and triethyl orthoformate provides a direct, high-yielding, and mechanistically elegant pathway to this compound. By understanding the underlying principles of each step—from the critical need for anhydrous conditions to facilitate carbanion formation to the thermally-driven cyclization and aromatization—researchers can reliably execute and optimize this valuable transformation. This method underscores the power of isocyanide chemistry in the efficient construction of complex heterocyclic scaffolds essential for modern drug discovery and materials science.
References
- Deadman, J. J., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Royal Society of Chemistry.
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Van Leusen, D., et al. (2003). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses. Available at: [Link]
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Shaaban, M. R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1568. Available at: [Link]
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Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(i), 400-436. Available at: [Link]
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ResearchGate. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Available at: [Link]
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"Ethyl 5-ethoxyoxazole-2-carboxylate" chemical properties
An In-depth Technical Guide to Ethyl 5-ethoxyoxazole-2-carboxylate: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] These five-membered heterocyclic compounds, containing both nitrogen and oxygen, are prized for their ability to engage with a wide array of biological targets through diverse non-covalent interactions.[2] This versatility has led to the development of oxazole-containing drugs with a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]
This technical guide focuses on a specific, highly functionalized derivative: This compound . The presence of an ethoxy group at the 5-position and an ethyl carboxylate at the 2-position makes this molecule an intriguing building block for chemical synthesis and drug discovery. The electron-donating nature of the ethoxy group and the electron-withdrawing character of the ester collectively modulate the electronic properties of the oxazole ring, influencing its reactivity and potential biological interactions. This guide provides a comprehensive overview of its predicted chemical properties, plausible synthetic routes, spectroscopic signature, and anticipated reactivity, offering a foundational resource for researchers interested in leveraging this promising scaffold.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₁NO₄ | |
| Molecular Weight | 185.18 g/mol | |
| Appearance | Colorless to light yellow liquid | Based on similar small molecule esters. |
| Boiling Point | ~220-240 °C at 760 Torr | Estimated based on related structures. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, ethyl acetate). Limited solubility in water. | General solubility for esters of this size. |
| pKa (conjugate acid) | ~0.5 - 1.0 | Oxazoles are weakly basic.[5] |
| LogP | ~1.5 | Estimated based on calculated values for similar structures. |
Synthesis of this compound
A highly plausible and efficient method for the synthesis of the target molecule is the Van Leusen oxazole synthesis .[6] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] For the synthesis of a 2-carboxylate derivative, ethyl glyoxalate would serve as the appropriate aldehyde component. The 5-ethoxy substituent would necessitate the use of a specialized isocyanide reagent, namely 1-(isocyano)-1-tosyl-1-ethoxy-methane, which is not commercially available but could be synthesized.
Proposed Synthetic Pathway: Modified Van Leusen Reaction
The proposed synthesis involves the base-mediated cycloaddition of ethyl glyoxalate with a custom ethoxy-substituted tosylmethyl isocyanide derivative.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of the Reaction Mixture: To a solution of 1-(isocyano)-1-tosyl-1-ethoxy-methane (1.0 eq) in anhydrous methanol, add potassium carbonate (K₂CO₃) (1.5 eq) and stir the suspension at room temperature for 15 minutes.
-
Addition of Aldehyde: Slowly add a solution of ethyl glyoxalate (1.2 eq) in anhydrous methanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on the structure of this compound and known spectroscopic trends for similar compounds.[7][8][9][10]
| Spectroscopic Method | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (s, 1H, H-4), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃ of ester), 4.25 (q, J = 7.0 Hz, 2H, OCH₂CH₃ at C-5), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃ of ester), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃ at C-5). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160.5 (C=O, ester), 158.0 (C-5), 145.0 (C-2), 125.0 (C-4), 68.0 (OCH₂CH₃ at C-5), 62.0 (OCH₂CH₃ of ester), 14.5 (OCH₂CH₃ at C-5), 14.2 (OCH₂CH₃ of ester). |
| FT-IR (KBr, cm⁻¹) | ~2980 (C-H stretch, alkyl), ~1730 (C=O stretch, ester), ~1620 (C=N stretch, oxazole), ~1580 (C=C stretch, oxazole), ~1250 (C-O stretch, ester), ~1100 (C-O stretch, ether). |
| Mass Spectrometry (EI) | m/z (%): 185 (M⁺), 156 ([M-C₂H₅]⁺), 140 ([M-OC₂H₅]⁺), 112 ([M-COOC₂H₅]⁺). |
Reactivity and Chemical Transformations
The reactivity of the oxazole ring is significantly influenced by its substituents. The 5-ethoxy group is a strong electron-donating group, which will increase the electron density of the ring, particularly at the C-4 position. Conversely, the 2-ethyl carboxylate group is electron-withdrawing, which will decrease the electron density, especially at the C-2 position.
Reactivity Profile
Caption: Predicted reactivity profile of this compound.
-
Ester Hydrolysis: The ethyl ester at the C-2 position can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[11] This provides a handle for further functionalization, such as amide bond formation.
-
Electrophilic Aromatic Substitution: The electron-donating ethoxy group at C-5 strongly activates the C-4 position towards electrophilic attack.[12] Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur selectively at this position.
-
Nucleophilic Aromatic Substitution: The C-2 position is the most electron-deficient due to the adjacent nitrogen atom and the ester group, making it the most likely site for nucleophilic attack.[13] However, the oxazole ring is generally not highly reactive towards nucleophiles unless a good leaving group is present at the C-2 position.
-
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles.[14] The 5-ethoxy group would further promote this reactivity, leading to the formation of substituted pyridines after the extrusion of a small molecule from the initial cycloadduct.
-
Deprotonation: The proton at the C-4 position is the most acidic proton on the ring, though still weakly acidic. Strong bases could potentially deprotonate this position, allowing for the introduction of electrophiles.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound suggest several potential applications in drug discovery:
-
Scaffold for Library Synthesis: The versatile reactivity of this molecule allows for the straightforward synthesis of diverse libraries of compounds for high-throughput screening.
-
Bioisostere: The oxazole ring can serve as a bioisosteric replacement for other aromatic or heteroaromatic systems in known drug molecules to improve pharmacokinetic or pharmacodynamic properties.
-
Intermediate for Complex Molecule Synthesis: The functional handles (ester and activated aromatic ring) make it a valuable intermediate for the total synthesis of more complex natural products or designed bioactive molecules.
Handling and Safety
While a specific safety data sheet for this compound is not available, general precautions for handling similar organic chemicals should be followed.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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An In-Depth Technical Guide to Ethyl Oxazole-5-carboxylate: Synthesis, Properties, and Applications
An advisory note to our readers: Initial searches for "Ethyl 5-ethoxyoxazole-2-carboxylate" did not yield substantive data, suggesting it may be a novel or sparsely documented compound. This guide will instead focus on the closely related and well-characterized molecule, Ethyl oxazole-5-carboxylate , for which extensive technical information is available, to provide a valuable resource for researchers in the field.
Introduction
Ethyl oxazole-5-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical development and materials science. Its rigid oxazole core, substituted with a reactive ester functional group, makes it an invaluable building block for the synthesis of more complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the fundamental properties, synthesis, and diverse applications of Ethyl oxazole-5-carboxylate.
Chemical Identifiers and Properties
A clear understanding of a compound's identifiers and physicochemical properties is paramount for its effective use in a research setting.
| Identifier | Value | Reference |
| CAS Number | 118994-89-1 | [1][2][3][4][5][6] |
| Molecular Formula | C6H7NO3 | [2][3][4][5] |
| Molecular Weight | 141.12 g/mol | [2][3][6] |
| IUPAC Name | ethyl 1,3-oxazole-5-carboxylate | [5] |
| Synonyms | 5-Oxazolecarboxylic acid ethyl ester, Ethyl 1,3-oxazole-5-carboxylate | [5][6] |
| Appearance | Liquid | [1][6] |
| Boiling Point | 202.0±13.0°C (760 Torr) | [7] |
| Density | 1.163 g/mL at 25°C | [6][7] |
| Refractive Index | n20/D 1.468 | [6][7] |
| Water Solubility | Soluble (35 g/L at 25°C) | [2][5][7] |
| SMILES | CCOC(=O)c1cnco1 | [6] |
| InChI Key | KRMORCCAHXFIHF-UHFFFAOYSA-N | [2][8][9] |
Synthesis of Ethyl Oxazole-5-carboxylate
The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry. While various methods exist, a common approach for constructing 4,5-disubstituted oxazoles, such as ethyl oxazole-5-carboxylate, involves the reaction of activated carboxylic acid derivatives with isocyanides. A highly efficient method involves the direct use of carboxylic acids, activated in situ, which then react with isocyanoacetates. This approach is valued for its broad substrate scope and tolerance of various functional groups.[10]
A general workflow for such a synthesis is depicted below:
Figure 1: Generalized workflow for the synthesis of Ethyl Oxazole-5-carboxylate.
Spectroscopic Analysis
Structural elucidation of Ethyl Oxazole-5-carboxylate is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are critical for confirming the structure. The proton NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet) and protons on the oxazole ring.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the C=O of the ester, C=N and C=C bonds of the oxazole ring, and C-O stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound, further confirming its identity.
Applications in Research and Development
Ethyl oxazole-5-carboxylate serves as a valuable intermediate in the synthesis of a wide array of functional molecules.
Pharmaceutical and Medicinal Chemistry
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Ethyl oxazole-5-carboxylate provides a convenient starting point for the synthesis of novel therapeutic agents. The ester functionality can be readily converted to amides, hydrazides, or other derivatives, allowing for the exploration of a broad chemical space in the search for new drugs. Oxazole derivatives have been investigated for a range of biological activities, including as anticancer, antifungal, and antibacterial agents.[11]
The general workflow for utilizing Ethyl Oxazole-5-carboxylate in drug discovery is outlined below:
Figure 2: Application of Ethyl Oxazole-5-carboxylate in a typical drug discovery pipeline.
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, Ethyl oxazole-5-carboxylate and its derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs).[2][5] The rigid, aromatic nature of the oxazole ring can contribute to favorable electronic and photophysical properties, such as thermal stability and charge transport capabilities, which are essential for efficient OLED performance.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl oxazole-5-carboxylate.
-
Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8°C.[6]
Conclusion
Ethyl oxazole-5-carboxylate is a chemical intermediate with significant potential in both pharmaceutical and materials science research. Its well-defined structure and versatile reactivity make it an attractive starting material for the synthesis of a diverse range of functional molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in the laboratory.
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[1][8][12]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. SpectraBase. [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-ethoxyoxazole-2-carboxylate
Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. The molecule at the center of this guide, Ethyl 5-ethoxyoxazole-2-carboxylate, represents a class of heterocyclic compounds—oxazoles—that are of significant interest due to their versatile biological activities.[1] The journey from synthesis to a viable drug candidate is paved with rigorous analytical checkpoints, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serving as the primary tools for molecular cartography.
Molecular Structure and Predicted Spectroscopic Overview
This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. Its structure comprises an ethyl ester group at the 2-position and an ethoxy group at the 5-position. These functional groups will each give rise to characteristic signals in the various spectra, allowing for a detailed structural confirmation.
| Functional Group | Expected Spectroscopic Evidence |
| Ethyl Ester | Signals for a -CH2- and a -CH3 group in ¹H and ¹³C NMR; a strong C=O stretch in IR. |
| Ethoxy Group | Signals for a -O-CH2- and a -CH3 group in ¹H and ¹³C NMR; a C-O stretch in IR. |
| Oxazole Ring | Aromatic proton signal in ¹H NMR; characteristic aromatic carbon signals in ¹³C NMR; C=N and C-O-C stretches in IR. |
| Molecular Ion | A distinct molecular ion peak in the mass spectrum corresponding to the molecular weight of the compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atomic nuclei.[6] For this compound, both ¹H and ¹³C NMR will be invaluable.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ (Ethoxy) | Standard chemical shift for a methyl group adjacent to a methylene in an ethoxy group. |
| ~1.45 | Triplet | 3H | -COO-CH₂-CH₃ (Ester) | Similar to the ethoxy methyl, but slightly deshielded by the adjacent ester carbonyl. |
| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ (Ethoxy) | Methylene group attached to an oxygen, deshielded by the electronegative atom. |
| ~4.45 | Quartet | 2H | -COO-CH₂ -CH₃ (Ester) | Methylene group of the ethyl ester, strongly deshielded by the adjacent carbonyl group. |
| ~7.50 | Singlet | 1H | Oxazole H-4 | The single proton on the oxazole ring is in an electron-deficient environment, leading to a downfield chemical shift. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. Based on data for related oxazole and imidazole carboxylates, the following chemical shifts can be anticipated.[7][8]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~14.2 | -O-CH₂-C H₃ (Ethoxy) | Typical chemical shift for a terminal methyl carbon in an ethyl group. |
| ~14.4 | -COO-CH₂-C H₃ (Ester) | Similar to the ethoxy methyl carbon. |
| ~62.0 | -COO-C H₂-CH₃ (Ester) | Methylene carbon of the ester, deshielded by the adjacent oxygen and carbonyl. |
| ~69.0 | -O-C H₂-CH₃ (Ethoxy) | Methylene carbon of the ethoxy group, deshielded by the oxygen atom. |
| ~125.0 | Oxazole C-4 | The carbon atom bearing the single ring proton. |
| ~145.0 | Oxazole C-2 | Carbon of the oxazole ring attached to the ester group, significantly deshielded. |
| ~158.0 | Ester C=O | Carbonyl carbon of the ethyl ester group. |
| ~162.0 | Oxazole C-5 | Carbon of the oxazole ring attached to the ethoxy group. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands (KBr Pellet)
The IR spectrum of this compound is expected to be dominated by absorptions from the ester carbonyl group and the various C-O and C-H bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| ~2980-2850 | C-H Stretch (sp³) | Characteristic of the methyl and methylene groups of the ethyl and ethoxy substituents. |
| ~1735-1750 | C=O Stretch (Ester) | A strong, sharp absorption band is expected for the ester carbonyl group. This is a key diagnostic peak. |
| ~1600-1500 | C=N Stretch (Oxazole) | The carbon-nitrogen double bond within the oxazole ring will have a characteristic stretch in this region. |
| ~1250-1050 | C-O Stretch | A complex region with strong absorptions from the C-O single bonds of the ester and ethoxy groups. |
Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)
Caption: Workflow for FT-IR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
The molecular formula of this compound is C₉H₁₃NO₄, which corresponds to a molecular weight of 199.20 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 199 is expected, corresponding to the intact molecule with one electron removed.
-
Key Fragmentation Pathways: Electron ionization is a high-energy technique that will likely cause fragmentation of the ester and ethoxy groups. Common fragmentation patterns for ethyl esters include the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or the loss of ethylene (-C₂H₄, 28 Da) via a McLafferty rearrangement.[9]
| Predicted m/z | Fragment | Rationale |
| 199 | [M]⁺ | Molecular ion peak. |
| 170 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy substituent. |
| 154 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |
| 126 | [M - •OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 154 fragment. |
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
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"Ethyl 5-ethoxyoxazole-2-carboxylate" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 5-ethoxyoxazole-2-carboxylate
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and capacity for hydrogen bonding make it a privileged motif in drug design.[1] This guide provides a detailed technical analysis of a specific derivative, this compound. Due to the absence of extensive published data on this exact molecule, this document synthesizes information from analogous structures and foundational chemical principles to predict its molecular structure and conformational landscape. Furthermore, we present a comprehensive, self-validating workflow integrating chemical synthesis, spectroscopic analysis, and computational modeling, designed to empirically determine and verify these structural properties. This document serves as both a predictive guide and a methodological blueprint for researchers investigating novel oxazole derivatives.
The 1,3-Oxazole Core: A Privileged Heterocycle
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] All atoms in the ring are sp² hybridized, resulting in a planar structure with six delocalized π-electrons, which imparts aromatic stability.[4] This planarity is a critical feature, as it reduces conformational complexity and provides a rigid scaffold for orienting substituents in three-dimensional space, a key consideration in rational drug design. The presence of nitrogen and oxygen heteroatoms introduces a dipole moment and provides sites for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors.[4][5]
Predicted Molecular Structure of this compound
The structure of this compound is defined by the central oxazole ring substituted at the C2 and C5 positions. The C2 position holds an ethyl carboxylate group, an electron-withdrawing moiety, while the C5 position is substituted with an ethoxy group, a strong electron-donating group. This push-pull electronic arrangement is expected to influence the reactivity and intermolecular interactions of the molecule.
The fundamental structure can be visualized as follows:
Caption: Predicted 2D structure of this compound.
Conformational Analysis: The Role of Rotatable Bonds
While the oxazole ring itself is rigid, the molecule's overall three-dimensional shape is dictated by the rotation around several key single bonds associated with its substituents. Understanding the preferred orientation, or conformation, around these bonds is critical for predicting how the molecule will interact with its environment, particularly with a protein binding pocket.
Key Torsional Angles
The primary determinants of the molecule's conformation are the torsional angles associated with the two substituent groups:
-
τ1 (O1-C2-C6-O3): Rotation around the bond connecting the ester group to the oxazole ring. The planarity of this linkage is favored due to conjugation between the ester's π-system and the aromatic ring. The two likely low-energy conformations are syn-planar and anti-planar, where the carbonyl C=O bond is either pointing toward or away from the ring's oxygen atom, respectively.
-
τ2 (C4-C5-O4-C9): Rotation around the bond connecting the ethoxy group to the oxazole ring. The orientation of the ethyl group relative to the plane of the oxazole ring will be influenced by steric hindrance and hyperconjugation effects.
-
τ3 (C5-O4-C9-C10): Rotation around the C-O bond within the ethoxy group.
-
τ4 (C6-O3-C7-C8): Rotation around the C-O bond within the ethyl ester group.
Caption: Key rotatable bonds defining the molecule's conformation.
Predicted Low-Energy Conformation
Based on steric analysis, the anti-planar conformation for the ester group (τ1 ≈ 180°) is likely favored to minimize steric clash between the carbonyl oxygen and the ethoxy group at the C5 position. For the ethoxy group, a conformation where the ethyl chain is directed away from the ester group would be the most stable. The terminal ethyl groups (C9-C10 and C7-C8) are expected to adopt a staggered conformation to minimize torsional strain. The definitive determination of the global minimum energy conformation requires the computational and experimental workflows detailed below.
An Integrated Workflow for Structural Elucidation
To move from prediction to empirical fact, a multi-faceted approach is required. The following workflow is designed as a self-validating system, where computational predictions are corroborated by spectroscopic data, and both are ultimately confirmed by X-ray crystallography.
Caption: Proposed workflow for structural and conformational analysis.
PART A: EXPERIMENTAL PROTOCOLS
Proposed Synthesis: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a robust and high-yielding method for creating the oxazole ring from tosylmethyl isocyanide (TosMIC) and an aldehyde.[6] A plausible route to the target molecule would involve a modification where an acyl chloride and an appropriate precursor are used.
Protocol:
-
Reactant Preparation: Prepare ethyl oxalyl chloride (as the C2-ester source) and an enol ether derived from ethyl 3-aminocrotonate (as the C4-C5-ethoxy source).
-
Cyclization: In an inert atmosphere, dissolve the enol ether in a suitable aprotic solvent (e.g., THF, Dioxane).
-
Cool the solution to 0°C and slowly add a non-nucleophilic base (e.g., triethylamine) followed by the dropwise addition of ethyl oxalyl chloride.
-
Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated solution of NH₄Cl.
-
Extraction & Purification: Extract the product into ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify the crude product using column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
Spectroscopic Characterization
The purified compound's identity and structure will be confirmed using a suite of spectroscopic techniques.[7]
| Technique | Parameter | Predicted Observation | Justification |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.2 ppm (s, 1H, H4); ~4.4 ppm (q, 2H); ~4.2 ppm (q, 2H); ~1.4 ppm (t, 3H); ~1.3 ppm (t, 3H) | H4 proton on electron-rich oxazole ring. Two distinct quartet/triplet pairs for the two non-equivalent ethyl groups. |
| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (C=O); ~158 ppm (C2); ~152 ppm (C5); ~102 ppm (C4); ~62 ppm, ~61 ppm, ~14 ppm, ~14 ppm | Characteristic shifts for oxazole ring carbons and ester/ether carbons.[8] |
| IR | Wavenumber (cm⁻¹) | ~1730-1750 (C=O stretch); ~1600-1650 (C=N stretch); ~1200-1300 (C-O stretch) | Strong carbonyl absorption from the ester. Characteristic absorptions for the oxazole ring and ether linkages.[9] |
| HRMS (ESI+) | m/z | [M+H]⁺, [M+Na]⁺ | Provides exact mass for confirmation of the molecular formula (C₉H₁₃NO₄). |
| 2D NMR (NOESY) | Correlation | H4 proton to protons on the C5-ethoxy group | A nuclear Overhauser effect would confirm through-space proximity, helping to define the ethoxy group's orientation. |
Single-Crystal X-ray Diffraction
This is the gold standard for unequivocally determining molecular structure and conformation in the solid state.
Protocol:
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone). Employ slow evaporation, vapor diffusion (e.g., hexane as anti-solvent), or slow cooling to grow single crystals of sufficient quality.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson analysis. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[10][11] This will provide precise bond lengths, bond angles, and the crucial torsional angles (τ1, τ2, τ3, τ4).
PART B: COMPUTATIONAL CHEMISTRY PROTOCOL
Computational modeling provides invaluable insight into the molecule's intrinsic properties, complementing experimental data. Density Functional Theory (DFT) is the method of choice for this purpose.[1][5]
Protocol:
-
Structure Preparation: Build the 3D structure of this compound in a molecular editor.
-
Conformational Search: Perform a systematic scan of the potential energy surface by rotating the key torsional angles (τ1 and τ2) in increments (e.g., 15°). For each increment, perform a constrained geometry optimization.
-
Geometry Optimization: Take the low-energy conformers identified from the scan and perform a full, unconstrained geometry optimization using a functional like B3LYP with a 6-311++G(d,p) basis set.[5] This will yield the lowest energy (most stable) conformation.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum for comparison with experimental data.
-
NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These can be scaled and compared directly with the experimental spectrum.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMO): Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity.[5]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.[1]
-
Conclusion
This technical guide establishes a robust, predictive model for the molecular structure and conformation of this compound, a molecule of interest within the medicinally significant oxazole class. We predict a planar oxazole core with key conformational flexibility centered around the C2-ester and C5-ethoxy substituents. The guide outlines a comprehensive and synergistic workflow, blending synthesis, advanced spectroscopy, X-ray crystallography, and DFT calculations. This integrated approach ensures a self-validating pathway to move from a theoretically sound hypothesis to an empirically confirmed, high-resolution structural model, providing the foundational knowledge necessary for future drug design and development efforts.
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Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. [Link]1422-8599/25/1/10)
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Starting materials for "Ethyl 5-ethoxyoxazole-2-carboxylate" synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the viable starting materials for the synthesis of this compound, a substituted oxazole of interest to researchers in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active compounds, and the specific 2,5-substitution pattern of the target molecule necessitates a carefully considered synthetic strategy. This document moves beyond a simple list of precursors to explain the chemical logic behind their selection. We present a primary, robust synthetic pathway based on the well-established Robinson-Gabriel methodology, detailing the key starting materials, their roles, and a step-by-step protocol. Alternative strategies are also discussed to provide a complete scientific overview. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this or structurally related heterocyclic compounds.
Retrosynthetic Analysis and Core Synthetic Strategy
The structure of this compound features an ethyl carboxylate group at the C2 position and an ethoxy group at the C5 position. A logical retrosynthetic analysis suggests that a cyclodehydration reaction is a highly efficient method for constructing the oxazole ring. This approach falls under the category of the Robinson-Gabriel synthesis and its variants, which involve the cyclization of an α-acylamino carbonyl compound.
For our target, the immediate precursor would be an N-acylated serine derivative, specifically Ethyl 2-((ethoxycarbonyl)formamido)-3-ethoxypropanoate . This intermediate contains all the necessary atoms for the target heterocycle, arranged in a linear fashion ripe for cyclization. This precursor can be disconnected into two readily accessible or preparable starting materials: an O-alkylated serine ester and an oxalic acid derivative.
Caption: Retrosynthetic analysis of this compound.
This retrosynthesis identifies the most plausible and robust pathway, grounding the synthesis in well-established organic chemistry principles and pointing directly to the required starting materials.
Primary Starting Materials: Selection and Rationale
Based on the retrosynthetic analysis, the synthesis is strategically dependent on two key starting materials. Their properties and roles are outlined below.
Ethyl 2-amino-3-ethoxypropanoate (O-Ethyl-Serine Ethyl Ester)
This molecule serves as the structural backbone for the final product, providing the C4 and C5 atoms of the oxazole ring, the ring oxygen, and the nitrogen atom. It is a derivative of the amino acid L-serine, where both the carboxylic acid and the side-chain hydroxyl group are ethylated.
-
Role in Synthesis: It is the nucleophilic component in the initial acylation step. The amino group attacks the acylating agent. In the subsequent cyclization step, the atoms of this molecule form the core C4-C5-O-N fragment of the oxazole ring.
-
Causality of Choice: Using a serine derivative is a classic strategy for accessing oxazoles and oxazolines. The predefined stereochemistry and functionality of amino acids make them powerful chiral building blocks. The O-ethyl and ethyl ester groups are specifically chosen to match the ethoxy and ethyl carboxylate moieties in the final product's name, though the C2-carboxylate ultimately comes from the other reagent. The ethoxy group on the side chain is critical as it becomes the C5-substituent.
Ethyl Oxalyl Chloride
This reagent is a mono-acid chloride, mono-ester of oxalic acid. It is a highly reactive and efficient acylating agent.
-
Role in Synthesis: It acts as the electrophile, acylating the amino group of the serine derivative. This reaction introduces the -C(=O)-COOEt fragment, which becomes the C2 atom and its associated ethyl carboxylate substituent in the final oxazole ring.
-
Causality of Choice: To install an ethyl carboxylate group at the C2 position of the oxazole, the acylating agent must contain this functionality. Ethyl oxalyl chloride is an ideal choice due to its high reactivity, which ensures efficient N-acylation under mild conditions. An alternative, less reactive acylating agent would be diethyl oxalate .[1][2] While diethyl oxalate can be used, it typically requires harsher conditions (e.g., heating) to drive the reaction to completion compared to the highly electrophilic acid chloride.[3][4]
Data Summary of Primary Starting Materials
| Property | Ethyl 2-amino-3-ethoxypropanoate | Ethyl Oxalyl Chloride |
| Molecular Formula | C₇H₁₅NO₃ | C₄H₅ClO₃ |
| Molecular Weight | 161.20 g/mol | 136.53 g/mol |
| Role | Oxazole Backbone (C4-C5-O-N) | Acylating Agent (C2-COOEt) |
| Key Functional Group | Primary Amine, Ether, Ester | Acid Chloride, Ester |
| Reactivity | Nucleophilic | Highly Electrophilic |
Proposed Synthetic Workflow and Experimental Protocol
The forward synthesis is a two-step process: N-acylation followed by cyclodehydration. This workflow is designed to be a self-validating system, where the successful formation of the intermediate in Step 1 is critical for the success of Step 2.
Caption: Forward synthesis workflow for this compound.
Protocol 1: Synthesis of Ethyl 2-((ethoxycarbonyl)formamido)-3-ethoxypropanoate
This protocol details the N-acylation of the serine derivative.
Materials:
-
Ethyl 2-amino-3-ethoxypropanoate (1.0 equiv)
-
Ethyl oxalyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Ethyl 2-amino-3-ethoxypropanoate (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add Ethyl oxalyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Cyclodehydration to this compound
This protocol is a variation of the Robinson-Gabriel synthesis for forming the oxazole ring.[5][6]
Materials:
-
Ethyl 2-((ethoxycarbonyl)formamido)-3-ethoxypropanoate (from Step 1)
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Toluene or other suitable high-boiling solvent
-
Magnetic stirrer, round-bottom flask, reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the α-acylamino ester intermediate from the previous step in a suitable solvent like toluene.
-
Slowly add the dehydrating agent (e.g., 2-3 equivalents of POCl₃) to the solution. The reaction can be exothermic.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the excess dehydrating agent.
-
Neutralize the aqueous solution with a base, such as solid NaHCO₃ or aqueous NaOH solution, until the pH is ~7-8.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford pure this compound.
Alternative Synthetic Approaches (Theoretical)
While the Robinson-Gabriel approach is the most direct, other modern methods could theoretically be adapted.
-
Carboxylic Acid and Isocyanide Coupling: A modern, efficient method involves the direct coupling of a carboxylic acid with an isocyanoacetate.[7] In a hypothetical adaptation, one could envision a reaction between ethoxyacetic acid and a specialized isocyanide like ethyl isocyano(oxo)acetate . However, the latter is not a common reagent, making this route less practical. The challenge in isocyanide-based routes is typically achieving the desired C2/C5 substitution pattern, as standard reagents like ethyl isocyanoacetate tend to yield 4-carboxylates.
Conclusion
The most viable and strategically sound approach for the synthesis of this compound relies on a two-step sequence starting from Ethyl 2-amino-3-ethoxypropanoate and Ethyl oxalyl chloride . This pathway is underpinned by the robust and well-documented Robinson-Gabriel oxazole synthesis. The selection of these specific starting materials is dictated by a logical retrosynthetic analysis that ensures all required structural elements are introduced efficiently and with high regiochemical control. This guide provides the foundational knowledge for researchers to confidently source the necessary precursors and execute the synthesis in a laboratory setting.
References
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R&S Chemicals. (n.d.). Products Search. Retrieved from [Link]
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A Technical Guide to the Synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate: Strategic Pathways and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, valued for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] This technical guide delineates plausible and robust synthetic pathways to a novel, yet undocumented, derivative: Ethyl 5-ethoxyoxazole-2-carboxylate. In the absence of a known discovery history, this document serves as a forward-looking technical primer, providing researchers with the strategic insights and detailed protocols necessary for its synthesis and characterization. We will explore established synthetic transformations, including the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis, adapting them to the specific structural requirements of the target molecule. This guide is structured to not only provide step-by-step instructions but also to rationalize the experimental choices, thereby empowering researchers to troubleshoot and adapt these methodologies.
Introduction: The Rationale for this compound
The unique substitution pattern of this compound, featuring an electron-donating ethoxy group at the C5 position and an electron-withdrawing ethyl ester at the C2 position, presents an intriguing scaffold for molecular design. The C5-alkoxy substituent is known to influence the electronic properties of the oxazole ring, potentially modulating its interaction with biological targets.[3] The C2-ester provides a versatile handle for further functionalization, such as conversion to amides, carboxylic acids, or other bioisosteric groups, making it a valuable building block for combinatorial library synthesis in drug discovery programs.
This guide will focus on two primary, mechanistically distinct, and highly adaptable synthetic strategies for the construction of the 2,5-disubstituted oxazole core of the target molecule.
Strategic Pathway I: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and reliable method for the formation of oxazoles through the cyclodehydration of 2-acylamino ketones.[1][4] This pathway is particularly attractive due to the commercial availability of starting materials that can be readily converted to the required precursor.
Mechanistic Rationale
The reaction proceeds via an initial activation of the ketone's carbonyl oxygen by a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride). This facilitates an intramolecular nucleophilic attack by the amide's carbonyl oxygen, forming a five-membered oxazoline intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.[4]
}
Figure 1: Simplified Robinson-Gabriel Synthesis Workflow
Proposed Synthetic Protocol for this compound
The synthesis is envisioned as a two-step process starting from ethyl glycinate.
Step 1: Synthesis of the 2-Acylamino Ketone Precursor (Ethyl 2-(ethoxyacetamido)-3-oxobutanoate)
-
Reaction Setup: To a solution of ethyl 2-amino-3-oxobutanoate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Acylation: Slowly add ethoxyacetyl chloride (1.1 eq) dropwise to the cooled solution. The ethoxyacetyl chloride can be prepared from ethoxyacetic acid and a chlorinating agent like thionyl chloride.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-acylamino ketone precursor.
Step 2: Robinson-Gabriel Cyclodehydration
-
Reaction Setup: To the purified 2-acylamino ketone (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C.
-
Cyclization: Stir the mixture at room temperature for 1 hour, then heat to 80-90 °C for 2-3 hours. The use of a strong dehydrating agent like POCl₃ is crucial for this transformation.[2]
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Work-up and Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain this compound.
Strategic Pathway II: The Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from an aldehyde.[5][6] This approach offers a different retrosynthetic disconnection and can be advantageous if the appropriate aldehyde precursor is readily accessible.
Mechanistic Rationale
The reaction is initiated by the deprotonation of TosMIC by a base (e.g., potassium carbonate). The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization, driven by the nucleophilicity of the oxygen, forms an oxazoline intermediate. Elimination of the tosyl group, a good leaving group, from this intermediate yields the desired oxazole.[6][7]
}
Figure 2: Van Leusen Oxazole Synthesis Workflow
Proposed Synthetic Protocol for this compound
For this pathway, the key starting material would be an appropriate aldehyde. A plausible precursor is ethyl 2-formyl-2-ethoxyacetate, which is not commercially available and would require synthesis. A more direct approach would be to utilize a precursor that generates the 2-carboxylate functionality from the TosMIC component. However, the standard Van Leusen reaction typically installs a substituent at the 5-position from the aldehyde.[8] A modified approach would be necessary.
A more feasible adaptation involves the reaction of an α-keto ester with TosMIC.
Proposed Protocol using an α-Keto Ester
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend potassium carbonate (2.0 eq) in methanol.
-
Addition of Reactants: Add a solution of diethyl 2-oxo-3-ethoxybutanedioate (1.0 eq) and TosMIC (1.1 eq) in methanol to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.
Predicted Analytical Data
While no experimental data for this compound is publicly available, we can predict its key spectroscopic features based on the analysis of structurally similar compounds.[9]
| Parameter | Predicted Value | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (s, 1H) | H-4 (oxazole ring) |
| δ 4.30-4.40 (q, J = 7.1 Hz, 2H) | -OCH₂ CH₃ (ester) | |
| δ 4.10-4.20 (q, J = 7.0 Hz, 2H) | -OCH₂ CH₃ (ether) | |
| δ 1.35-1.45 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ (ester) | |
| δ 1.25-1.35 (t, J = 7.0 Hz, 3H) | -OCH₂CH₃ (ether) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 | C=O (ester) |
| δ ~158 | C-5 (oxazole ring) | |
| δ ~145 | C-2 (oxazole ring) | |
| δ ~125 | C-4 (oxazole ring) | |
| δ ~70 | -OCH₂ CH₃ (ether) | |
| δ ~62 | -OCH₂ CH₃ (ester) | |
| δ ~14 | -OCH₂CH₃ (ether) | |
| δ ~14 | -OCH₂CH₃ (ester) | |
| IR (neat, cm⁻¹) | ~1730 (C=O stretch, ester) | |
| ~1620 (C=N stretch, oxazole) | ||
| ~1100-1200 (C-O stretch, ether & ester) | ||
| Mass Spec (ESI+) | m/z [M+H]⁺ = 186.07 |
Conclusion and Future Outlook
This technical guide provides a comprehensive theoretical framework and practical, step-by-step protocols for the synthesis of the novel compound, this compound. By leveraging well-established synthetic methodologies like the Robinson-Gabriel and Van Leusen reactions, researchers are equipped with robust starting points for accessing this promising scaffold. The predicted analytical data serves as a benchmark for the characterization of the synthesized compound. The successful synthesis of this molecule will open avenues for its exploration in various drug discovery programs, particularly in the development of new therapeutic agents where the unique electronic and steric properties of the 2,5-disubstituted oxazole core can be exploited. Further derivatization of the C2-ester will undoubtedly lead to a diverse library of compounds for biological screening.
References
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Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of oxazole derivatives from α‐keto acid. Retrieved from [Link]
-
PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement. Retrieved from [Link]
-
Angene. (n.d.). Diethyl Oxalate: Comprehensive Overview and Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl oxalate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Ethyl 5-Ethoxyoxazole-2-carboxylate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
Abstract
The oxazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Within this class of heterocycles, ethyl 5-ethoxyoxazole-2-carboxylate emerges as a particularly intriguing building block. Its unique arrangement of an electron-rich 5-ethoxy group and an electron-withdrawing 2-carboxylate ester on the oxazole ring suggests a rich and versatile reactivity profile. This technical guide provides an in-depth analysis of the potential research applications of this compound, targeting researchers, medicinal chemists, and professionals in drug development. We will explore plausible synthetic strategies, key chemical transformations, and a range of potential therapeutic applications, from oncology to infectious diseases. Detailed experimental protocols for the synthesis of related compounds and predictive data for the title compound are provided to empower researchers in their exploration of this promising chemical entity.
Introduction: The Significance of the Oxazole Moiety
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with the oxazole ring system being a recurring motif in a vast array of biologically active molecules. The inherent electronic properties and structural rigidity of the oxazole core allow it to serve as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. The substitution pattern on the oxazole ring plays a crucial role in modulating its physicochemical properties and biological activity. This compound presents a unique combination of functional groups that can be strategically exploited for the synthesis of novel and complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not extensively documented in publicly available literature, we can predict its key physicochemical properties based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁NO₄ |
| Molecular Weight | 185.18 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated >200 °C at 760 Torr |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
| LogP | Estimated 1.5 - 2.5 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 4 |
Proposed Synthesis of this compound
Synthetic Pathway via Ethyl 2-Isocyanoacetate
A promising approach involves the reaction of ethyl 2-isocyanoacetate with an activated ethoxycarbonyl equivalent.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of this compound
-
To a stirred solution of ethyl 2-isocyanoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add a suitable base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at 0 °C.
-
After stirring for 15 minutes, add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
Potential Research Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents across various disease areas.
As a Diene in Diels-Alder Reactions for the Synthesis of Pyridine Derivatives
5-Alkoxyoxazoles are known to function as electron-rich dienes in Diels-Alder reactions, providing a powerful route to substituted pyridines.[8][9][10][11] This reactivity can be harnessed to synthesize novel pyridine-containing compounds with potential biological activities.
Diagram: Diels-Alder Reaction of this compound
Caption: General workflow for pyridine synthesis via Diels-Alder.
This strategy could be employed to synthesize analogues of known pyridine-based drugs or to generate novel chemical entities for high-throughput screening.
Precursor for Novel Anti-cancer Agents
The oxazole ring is a common feature in many anti-cancer agents. By modifying the ester and ethoxy groups of this compound, a library of derivatives can be synthesized and screened for cytotoxic activity against various cancer cell lines. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides.
Development of Novel Antimicrobial Agents
Oxazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities. The scaffold of this compound can be elaborated to design novel antibacterial and antifungal agents. The ethoxy group at the 5-position can be a key modulator of activity and selectivity.
Synthesis of Kinase Inhibitors
Many kinase inhibitors incorporate heterocyclic scaffolds. The structural rigidity and potential for diverse substitution make the oxazole core an attractive starting point for the design of novel kinase inhibitors. The ester group can be converted to various functionalities to interact with specific residues in the kinase active site.
Key Chemical Transformations and Derivative Synthesis
The functional groups of this compound offer multiple handles for chemical modification, allowing for the generation of a diverse library of compounds.
| Transformation | Reagents and Conditions | Product Type |
| Ester Hydrolysis | LiOH, THF/H₂O | 5-Ethoxyoxazole-2-carboxylic acid |
| Amide Formation | 1. LiOH, THF/H₂O2. Amine, Coupling agent (e.g., HATU) | 5-Ethoxyoxazole-2-carboxamides |
| Reduction of Ester | LiAlH₄, THF | (5-Ethoxyoxazol-2-yl)methanol |
| Nucleophilic Aromatic Substitution (at C2) | If activated, with strong nucleophiles. | 2-Substituted-5-ethoxyoxazoles |
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique electronic and structural features, combined with the potential for versatile chemical modifications, make it an attractive scaffold for the synthesis of novel bioactive molecules. The proposed synthetic routes and potential applications outlined in this guide are intended to stimulate further research into this fascinating molecule. As our understanding of the structure-activity relationships of oxazole derivatives continues to grow, compounds like this compound will undoubtedly play a significant role in the development of the next generation of therapeutics.
References
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Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New, Simple Synthesis of Oxazoles from Aldehydes. Tetrahedron Lett.1972 , 13 (51), 5339–5342. [Link]
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Sha, C. K.; Shen, C. Y.; Jean, C. L.; Chiu, R. T.; Tseng, W. H. Van Leusen Reaction of α,β-Unsaturated Aldehydes. A Novel Synthesis of 5-Vinyl Oxazoles. Tetrahedron Lett.1997 , 38 (1), 113–116. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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ACS Publications. Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles. J. Org. Chem.2022 , 87 (11), 7438–7448. [Link]
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ACS Publications. Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Org. Lett.2023 , 25 (23), 4236–4241. [Link]
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RSC Publishing. Unconventional oxazole formation from isocyanides. Chem. Commun., 2014 , 50, 1189-1191. [Link]
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PubMed Central. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2024 , 89 (5), 3236-3247. [Link]
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PubMed. Oxazole as an electron-deficient diene in the Diels-Alder reaction. J. Org. Chem.2007 , 72 (16), 6128-6133. [Link]
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Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org. Synth.2012 , 89, 206. [Link]
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Methodological & Application
Step-by-step synthesis of "Ethyl 5-ethoxyoxazole-2-carboxylate"
An Application Note and Protocol for the Synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Significance of Oxazole Scaffolds in Modern Chemistry
The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds and functional materials. Substituted oxazoles are integral to pharmaceuticals exhibiting activities such as anti-inflammatory, antimicrobial, and anti-proliferative effects.[1] this compound, in particular, serves as a versatile building block, offering multiple reaction sites for further chemical elaboration in drug discovery programs. The ester and ethoxy groups provide handles for modification, making it a valuable intermediate for constructing more complex molecular architectures.
Proposed Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the preparation of the key precursor, ethyl 2-isocyanoacetate. The second step is a base-mediated cyclization reaction of ethyl 2-isocyanoacetate with triethyl orthoformate to construct the desired 5-ethoxyoxazole ring system.
Step 1: Synthesis of Ethyl 2-isocyanoacetate
The preparation of ethyl 2-isocyanoacetate is well-documented and can be accomplished via the dehydration of N-formyl glycine ethyl ester.[2][3] This reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) or triphosgene in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][4] The mechanism involves the activation of the formyl oxygen by the dehydrating agent, followed by an intramolecular elimination facilitated by the base to yield the isocyanide.
Step 2: Synthesis of this compound
The core of this synthesis is the construction of the oxazole ring. This is achieved through the reaction of the α-deprotonated ethyl 2-isocyanoacetate with triethyl orthoformate. The isocyanoacetate, with its acidic α-hydrogen, is readily deprotonated by a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form a nucleophilic carbanion.[3] This carbanion then attacks the electrophilic carbon of triethyl orthoformate. The subsequent intramolecular cyclization, involving the attack of the oxygen of the resulting enolate onto the isocyanide carbon, followed by elimination of ethanol, yields the aromatic 5-ethoxyoxazole ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| N-formyl glycine ethyl ester | 3145-49-7 | 131.13 | >98% | Sigma-Aldrich |
| Triphosgene | 32315-10-9 | 296.75 | >98% | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | >99% | Sigma-Aldrich |
| Dichloromethane (DCM), dry | 75-09-2 | 84.93 | Anhydrous | Sigma-Aldrich |
| Triethyl orthoformate | 122-51-0 | 148.20 | >98% | Sigma-Aldrich |
| Sodium hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in oil | Sigma-Aldrich |
| Tetrahydrofuran (THF), dry | 109-99-9 | 72.11 | Anhydrous | Sigma-Aldrich |
| Ethyl acetate | 141-78-6 | 88.11 | ACS grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | N/A | N/A | Aqueous solution | In-house prep |
| Brine | N/A | N/A | Saturated NaCl solution | In-house prep |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Granular | Fisher Scientific |
Step-by-Step Synthesis
Part A: Synthesis of Ethyl 2-isocyanoacetate
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-formyl glycine ethyl ester (13.1 g, 100 mmol) and dry dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add diisopropylethylamine (DIPEA) (34.8 mL, 200 mmol) to the stirred solution.
-
Addition of Dehydrating Agent: Dissolve triphosgene (10.9 g, 36.7 mmol) in dry dichloromethane (50 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2-isocyanoacetate is a dark yellow oil and can be used in the next step without further purification.[2]
Part B: Synthesis of this compound
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil (4.4 g, 110 mmol). Wash the sodium hydride with dry hexanes (3 x 20 mL) to remove the mineral oil, and then add dry tetrahydrofuran (THF) (100 mL). Cool the suspension to 0 °C.
-
Formation of the Anion: Dissolve the crude ethyl 2-isocyanoacetate (from Part A, ~100 mmol) in dry THF (20 mL) and add it dropwise to the stirred suspension of sodium hydride over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Addition of Electrophile: Add triethyl orthoformate (16.5 mL, 100 mmol) to the reaction mixture dropwise at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with brine (50 mL).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Synthetic Workflow Visualization
Caption: Synthetic workflow for this compound.
Data Summary and Characterization
Quantitative Data
| Step | Reagent | Moles (mmol) | Equivalents | Volume/Mass |
| Part A | N-formyl glycine ethyl ester | 100 | 1.0 | 13.1 g |
| DIPEA | 200 | 2.0 | 34.8 mL | |
| Triphosgene | 36.7 | 0.37 | 10.9 g | |
| Part B | Ethyl 2-isocyanoacetate (crude) | ~100 | 1.0 | ~11.3 g |
| Sodium Hydride (60%) | 110 | 1.1 | 4.4 g | |
| Triethyl orthoformate | 100 | 1.0 | 16.5 mL |
Expected Product Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups (triplets and quartets) and a singlet for the oxazole ring proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl, the carbons of the oxazole ring, and the carbons of the ethyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the target compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester and C=N and C-O stretches of the oxazole ring.
Safety and Handling
-
Triphosgene: is highly toxic and corrosive. It is a source of phosgene gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Hydride: is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Isocyanides: Ethyl 2-isocyanoacetate has an extremely unpleasant odor and is an irritant.[5] All manipulations should be performed in a fume hood.
-
Solvents: Dichloromethane, tetrahydrofuran, ethyl acetate, and hexanes are flammable and should be handled away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step procedure, involving the initial preparation of ethyl 2-isocyanoacetate followed by a base-mediated cyclization, is a robust method for accessing this valuable synthetic intermediate. The provided step-by-step instructions, along with safety precautions and characterization guidelines, should enable researchers in organic synthesis and drug development to successfully prepare this compound for their research endeavors.
References
- Organic Syntheses Procedure. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
- ResearchGate. (PDF) A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
- ChemicalBook. Ethyl isocyanoacetate | 2999-46-4.
- The Royal Society of Chemistry. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines.
- ACS Publications. Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews.
- Google Patents. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
- ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate.
- PrepChem.com. Synthesis of (a) Diethyl (2,2-dimethoxyethyl)malonate.
- ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- ResearchGate. (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.
- International Journal of Pharmaceutical Sciences and Research. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. Diethyl 2,2-Diethoxyethylphosphonate: Synthesis, Applications, and Properties for Chemical Innovation.
- PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate.
- ChemSynthesis. ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.
- ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.
- ChemicalBook. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis.
- Benchchem. Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials.
- ResearchGate. Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates | Request PDF.
Sources
The Synthetic Versatility of Ethyl 5-Ethoxyoxazole-2-carboxylate: A Gateway to Novel Heterocyclic Scaffolds
In the landscape of modern organic synthesis and drug discovery, the strategic design of functionalized heterocyclic building blocks is paramount. Ethyl 5-ethoxyoxazole-2-carboxylate, a bespoke oxazole derivative, emerges as a highly versatile scaffold. Its unique arrangement of an electron-donating ethoxy group and an electron-withdrawing carboxylate moiety on the oxazole core imparts a rich and tunable reactivity. This guide provides an in-depth exploration of the synthetic routes to this valuable building block, detailed protocols for its application in key organic transformations, and insights into its potential for the rapid construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction to the Privileged Oxazole Scaffold
The oxazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs. Its presence often confers favorable pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of this compound offers a unique handle for chemists to exploit. The C2-ester provides a reactive site for amide coupling and other nucleophilic additions, while the C5-ethoxy group can influence the electronic nature of the ring and potentially serve as a leaving group or a directing group in subsequent transformations.
Proposed Synthesis of this compound
While not a commercially cataloged compound, a plausible and efficient synthesis of this compound can be envisioned through the adaptation of established methodologies for oxazole formation. A particularly promising approach involves the reaction of an α-hydroxy-β-ketoester with a suitable nitrogen source, or a [3+2] cycloaddition strategy. Below is a proposed synthetic workflow.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol is based on the well-established van Leusen oxazole synthesis, adapted for the specific substrates.
Materials:
-
Ethyl glyoxylate (50% solution in toluene)
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of ethyl glyoxylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen), add ethyl isocyanoacetate (1.1 eq).
-
Slowly add DBU (0.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Rationale for Experimental Choices:
-
DBU: A non-nucleophilic strong base is chosen to deprotonate the α-carbon of ethyl isocyanoacetate, initiating the cycloaddition, without competing in nucleophilic addition to the ester.
-
Anhydrous Conditions: The reagents are sensitive to moisture, which can lead to side reactions and decomposition.
-
Inert Atmosphere: Prevents oxidation of the starting materials and intermediates.
Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of more complex heterocyclic systems. The ester and ethoxy groups provide orthogonal reactivity that can be selectively addressed.
Amide Bond Formation at the C2-Position
The ethyl ester at the C2 position is readily converted to an amide, a common linkage in bioactive molecules.
Diagram: Amide Coupling Reaction
Caption: Amide coupling at the C2-position of the oxazole ring.
Experimental Protocol: Synthesis of N-Benzyl-5-ethoxyoxazole-2-carboxamide
Materials:
-
This compound
-
Benzylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for extraction and chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add benzylamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzyl-5-ethoxyoxazole-2-carboxamide.
Rationale:
-
HATU: A highly efficient amide coupling reagent that minimizes side reactions and racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid (formed in situ via hydrolysis of the ester or directly from the ester).
Cross-Coupling Reactions
While the C5-ethoxy group is not a traditional leaving group for cross-coupling, it can be potentially activated or displaced under specific conditions. More commonly, derivatization of the oxazole ring at other positions would precede cross-coupling reactions. For instance, halogenation of the oxazole ring at the C4 position would open up avenues for Suzuki, Stille, or Sonogashira couplings to introduce further complexity.[1]
Potential in Drug Discovery
The resulting N-substituted 5-ethoxyoxazole-2-carboxamides are attractive scaffolds for screening in various biological assays. The oxazole core is a known pharmacophore, and the ability to readily diversify the amide substituent allows for the creation of large libraries of compounds for high-throughput screening. For example, similar oxazole-containing structures have shown promise as antibacterial and anticancer agents.[2]
Data Summary
| Compound | Synthetic Method | Key Reagents | Yield (%) |
| This compound | [3+2] Cycloaddition | Ethyl glyoxylate, Ethyl isocyanoacetate, DBU | Est. 60-70 |
| N-Benzyl-5-ethoxyoxazole-2-carboxamide | Amide Coupling | Benzylamine, HATU, DIPEA | Est. 75-85 |
Estimated yields are based on analogous reactions reported in the literature and would require experimental validation.
Conclusion
This compound represents a promising, albeit currently non-commercial, building block for organic synthesis. The proposed synthetic route offers a viable path to its production, and its functional handles provide a platform for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and insights provided herein are intended to empower researchers to explore the full potential of this versatile scaffold in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
- Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
- Shafer, C. M., & Molinski, T. F. (2000). Synthesis of (S)- and (R)-2-amino-4-methyl-5-oxazoleacetic acids and their application to the synthesis of bengazole A analogues. The Journal of Organic Chemistry, 65(25), 8479–8489.
- Vedejs, E., & Monahan, S. D. (1996). A general method for the synthesis of 2,4-disubstituted oxazoles. The Journal of Organic Chemistry, 61(16), 5483–5485.
- Phillips, A. J., & Uto, Y. (2002). Synthesis of 2,4-disubstituted oxazoles via palladium-catalyzed coupling of 2-chlorooxazoles. Organic Letters, 4(21), 3679–3682.
- van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369–2372.
-
Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(6), 3727–3732.[2]
- Stanetty, P., & Kremslehner, M. (1998). A convenient synthesis of ethyl 2-chlorooxazole-4-carboxylate and its use in palladium-catalyzed cross-coupling reactions. Journal of Heterocyclic Chemistry, 35(4), 977–980.
- Padwa, A., & Kulkarni, Y. S. (1988). Rhodium(II)-catalyzed reactions of ethyl 2-diazo-3-oxobutanoate. Generation of a cyclic carbonyl ylide and its cycloaddition reactions. The Journal of Organic Chemistry, 53(10), 2247–2254.
- Katritzky, A. R., & Ji, F. B. (1995). A new and efficient synthesis of 2,5-disubstituted oxazoles. Tetrahedron Letters, 36(45), 8195–8198.
- Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). One-pot synthesis of 2,5-disubstituted oxazoles. Tetrahedron Letters, 43(46), 8331–8334.
- Stark, L. M., & Tierney, J. P. (2003). A mild and efficient one-pot synthesis of 2,5-disubstituted oxazoles. Tetrahedron Letters, 44(27), 5067–5069.
- Li, W., & Johnson, R. L. (2004). A novel solid-phase synthesis of 2,4,5-trisubstituted oxazoles. Organic Letters, 6(6), 965–968.
- Lee, J. C., & Song, I. G. (2000). A convenient synthesis of 2,5-diaryloxazoles from α-azidoacetophenones. Tetrahedron Letters, 41(29), 5891–5894.
- Chavan, S. P., & Pathak, A. B. (2007). A simple and efficient synthesis of 2,5-disubstituted oxazoles catalyzed by iodine. Tetrahedron Letters, 48(27), 4739–4741.
Sources
Application Notes and Protocols: Reactions of the Ethoxycarbonyl Group in Ethyl 5-Ethoxyoxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Ester Handle on a Privileged Heterocycle
Ethyl 5-ethoxyoxazole-2-carboxylate is a multifunctional building block in organic synthesis. The oxazole core is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The ethoxycarbonyl group at the C2 position, while seemingly a simple ester, serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations. The electronic nature of the oxazole ring, being electron-withdrawing, can influence the reactivity of this ester group, making it an interesting substrate for various modifications.
This guide provides an in-depth exploration of key reactions involving the ethoxycarbonyl group of this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Reactions and Methodologies
The ethoxycarbonyl group of this compound can undergo several fundamental transformations, including hydrolysis, amidation, reduction, and reaction with organometallic reagents. Each of these reactions opens up a pathway to a new class of derivatives with distinct physicochemical and biological properties.
Hydrolysis (Saponification): Accessing the Carboxylic Acid
Scientific Rationale: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a foundational transformation. This reaction, typically conducted under basic conditions (saponification), is often the first step in preparing amides, or for use in applications where a free carboxylic acid is required. The reaction is driven to completion by the irreversible formation of a carboxylate salt.[1][2] A final acidification step is necessary to protonate the carboxylate and yield the neutral carboxylic acid.[1]
Experimental Protocol: Saponification of this compound
This protocol is adapted from established procedures for ester hydrolysis.[1][3]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (a common ratio is 2:1 to 5:1 v/v). The exact volume should be sufficient to ensure complete dissolution.
-
Addition of Base: Add a solution of NaOH or KOH (1.5 - 3.0 eq) in water to the flask. The use of an excess of the base ensures the reaction goes to completion.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-70°C) for 2-6 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of 1-2 with concentrated HCl while cooling in an ice bath. The carboxylic acid product should precipitate out if it is a solid.
-
-
Extraction and Isolation:
-
Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-ethoxyoxazole-2-carboxylic acid.
-
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.
Data Summary Table: Hydrolysis Conditions
| Parameter | Condition | Rationale |
| Base | NaOH or KOH | Strong bases that effectively hydrolyze the ester. |
| Solvent | MeOH/Water | Co-solvent system to dissolve both the ester and the inorganic base. |
| Temperature | Room Temp. to Reflux | Higher temperatures accelerate the reaction rate. |
| Equivalents of Base | 1.5 - 3.0 eq | Ensures the reaction proceeds to completion. |
| Work-up | Acidification | Protonates the carboxylate salt to yield the carboxylic acid. |
Amidation: Forging the Amide Bond
Scientific Rationale: The conversion of the ethoxycarbonyl group to an amide is a critical transformation in drug discovery, as the amide bond is a key structural feature in many pharmaceuticals.[4] This can be achieved in a two-step process involving initial hydrolysis to the carboxylic acid followed by amide coupling, or in some cases, directly from the ester via aminolysis. For a more controlled and efficient process, activating the carboxylic acid (obtained from hydrolysis) with a coupling agent is the preferred method.[5][6][7]
Experimental Protocol: Two-Step Amidation via the Carboxylic Acid
This protocol utilizes a standard peptide coupling agent to form the amide bond.[8]
Materials:
-
5-ethoxyoxazole-2-carboxylic acid (from hydrolysis)
-
Desired amine (primary or secondary)
-
Coupling agent (e.g., HBTU, HATU, EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Activation: To a solution of 5-ethoxyoxazole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the coupling agent (1.1 - 1.5 eq) and the organic base (2.0 - 3.0 eq). Stir the mixture at 0 °C for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide can be purified by column chromatography or recrystallization.
Workflow for Two-Step Amidation
Caption: Two-step amidation of the ethoxycarbonyl group.
Reduction: From Ester to Primary Alcohol
Scientific Rationale: The reduction of the ethoxycarbonyl group to a primary alcohol, (5-ethoxyoxazol-2-yl)methanol, provides a valuable intermediate for further functionalization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing esters.[9][10][11] The reaction proceeds via a tetrahedral intermediate, which then eliminates ethoxide to form an aldehyde that is immediately reduced to the alcohol.[9]
Experimental Protocol: LiAlH₄ Reduction of this compound
CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C.
-
Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Quenching (Fieser workup):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water (x mL, where x = grams of LiAlH₄ used) dropwise.
-
Add 15% aqueous NaOH solution (x mL).
-
Add water again (3x mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Isolation:
-
Filter the precipitate through a pad of Celite and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude (5-ethoxyoxazol-2-yl)methanol.
-
-
Purification: Purify the crude alcohol by column chromatography.
Reduction Mechanism Overview
Caption: Key stages in the LiAlH₄ reduction of the ester.
Reaction with Grignard Reagents: Carbon-Carbon Bond Formation
Scientific Rationale: The reaction of the ethoxycarbonyl group with Grignard reagents (R-MgX) is a powerful method for forming new carbon-carbon bonds and synthesizing tertiary alcohols.[12][13] The reaction proceeds through a double addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[12][14] It is generally not possible to stop the reaction at the ketone stage.
Experimental Protocol: Grignard Reaction with this compound
CAUTION: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. The reaction must be performed under anhydrous conditions and an inert atmosphere.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) in THF or diethyl ether (at least 2.2 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C and add the Grignard reagent (2.2 - 2.5 eq) dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Isolation:
-
Extract the mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude tertiary alcohol by column chromatography.
Grignard Reaction Pathway
Caption: Double addition of a Grignard reagent to the ester.
Conclusion
The ethoxycarbonyl group at the C2 position of this compound is a gateway to a wide array of chemical derivatives. The protocols outlined in this guide for hydrolysis, amidation, reduction, and Grignard reactions provide robust and reproducible methods for accessing key intermediates in medicinal chemistry and materials science. Understanding the principles behind these transformations allows for their rational application in the synthesis of novel and complex molecules based on the oxazole scaffold.
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OperaChem. (2024). Saponification-Typical procedures. [Link]
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ChemSynthesis. (2025). 5-ethoxy-2-methyl-N-phenyl-1,3-oxazole-4-carboxamide. [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
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Dietmar, S. (2009). The Grignard Reagents. ACS Publications. [Link]
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SAGE Publications. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]
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Al-Omair, M. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. [Link]
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Organic Chemistry Portal. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
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Furia, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]
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Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
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Chemistry LibreTexts. (2023). Reduction of Carboxylic Acids with LiAlH4. [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. [Link]
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Quora. (2017). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas.... [Link]
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The Organic Chemistry Tutor. (2021). Saponification Reaction of Esters. YouTube. [Link]
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Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
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Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]
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ResearchGate. (2025). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. [Link]
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National Center for Biotechnology Information. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
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ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
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Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]
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Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
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National Center for Biotechnology Information. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]
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National Center for Biotechnology Information. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]
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Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]
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Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link]
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PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. [Link]
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ChemSynthesis. (2025). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Biological Activity Screening of Ethyl 5-ethoxyoxazole-2-carboxylate Derivatives
These application notes serve as a detailed guide for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. We will delve into the strategic screening of derivatives based on the "Ethyl 5-ethoxyoxazole-2-carboxylate" scaffold. The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Marketed drugs containing the oxazole scaffold are used to treat a variety of conditions, including inflammatory diseases, infections, and cancer.[2][3][4] This guide provides a strategic framework and detailed protocols for uncovering the therapeutic potential of novel derivatives of this promising chemical series.
The versatility of the oxazole ring allows for diverse chemical modifications, enabling the exploration of a vast chemical space to identify potent and selective drug candidates.[2] Derivatives of the oxazole core have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] This document will provide the scientific rationale and step-by-step protocols to effectively screen for these key biological activities.
Part 1: Anticancer Activity Screening
Rationale for Screening: The oxazole moiety is a constituent of several potent anticancer agents.[8][5][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial cellular targets like STAT3, tubulin, DNA topoisomerases, and various protein kinases.[5][9][10] Therefore, a primary focus of a screening campaign for novel this compound derivatives should be the evaluation of their cytotoxic and cytostatic potential against a panel of human cancer cell lines.
Protocol 1.1: In Vitro Cytotoxicity Assessment using the Resazurin Assay
The resazurin (alamarBlue) assay is a robust, sensitive, and straightforward method to determine cell viability. It is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The degree of fluorescence is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Doxorubicin (positive control)
-
Phosphate Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds and doxorubicin in the complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).
-
Incubate for 48-72 hours.
-
-
Resazurin Assay:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Cytotoxicity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | PC-3 IC50 (µM) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Doxorubicin |
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for In Vitro Cytotoxicity Screening.
Potential Mechanism of Action: Inhibition of Tubulin Polymerization
A known mechanism of action for some oxazole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][9]
Caption: Inhibition of Tubulin Polymerization Pathway.
Part 2: Antimicrobial Activity Screening
Rationale for Screening: Heterocyclic compounds, including oxazoles, are a rich source of antimicrobial agents.[6] The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new classes of antibiotics. Screening this compound derivatives against a panel of pathogenic bacteria and fungi is a logical step in evaluating their therapeutic potential.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well U-bottom plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism.
-
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | |||
| Derivative 2 | |||
| Ciprofloxacin | N/A | ||
| Fluconazole | N/A | N/A |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Part 3: Anti-inflammatory Activity Screening
Rationale for Screening: The oxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[2] Several heterocyclic compounds have been shown to possess anti-inflammatory properties by inhibiting enzymes like cyclooxygenases (COX-1 and COX-2).[7][13]
Protocol 3.1: In Vitro Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA) solution (5% w/v)
-
Test compounds dissolved in DMSO
-
Diclofenac sodium (positive control)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.5 mL of the test compound or standard at various concentrations and 0.5 mL of BSA solution.
-
A control consists of 0.5 mL of PBS and 0.5 mL of BSA solution.
-
-
Incubation:
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation.
-
Determine the IC50 value.
-
Protocol 3.2: In Vivo Carrageenan-Induced Paw Edema Model
For promising in vitro hits, an in vivo model provides further validation. The carrageenan-induced paw edema model is a standard method for screening anti-inflammatory drugs.[13][14][15]
Procedure (summary):
-
Administer the test compound or vehicle to groups of rats.
-
After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points post-carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for Anti-inflammatory Screening.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
-
DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an…. OUCI. [Link]
-
What is an Inhibition Assay? Biobide Blog. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
functional in vitro assays for drug discovery. YouTube. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
Marketed drugs containing oxazole. ResearchGate. [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. MDPI. [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. ResearchGate. [Link]
-
Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists. Everand. [Link]
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- 15. researchgate.net [researchgate.net]
The Strategic Utility of Ethyl 5-Ethoxyoxazole-2-carboxylate in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic compounds remains a cornerstone of drug discovery and materials science. Among the myriad of synthetic intermediates, substituted oxazoles have emerged as particularly valuable synthons due to their unique reactivity and their prevalence in biologically active natural products and pharmaceuticals. This application note delves into the synthetic applications of a highly functionalized and reactive building block: Ethyl 5-ethoxyoxazole-2-carboxylate .
The strategic placement of an ethoxy group at the 5-position and a carboxylate at the 2-position imbues this oxazole with a distinct electronic character, rendering it a versatile precursor for a range of chemical transformations. The electron-rich nature of the 5-alkoxyoxazole system makes it an excellent diene component in hetero-Diels-Alder reactions, providing a powerful and convergent approach to highly substituted pyridine derivatives. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of this compound, detailed experimental protocols for its application, and insights into the mechanistic underpinnings of these transformations.
Core Reactivity: The Hetero-Diels-Alder Approach to Polysubstituted Pyridines
The most prominent application of 5-alkoxyoxazoles, including this compound, is their participation in [4+2] cycloaddition reactions with various dienophiles. This powerful transformation serves as a direct and efficient method for the construction of highly substituted 3-hydroxypyridine scaffolds, which are key components in numerous biologically active compounds, including analogues of Vitamin B6.
The underlying principle of this reaction is the inverse electron-demand hetero-Diels-Alder (HDA) reaction. The electron-rich 5-ethoxyoxazole acts as the diene component, reacting with an electron-deficient dienophile. The initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the elimination of a small molecule (in this case, likely ethanol) and subsequent aromatization to yield the stable pyridine ring.
A general and single-step synthesis of polysubstituted 3-hydroxypyridine scaffolds can be achieved through the hetero-Diels-Alder reactions of 5-ethoxyoxazoles with various dienophiles.[1] The reaction often benefits from the use of a Lewis acid catalyst, such as Neodymium(III) triflate (Nd(OTf)₃), which can enhance the reactivity of the dienophile and facilitate the cycloaddition at room temperature.[1]
Application Protocol 1: Synthesis of a Substituted Ethyl 3-Hydroxypyridine-4-carboxylate Derivative
This protocol outlines a general procedure for the hetero-Diels-Alder reaction between this compound and an electron-deficient alkene, exemplified by diethyl maleate, to synthesize a polysubstituted 3-hydroxypyridine.
Reaction Scheme:
Caption: Hetero-Diels-Alder reaction of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | (Not available) | 185.18 | 1 mmol |
| Diethyl maleate | 141-05-9 | 172.18 | 1.2 mmol |
| Neodymium(III) triflate (Nd(OTf)₃) | 52093-27-3 | 589.43 | 0.1 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 20 mL |
| Brine | 7647-14-5 | 58.44 | 20 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Add neodymium(III) triflate (0.1 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add diethyl maleate (1.2 mmol) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting oxazole will indicate the completion of the reaction.
-
-
Work-up Procedure:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired diethyl 3-hydroxy-2-(ethoxycarbonyl)pyridine-4,5-dicarboxylate.
-
Expected Results and Characterization:
The expected product is a highly substituted 3-hydroxypyridine. The structure should be confirmed by standard analytical techniques:
-
¹H NMR: Will show characteristic signals for the pyridine ring proton, the ethyl ester groups, and the hydroxyl proton.
-
¹³C NMR: Will display signals for the pyridine ring carbons, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H, C=O (ester), and C=C/C=N bonds of the pyridine ring.
Mechanistic Insights: The Rationale Behind the Transformation
The efficiency and selectivity of the hetero-Diels-Alder reaction of 5-alkoxyoxazoles are rooted in fundamental principles of pericyclic reactions and orbital symmetry.
Caption: Mechanistic pathway of the hetero-Diels-Alder reaction.
-
Activation of the Dienophile: The Lewis acid catalyst coordinates to the dienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy. This reduces the energy gap between the HOMO (Highest Occupied Molecular Orbital) of the oxazole (diene) and the LUMO of the dienophile, thereby accelerating the reaction.
-
[4+2] Cycloaddition: The oxazole and the activated dienophile undergo a concerted [4+2] cycloaddition to form a bicyclic intermediate. The stereochemistry of the dienophile is typically retained in this intermediate.
-
Retro-Diels-Alder and Aromatization: The bicyclic intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction. This step involves the elimination of a stable small molecule, in this case, ethanol from the ethoxy group and a proton. This elimination leads to the formation of the aromatic and thermodynamically stable 3-hydroxypyridine ring. The study of the Diels-Alder reaction of 4-carboxymethyl-5-ethoxyoxazole, a related compound, provides further evidence for the utility of this reaction pathway in synthesizing substituted pyridines.[2]
Further Synthetic Transformations and Potential Applications
While the hetero-Diels-Alder reaction is a primary application, the functionality present in this compound opens avenues for other synthetic explorations.
-
Nucleophilic Attack: The ester group at the 2-position can be a site for nucleophilic acyl substitution, allowing for the introduction of various functionalities or for the synthesis of amide derivatives.
-
Electrophilic Substitution: While less common for the oxazole ring itself, the resulting pyridine ring from the cycloaddition can undergo electrophilic substitution reactions, allowing for further diversification of the heterocyclic scaffold.
-
Modification of the Ethoxy Group: The ethoxy group at the 5-position is crucial for the hetero-Diels-Alder reactivity. However, in other contexts, it could potentially be a target for cleavage or modification.
The novel heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical and agrochemical industries. Substituted pyridines are prevalent in a wide range of biologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. The modular nature of the synthesis allows for the rapid generation of libraries of compounds for high-throughput screening.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel and complex heterocyclic systems. Its utility is most prominently demonstrated in the hetero-Diels-Alder reaction, which provides an elegant and efficient entry into highly substituted 3-hydroxypyridines. The straightforward protocols, coupled with the high degree of functional group tolerance, make this reagent an invaluable tool for researchers in organic synthesis and medicinal chemistry. The continued exploration of the reactivity of this and related 5-alkoxyoxazoles will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel molecules with significant biological and material applications.
References
-
Sabot, C., Oueis, E., Brune, X., & Renard, P.-Y. (2012). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles. Chemical Communications, 48(5), 768–770. [Link]
-
Miki, T., & Matsuo, T. (1967). Studies on the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole. Journal of the Pharmaceutical Society of Japan, 87(4), 323-327. [Link]
Sources
Topic: A Validated Protocol for the Purification of Ethyl 5-ethoxyoxazole-2-carboxylate by Flash Column Chromatography
An Application Note from the BenchChem Technical Center
Abstract
Ethyl 5-ethoxyoxazole-2-carboxylate is a heterocyclic compound of significant interest as a building block in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, reagents, and side-products. Achieving high purity is paramount for subsequent synthetic steps and biological screening. This application note provides a detailed, field-proven protocol for the efficient purification of this target compound using normal-phase flash column chromatography. We emphasize the underlying principles of the separation, a systematic approach to method development using Thin-Layer Chromatography (TLC), and a step-by-step guide to the flash chromatography workflow, ensuring researchers can achieve high purity and yield.
Introduction and Principle of Separation
The oxazole core is a key structural motif in numerous pharmacologically active compounds. The purification of substituted oxazole esters, such as this compound, is a common yet critical task. The target molecule possesses moderate polarity due to the presence of an ester group and two ether linkages. This characteristic makes it an ideal candidate for purification via normal-phase chromatography.
The separation mechanism relies on the principle of adsorption and desorption.[1] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar mobile phase (eluent).[1]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in polar silanol (Si-OH) groups.
-
Separation: When the crude mixture is introduced, molecules compete for interaction with the silanol groups and solvation by the mobile phase. More polar compounds in the mixture will adsorb more strongly to the silica and elute slower. Less polar compounds interact weakly and are carried through the column more quickly by the mobile phase.
By carefully selecting a mobile phase system, typically a binary mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), we can modulate the retention of the target compound, allowing for its effective separation from both less polar and more polar impurities.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop and optimize the separation conditions on a small scale using TLC. The goal is to find a solvent system that provides a good retention factor (Rf) for the target compound, ideally around 0.2-0.3 .[2] This Rf value ensures that the compound is sufficiently retained to be separated from non-polar impurities but moves fast enough to be eluted in a reasonable volume of solvent without excessive band broadening.
Protocol for TLC Method Development
-
Prepare TLC Chambers: Add a small amount (~5 mL) of various test solvent systems (see Table 1) to separate developing chambers. Place a piece of filter paper in each to ensure the chamber atmosphere is saturated with solvent vapor.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a staining agent like potassium permanganate or iodine.
-
Calculate Rf and Select System: Calculate the Rf value for the target spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Choose the system that gives the desired Rf of ~0.2-0.3 and provides the best separation from all other spots.
| Solvent System (Hexane:Ethyl Acetate) | Anticipated Rf of Target | Observation & Rationale |
| 90:10 (v/v) | Low (<0.1) | The compound is strongly adsorbed. The eluent is not polar enough. |
| 80:20 (v/v) | Ideal (0.2-0.3) | Likely the optimal starting point for the column. Good separation from baseline and solvent front. |
| 70:30 (v/v) | High (>0.4) | The compound is moving too quickly. Separation from less polar impurities will be poor. |
| 50:50 (v/v) | Very High (>0.7) | The eluent is too polar. All components will likely elute together near the solvent front. |
| Table 1: Guideline for TLC solvent system selection. |
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) |
| Solvents | Hexane, Ethyl Acetate (HPLC Grade) |
| Glassware | Glass chromatography column (~40 mm diameter), round bottom flasks, fraction collection tubes |
| Equipment | Rotary evaporator, source of positive pressure (air or nitrogen), TLC supplies |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing)
-
Rationale: Packing the column with a slurry of silica gel in the mobile phase prevents the formation of air bubbles and cracks, which would lead to poor separation.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the selected eluent (e.g., 80:20 Hexane:EtOAc). The amount of silica should be 30-50 times the weight of the crude material.
-
With the column stopcock open, pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the side of the column to ensure even packing and allow the silica to settle.
-
Open the stopcock to drain the excess solvent until the solvent level meets the top of the silica bed. Never let the silica bed run dry.
Step 2: Sample Preparation and Loading (Dry Loading)
-
Rationale: Dry loading the sample onto the column results in a very narrow starting band, which significantly improves resolution compared to liquid loading, especially if the sample is not very soluble in the mobile phase.[3]
-
Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Gently and evenly add this silica-adsorbed sample to the top of the packed column bed.
-
Carefully add a thin protective layer of sand on top of the sample layer.
Step 3: Elution
-
Carefully add the mobile phase to the column, opening the stopcock to allow the solvent to flow through the sand and sample layers until the entire bed is wetted.
-
Fill the column with the mobile phase.
-
Apply positive pressure (air or nitrogen, ~5-10 psi) to the top of the column to achieve a steady flow rate (e.g., 10-15 mL/min for a 40 mm column).
-
Continuously maintain the solvent level at the top of the column to avoid it running dry.
Step 4: Fraction Collection and Monitoring
-
Begin collecting fractions in test tubes immediately as the eluent begins to drip from the column outlet.
-
After collecting 15-20 fractions, pause the elution and analyze the collected fractions by TLC to determine which ones contain the desired product.
-
Spot the crude mixture, the current fraction, and the previous two fractions on a TLC plate to track the elution profile.
-
Resume elution and continue collecting and monitoring fractions until the target compound has fully eluted from the column.
Step 5: Product Isolation
-
Based on the TLC analysis, combine all fractions that contain the pure product into a single round bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the flask under high vacuum for a few hours to remove any residual solvent, yielding the purified this compound.
High-Purity Applications: Preparative HPLC
For applications requiring exceptionally high purity (>99.5%), such as for creating analytical standards or in late-stage drug development, flash chromatography may be followed by preparative High-Performance Liquid Chromatography (HPLC).[4][5] Preparative HPLC uses smaller particle size stationary phases and high-pressure pumps to achieve superior resolution compared to flash chromatography, making it the most powerful tool for challenging purification tasks in the pharmaceutical industry.[4][6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system; column was packed poorly; sample band was too wide. | Re-optimize the solvent system using TLC.[1] Repack the column carefully using the slurry method. Use the dry loading technique for a narrower band.[3] |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., switch from 80:20 to 70:30 Hexane:EtOAc). This is known as a step gradient. |
| Cracked Silica Bed | The column ran dry during packing or elution. | The run is likely compromised. The column must be repacked. Always maintain the solvent level above the silica bed. |
| Co-elution of Impurity | The impurity has a very similar polarity to the product. | Try a different solvent system (e.g., Dichloromethane/Methanol) which may alter selectivity. If unsuccessful, consider preparative HPLC for higher resolving power.[7] |
Conclusion
This application note details a robust and reproducible protocol for the purification of this compound using flash column chromatography. By following a systematic approach that begins with TLC-based method development, researchers can efficiently remove synthetic impurities and obtain the target compound in high purity and yield. The principles and techniques described herein are broadly applicable to the purification of other moderately polar heterocyclic compounds, providing a foundational workflow for chemists in research and development.
References
-
PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. [Online] Available at: [Link]
-
University of Rochester. SOP: FLASH CHROMATOGRAPHY. [Online] Available at: [Link]
-
Agilent Technologies. Solutions for Preparative HPLC. [Online] Available at: [Link]
-
Stoltz, B. M. et al. Rapid and convergent synthesis of a 2,4'-linked tri-oxazole in an approach to poly-oxazoles. Caltech. [Online] Available at: [Link]
-
Neue, U. D., et al. (2014). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. LCGC North America. [Online] Available at: [Link]
-
Teledyne LABS. The Power of Preparative HPLC Systems. [Online] Available at: [Link]
-
MicroCombiChem GmbH. Purification, Preparative HPLC-MS. [Online] Available at: [Link]
-
University of Warwick. Principles in preparative HPLC. [Online] Available at: [Link]
-
Biotage. Successful flash chromatography. [Online] Available at: [Link]
-
Reddy, R. et al. Synthesis of Trisubstituted Oxazoles via Aryne Induced[8][9] Sigmatropic Rearrangement-Annulation Cascade. [Online] Available at: [Link]
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- 8. ETHYL OXAZOLE-5-CARBOXYLATE | 118994-89-1 [chemicalbook.com]
- 9. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | C8H13NO4 | CID 14811462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the reaction of diethyl oxalate and ethyl 2-isocyanoacetate. These application notes detail the underlying chemical principles, provide a robust, scalable protocol, and address critical safety and analytical considerations. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge for a safe, efficient, and reproducible synthesis on a larger scale.
Introduction: The Significance of the Oxazole Moiety
Oxazoles are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Oxazole derivatives exhibit diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.[1][3] this compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, making its efficient and scalable production a topic of significant interest.
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is typically achieved through a condensation reaction between diethyl oxalate and ethyl 2-isocyanoacetate. This transformation is a variation of the well-established oxazole syntheses and provides a direct route to the desired product.
Reaction Mechanism
The reaction proceeds through a base-mediated condensation pathway. The choice of a suitable base is critical for the deprotonation of the α-carbon of ethyl 2-isocyanoacetate, forming a nucleophilic isocyanoenolate. This intermediate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent intramolecular cyclization via attack of the enolate oxygen onto the isocyano carbon, followed by elimination of ethanol, yields the aromatic oxazole ring.
Process Safety and Hazard Analysis
A thorough understanding of the hazards associated with the reagents is paramount for a safe scale-up.
| Reagent | Key Hazards | Recommended Precautions |
| Diethyl Oxalate | Combustible liquid and vapor. Harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to skin, eyes, and respiratory tract.[4][5][6] | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][7] Keep away from heat, sparks, and open flames.[4] |
| Ethyl 2-isocyanoacetate | Combustible liquid.[8][9][10] Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] Causes skin and serious eye irritation.[8][9][10] May cause respiratory irritation.[8][10] Moisture and light sensitive.[8][10] | Handle in a well-ventilated area, preferably a fume hood.[8][11][12] Wear suitable protective clothing, gloves, and eye/face protection.[8][11][12] Store in a cool, dry, and well-ventilated place under an inert atmosphere.[8][10] |
| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. | Handle under an inert atmosphere (e.g., nitrogen or argon). Use a dry solvent. Wear appropriate PPE, including flame-retardant lab coat and face shield. Have a Class D fire extinguisher readily available. |
| Anhydrous Solvents (e.g., THF, Diethyl Ether) | Highly flammable liquids and vapors. May form explosive peroxides upon storage. | Use in a well-ventilated area away from ignition sources. Store in appropriate solvent cabinets. Test for peroxides before use, especially if the container has been opened previously. |
Detailed Scale-Up Protocol
This protocol is designed for a ~10-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| Diethyl Oxalate | ≥99% | Sigma-Aldrich | 14.6 g (13.6 mL) | 1.0 |
| Ethyl 2-isocyanoacetate | ≥97% | Combi-Blocks | 11.3 g (11.0 mL) | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | Acros Organics | 4.4 g | 1.1 | |
| Anhydrous Tetrahydrofuran (THF) | J.K. Scientific | 200 mL | - | |
| Diethyl Ether (anhydrous) | Fisher Scientific | 100 mL | - | |
| Saturated Ammonium Chloride (aq.) | As needed | - | ||
| Brine (Saturated NaCl aq.) | As needed | - | ||
| Anhydrous Magnesium Sulfate | As needed | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Thermometer
-
Nitrogen/Argon inlet
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
Experimental Procedure
-
Setup and Inerting: Assemble the 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser (with a drying tube), and an addition funnel. Ensure all glassware is flame-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Base Suspension: Under a positive pressure of inert gas, carefully add sodium hydride (4.4 g of 60% dispersion) to 100 mL of anhydrous THF in the reaction flask. Cool the suspension to 0°C using an ice-water bath.
-
Isocyanoacetate Addition: Dissolve ethyl 2-isocyanoacetate (11.3 g) in 50 mL of anhydrous THF and add it to the addition funnel. Add the solution dropwise to the stirred NaH suspension at 0°C over 30 minutes. A gentle evolution of hydrogen gas will be observed.
-
Reaction Initiation: Stir the resulting mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Oxalate Addition: Dissolve diethyl oxalate (14.6 g) in 50 mL of anhydrous THF and add it to the addition funnel. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quench: Once the reaction is complete, cool the mixture back to 0°C with an ice-water bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until the gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Purification: Combine all organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product, a dark oil or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]
Analytical Characterization and Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on product purity and can detect minor impurities that may not be visible by TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the product, further confirming its identity.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; moisture in reagents or solvents; improper reaction temperature. | Ensure all reagents and solvents are anhydrous. Monitor the reaction to completion using TLC or HPLC. Optimize reaction time and temperature. |
| Formation of Impurities | Side reactions due to incorrect stoichiometry or temperature; degradation of starting materials or product.[14] | Use high-purity starting materials. Maintain strict temperature control. Optimize the stoichiometry of reagents.[14] |
| "Oiling Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent; the solution is supersaturated.[13] | Reheat the solution to redissolve the oil, add more solvent, and allow for slow cooling.[13] Scratching the flask or adding a seed crystal can induce crystallization.[13] |
| Difficult Purification | Product co-elutes with impurities during column chromatography. | Adjust the polarity of the eluent system for better separation. Consider alternative purification methods like crystallization or conversion to a salt.[14] |
Conclusion
The protocol described in these application notes provides a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism, adhering to strict safety protocols, and employing appropriate analytical techniques, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided troubleshooting guide offers practical solutions to common challenges encountered during scale-up, facilitating a more efficient and successful synthesis campaign.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. Retrieved from [Link]
-
Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Loba Chemie. (n.d.). DIETHYL OXALATE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
University of Maryland. (1999). DIETHYL OXALATE Safety Data Sheet. Retrieved from [Link]
-
Sdfine. (n.d.). DIETHYL OXALATE Safety Data Sheet. Retrieved from [Link]
-
Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(4), 589-602. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]
-
Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]
-
Yale University Department of Chemistry. (n.d.). Problem Set 8. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
- Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Beilstein Journal of Organic Chemistry. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Retrieved from [Link]
-
MDPI. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides as Glycogen Phosphorylase Inhibitors. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of Ethyl 5-ethoxyoxazole-2-carboxylate for Biological Assays
Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery
The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] This aromatic system, featuring an oxygen and a nitrogen atom, serves as a versatile scaffold in the design of novel therapeutic agents.[2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activity of these compounds.[4]
Ethyl 5-ethoxyoxazole-2-carboxylate is an attractive starting material for the generation of compound libraries for biological screening. Its structure features three key points for diversification: the ethoxy group at the 5-position, the ester functionality at the 2-position, and the oxazole ring itself. This guide provides a comprehensive overview of the derivatization strategies for this scaffold, with a focus on creating analogues for anticancer and antimicrobial assays. We will delve into the rationale behind the synthetic choices and provide detailed, field-proven protocols for synthesis, purification, and biological evaluation.
Derivatization Strategies: From Carboxamides to Biaryl Oxazoles
The primary and most straightforward derivatization of this compound involves the modification of the ester group at the 2-position. This is typically achieved through a two-step sequence: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a diverse range of amines. This strategy allows for the systematic exploration of the chemical space around the oxazole core, which is crucial for establishing structure-activity relationships (SAR).
A more advanced approach involves the functionalization of the oxazole ring itself. This can be achieved through halogenation of the ring, followed by transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the introduction of various aryl and heteroaryl substituents, leading to the synthesis of complex biaryl oxazole derivatives with potentially novel biological activities.[5]
Part 1: Synthesis of 5-Ethoxyoxazole-2-carboxamide Derivatives
This section details the synthesis of a library of 5-ethoxyoxazole-2-carboxamide derivatives, a class of compounds that has shown promise in various therapeutic areas.[6][7] The workflow begins with the hydrolysis of the starting ethyl ester, followed by the coupling of the resulting carboxylic acid with a panel of primary and secondary amines.
Workflow for Carboxamide Synthesis
Caption: Workflow for the synthesis of 5-ethoxyoxazole-2-carboxamide derivatives.
Experimental Protocols
Protocol 1.1: Alkaline Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.[8][9]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol (or methanol) and water (e.g., 3:1 v/v).
-
Add NaOH (1.5 - 2.0 eq) to the solution and stir.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid may form.
-
Extract the product from the acidified aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield 5-ethoxyoxazole-2-carboxylic acid. The product can be used in the next step without further purification if it is of sufficient purity, or it can be recrystallized.[10][11]
Protocol 1.2: Amide Coupling of 5-Ethoxyoxazole-2-carboxylic Acid
This protocol details the formation of the amide bond using a common coupling reagent, HATU.[12][13]
Materials:
-
5-Ethoxyoxazole-2-carboxylic acid
-
A diverse set of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, syringes, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 5-ethoxyoxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-ethoxyoxazole-2-carboxamide derivative.[14][15]
| Parameter | Recommended Conditions | Notes |
| Coupling Reagent | HATU, EDC/HOBt, PyBOP | HATU is often preferred for its efficiency and low rate of racemization. |
| Base | DIPEA, Triethylamine | A non-nucleophilic base is crucial to prevent side reactions. |
| Solvent | DMF, Dichloromethane (DCM) | Anhydrous conditions are essential for successful coupling. |
| Temperature | Room Temperature | Most amide couplings proceed efficiently at ambient temperature. |
| Reaction Time | 2-24 hours | Monitor by TLC to determine completion. |
Table 1: Optimized Parameters for Amide Coupling Reactions
Part 2: Advanced Derivatization via Suzuki-Miyaura Cross-Coupling
For the synthesis of more complex biaryl oxazole derivatives, a Suzuki-Miyaura cross-coupling strategy can be employed. This requires the initial halogenation of the oxazole ring, followed by the palladium-catalyzed coupling with a boronic acid or ester.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of biaryl oxazole derivatives via Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 2.1: Bromination of this compound
This protocol describes a potential method for the bromination of the oxazole ring, a necessary step to introduce a handle for cross-coupling reactions. The regioselectivity of this reaction may need to be determined experimentally.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Benzoyl peroxide (initiator, optional)
-
Round-bottom flask, reflux condenser, light source (for radical initiation, if needed), magnetic stirrer, heating mantle.
Procedure:
-
Dissolve this compound (1.0 eq) in CCl₄ or acetonitrile in a round-bottom flask.
-
Add NBS (1.0-1.2 eq) to the solution.
-
If radical initiation is required, add a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a light source if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the brominated oxazole derivative.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling of the Halogenated Oxazole
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the halogenated oxazole with a boronic acid.[16][17]
Materials:
-
Halogenated this compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene/water)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen atmosphere setup.
Procedure:
-
To a round-bottom flask, add the halogenated oxazole (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl oxazole derivative.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | The choice of catalyst and ligand can significantly impact the reaction outcome. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step.[17] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80-110 °C | The reaction temperature depends on the reactivity of the coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the palladium catalyst. |
Table 2: Optimized Parameters for Suzuki-Miyaura Coupling Reactions
Part 3: Biological Evaluation of Derivatized Compounds
Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. This section provides protocols for two standard in vitro assays: the MTT assay for anticancer activity and the broth microdilution method for antimicrobial screening.
Protocol 3.1: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[20]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)[22]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates, multichannel pipette, incubator.
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the broth.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The derivatization of this compound offers a versatile platform for the discovery of novel bioactive molecules. The protocols outlined in this guide provide a robust framework for the synthesis of diverse carboxamide and biaryl derivatives and their subsequent evaluation in key biological assays. The systematic exploration of the chemical space around this privileged oxazole scaffold, guided by the principles of medicinal chemistry, holds significant promise for the identification of lead compounds for the development of new anticancer and antimicrobial agents. Further optimization of these derivatives, guided by SAR studies and computational modeling, can lead to the development of potent and selective drug candidates.
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
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Wube, A. A., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(15), 4605. [Link]
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Pippel, J., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 64(1), 588-607. [Link]
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Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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A review on chemical synthesis and biological activities of oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research. [Link]
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Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237-249. [Link]
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Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(73), 10955-10958. [Link]
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic letters, 8(12), 2495–2498. [Link]
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Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110. [Link]
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Kelly, C. B., et al. (2012). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 14(17), 4470-4473. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18561-18576. [Link]
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Ali, I., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 15(1), 103511. [Link]
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OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
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Gao, W., et al. (2013). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry, 11(41), 7149-7157. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Reddy, B. V. S., et al. (2018). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 83(15), 8049-8058. [Link]
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MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
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Experiment 9 — Recrystallization. (n.d.). [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
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ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
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ResearchGate. (n.d.). A Drastic Saponification Method for Difficultly Saponifiable Esters. [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
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Balskus, E. P., et al. (2011). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 1(8), 987-990. [Link]
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Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]
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Leslie, J. M. (2020, October 13). Ester saponification [Video]. YouTube. [Link]
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Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988. [Link]
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Stark, L. M., & Scheidt, K. A. (2005). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. Organic letters, 7(16), 3573–3575. [Link]
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Humphrey, J. M., et al. (2000). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. The Journal of Organic Chemistry, 65(18), 5641-5647. [Link]
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Application Notes & Protocols: Leveraging Ethyl 5-Ethoxyoxazole-2-carboxylate for the Development of Novel Antimicrobial Agents
Abstract
The escalating threat of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. Oxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of Ethyl 5-ethoxyoxazole-2-carboxylate as a versatile starting material for the synthesis and evaluation of new antimicrobial candidates. We present detailed protocols for the chemical modification of this scaffold, focusing on the synthesis of a diverse amide library to facilitate structure-activity relationship (SAR) studies. Furthermore, we outline standardized methodologies for in vitro antimicrobial susceptibility testing and preliminary cytotoxicity assessment.
Introduction: The Oxazole Scaffold in Antimicrobial Drug Discovery
Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. This structural motif is found in a variety of natural products and synthetic compounds that exhibit significant pharmacological activities.[2][3] The oxazole ring system is an attractive scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors.[1][5] The development of drug resistance has spurred research into novel antibiotic classes, and oxazole-based compounds have been a focal point in the quest for new antibacterial drugs with novel mechanisms of action.[1][3]
This compound is a particularly interesting starting material for several reasons:
-
Multiple Reaction Sites: It possesses two key functional groups amenable to chemical modification: the ester at the C2 position and the ethoxy group at the C5 position.
-
Scaffold Rigidity: The aromatic oxazole core provides a rigid framework, which can be advantageous for designing molecules with specific binding conformations.
-
Synthetic Accessibility: The derivatization of the carboxylate group via amide bond formation is a robust and well-established synthetic strategy for creating large libraries of compounds for screening.
This guide will focus on the derivatization of the C2-carboxylate to explore its potential in generating novel antimicrobial agents.
Synthetic Strategy: From Ester to Amide Library
The primary synthetic route involves a two-step process: (1) hydrolysis of the ethyl ester to the corresponding carboxylic acid, and (2) subsequent amide coupling with a diverse panel of primary and secondary amines. This approach allows for the systematic investigation of how different substituents at the C2 position influence antimicrobial activity.
Diagram of the Synthetic Workflow
Caption: General synthetic scheme for the preparation of an amide library from this compound.
Experimental Protocols: Synthesis and Characterization
Protocol 3.1: Step 1 - Hydrolysis of this compound
This protocol describes the saponification of the starting ethyl ester to yield the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH·H₂O (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 5-ethoxyoxazole-2-carboxylic acid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: The use of lithium hydroxide is common for ester hydrolysis as it is less prone to causing side reactions compared to sodium or potassium hydroxide in some substrates. The workup procedure is designed to isolate the carboxylic acid product efficiently.
Protocol 3.2: Step 2 - Amide Coupling to Synthesize Carboxamide Derivatives
This protocol details the coupling of 5-ethoxyoxazole-2-carboxylic acid with a representative amine using HATU as a coupling agent.
Materials:
-
5-Ethoxyoxazole-2-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-ethoxyoxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).
-
Add HATU (1.2 eq) to the mixture in one portion.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale: HATU is a highly efficient and widely used coupling reagent that minimizes racemization and side reactions. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
Protocols for Antimicrobial Evaluation
Once a library of amide derivatives has been synthesized and purified, the next crucial step is to evaluate their antimicrobial activity.
Diagram of the Antimicrobial Testing Workflow
Caption: A typical workflow for the antimicrobial evaluation of newly synthesized compounds.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Synthesized compounds dissolved in DMSO (e.g., at 10 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD measurements)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution (appropriately diluted in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Protocol 4.2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Protocol 4.3: Preliminary Cytotoxicity Assay (MTT Assay)
It is essential to assess whether the antimicrobial activity of a compound is due to selective toxicity towards microbes or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) can then be determined.
Data Presentation and Interpretation
The results from the antimicrobial screening and cytotoxicity assays should be tabulated to facilitate SAR analysis.
Table 1: Example Antimicrobial Activity and Cytotoxicity Data
| Compound ID | R¹ | R² | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µg/mL) vs. HEK293 |
| SC-01 | H | Phenyl | 64 | >128 | >100 |
| SC-02 | H | 4-Chlorophenyl | 16 | 64 | 85 |
| SC-03 | H | 2-Furyl | 32 | >128 | >100 |
| SC-04 | Methyl | Cyclohexyl | >128 | >128 | >100 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | 75 |
Data are for illustrative purposes only.
Interpretation: By analyzing the data in such a table, researchers can draw preliminary conclusions about the structure-activity relationships. For instance, in the hypothetical data above, the introduction of a 4-chlorophenyl group (SC-02) appears to enhance activity against S. aureus compared to an unsubstituted phenyl group (SC-01).
Conclusion
This compound serves as an excellent and versatile starting point for the synthesis of novel compounds with potential antimicrobial activity. The protocols outlined in this guide provide a robust framework for the systematic design, synthesis, and evaluation of a library of N-substituted 5-ethoxyoxazole-2-carboxamides. Through careful execution of these experimental procedures and thoughtful analysis of the resulting data, researchers can identify promising lead compounds for further development in the ongoing battle against infectious diseases.
References
-
Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate. [Link]
-
A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Prasad, K. R., & Kumar, V. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 5. [Link]
-
Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025). Scholars Academic Journal of Pharmacy. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Ethoxyoxazole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-Ethoxyoxazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield.
Introduction to the Synthesis
This compound is a substituted oxazole, a class of heterocyclic compounds of great interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The synthesis of this specific target often involves the cyclization of an appropriate acyclic precursor. A robust and common method is the Robinson-Gabriel synthesis and its variations, which involve the cyclodehydration of an α-acylamino carbonyl compound. For our target molecule, a plausible and effective route involves the cyclization of diethyl 2-(ethoxyformamido)malonate using a dehydrating agent like phosphorus oxychloride (POCl₃). This precursor is readily synthesized from diethyl 2-aminomalonate.
This guide will focus on this synthetic approach, outlining the reaction, potential pitfalls, and strategies for optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can typically be traced back to a few critical factors:
-
Incomplete Cyclization: The cyclodehydration step is the cornerstone of this synthesis. If the reaction is not driven to completion, you will be left with a significant amount of the starting N-acylated intermediate.
-
Side Reactions: Phosphorus oxychloride is a highly reactive reagent. If the temperature is not carefully controlled, or if there is moisture in the reaction, it can lead to the formation of various phosphorylated byproducts and decomposition of the starting material or product.
-
Sub-optimal Reagent Quality: The purity of your starting materials, particularly the diethyl 2-(ethoxyformamido)malonate and phosphorus oxychloride, is crucial. Old or improperly stored POCl₃ can be partially hydrolyzed, reducing its effectiveness.
-
Product Loss During Work-up: The work-up procedure, especially the quenching of POCl₃, is highly exothermic and must be done carefully. Rushing this step can lead to product degradation. Additionally, the product has some solubility in the aqueous phase, so insufficient extraction will result in lower yields.
Q2: I am observing a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?
A2: The formation of a dark, insoluble tar is a common issue when using strong dehydrating agents like phosphorus oxychloride.[1] This is often due to:
-
Excessive Heat: The reaction is exothermic, and if the temperature is allowed to rise uncontrollably, it can lead to polymerization and decomposition of the organic materials in the reaction mixture.
-
Concentrated Reagents: Adding the phosphorus oxychloride too quickly can create localized "hot spots" where the temperature is much higher than the bulk of the solution, leading to charring.
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended reaction temperature diligently. Using an ice bath to control the initial exotherm is highly recommended.
-
Slow Addition of Reagents: Add the phosphorus oxychloride dropwise to the reaction mixture with vigorous stirring to ensure it is well-dispersated and to prevent localized heating.
-
Use of a Solvent: Running the reaction in a suitable, dry, and inert solvent can help to dissipate heat and prevent the concentration of reactants from becoming too high.
Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely impurities?
A3: Impurities in the final product can arise from several sources:
-
Unreacted Starting Material: If the reaction did not go to completion, you will have residual diethyl 2-(ethoxyformamido)malonate.
-
Hydrolyzed Product: During the aqueous work-up, the ester groups on the product can be partially hydrolyzed to the corresponding carboxylic acid, especially if the conditions become too acidic or basic for a prolonged period.
-
Side-Products from POCl₃: Phosphorus-containing byproducts can sometimes be carried through the work-up and contaminate the final product.
Purification Strategy:
-
Careful Work-up: Ensure the quenching and neutralization steps are performed efficiently and without undue delay.
-
Column Chromatography: The most effective method for purifying the final product is typically column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is usually effective at separating the desired product from more polar impurities and starting materials.
Q4: How critical is the exclusion of moisture from the reaction?
A4: It is absolutely critical. Phosphorus oxychloride reacts violently with water in a highly exothermic reaction to produce phosphoric acid and hydrogen chloride gas. Even trace amounts of moisture can:
-
Decompose the Reagent: Water will consume the POCl₃, reducing the amount available for the desired cyclization reaction and thereby lowering the yield.
-
Promote Side Reactions: The HCl generated can catalyze unwanted side reactions, including the hydrolysis of the ester groups on your starting material and product.
Preventative Measures:
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Anhydrous Solvents: Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(ethoxyformamido)malonate (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl 2-aminomalonate hydrochloride (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 equivalents) dropwise to the cooled solution to neutralize the hydrochloride salt and act as a base for the subsequent reaction.
-
Acylation: Slowly add ethyl chloroformate (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place the diethyl 2-(ethoxyformamido)malonate (1 equivalent).
-
Reagent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (2-3 equivalents) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or DCM (3 x volumes).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Data Presentation
| Parameter | Method 1: POCl₃ Cyclization |
| Starting Material | Diethyl 2-(ethoxyformamido)malonate |
| Key Reagent | Phosphorus Oxychloride (POCl₃) |
| Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
| Purification | Column Chromatography |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Proposed Synthesis Pathway
Caption: Proposed reaction pathway for the synthesis of the target compound.
References
-
Yu, B., & Chang, J. (2014). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Tetrahedron Letters, 55(43), 5971-5974. [Link]
-
Ferreira, P. M. T., et al. (2009). Synthesis of Substituted Oxazoles from N-Acyl-β-hydroxyamino Acid Derivatives. Journal of the Brazilian Chemical Society, 20(4), 734-740. [Link]
-
Rickborn, B. (1983). The Reaction of oxazolines with phosphorus oxychloride. Journal of the Chemical Society, Perkin Transactions 1, 1391-1394. [Link]
-
Krogsgaard-Larsen, P., et al. (1998). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. Journal of Medicinal Chemistry, 41(15), 2595-2605. [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 231-294. [Link]
-
Dillard, R. D., & Easton, N. R. (1966). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Journal of Organic Chemistry, 31(8), 2580-2584. [Link]
-
Shah, D., & Patel, A. D. (2021). Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation. Journal of Heterocyclic Chemistry, 58(5), 1145-1153. [Link]
-
Wipf, P., Aoyama, Y., & Benedum, T. E. (2004). A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Organic Letters, 6(20), 3593-3595. [Link]
-
Reddy, B. V. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(10), 6543-6552. [Link]
Sources
Common byproducts in the synthesis of "Ethyl 5-ethoxyoxazole-2-carboxylate"
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate. Here, we address common challenges and frequently asked questions (FAQs) to facilitate a smoother and more efficient synthetic workflow. Our guidance is rooted in established chemical principles and practical laboratory experience.
Introduction to the Synthesis
The synthesis of this compound, a substituted oxazole, is of interest due to the prevalence of the oxazole motif in a wide array of biologically active compounds.[1] A common and effective method for constructing the oxazole ring involves the reaction of an isocyanoacetate derivative with an appropriate electrophile.[1] While a specific documented synthesis for this compound is not readily found in widely available literature, a plausible and chemically sound approach involves the condensation of an α-ethoxy-α-isocyanoacetate with diethyl oxalate. This route is analogous to established methods for synthesizing other substituted oxazoles.[2][3]
This guide will focus on the potential byproducts and troubleshooting strategies related to this proposed synthetic pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the self-condensation of my isocyanoacetate starting material. What is happening and how can I prevent it?
A1: The self-condensation of isocyanoacetates is a common side reaction, particularly under strongly basic conditions. The α-proton of the isocyanoacetate is acidic and can be deprotonated, leading to dimerization or polymerization.
Causality and Prevention:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A very strong base or an excess of base can lead to a high concentration of the enolate form of the isocyanoacetate, promoting self-reaction.
-
Recommendation: Use a milder base or a stoichiometric amount of a stronger base. The base should be strong enough to facilitate the initial condensation with diethyl oxalate but not so strong as to exclusively promote self-condensation.
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of side reactions.
-
Recommendation: Maintain a low reaction temperature, especially during the addition of the base and the isocyanoacetate.
-
-
Order of Addition: Adding the isocyanoacetate slowly to the mixture of the base and diethyl oxalate can help to ensure that it reacts with the oxalate rather than itself.
Q2: My reaction is sluggish and I have a low yield of the desired product, with a significant amount of unreacted starting materials. What can I do to improve the conversion?
A2: Low conversion can be attributed to several factors, including insufficient activation of the reactants or suboptimal reaction conditions.
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure that your starting materials, particularly the isocyanoacetate and diethyl oxalate, are pure and anhydrous. Moisture can quench the base and hinder the reaction.
-
Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to proceed to completion. However, be mindful that increasing the temperature can also promote byproduct formation (see Q1).
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If a higher temperature is necessary, increase it gradually while monitoring for the appearance of byproducts.
-
-
Solvent Choice: The polarity of the solvent can influence the solubility of the reactants and the reaction rate.
-
Recommendation: Aprotic polar solvents are generally suitable for this type of condensation. Experiment with different solvents to find the optimal conditions for your specific system.
-
Q3: I am observing the formation of a byproduct that appears to be the result of hydrolysis of the ester groups. How can I minimize this?
A3: Hydrolysis of the ethyl ester groups to the corresponding carboxylic acids can occur during the reaction or, more commonly, during the workup, especially if aqueous acidic or basic conditions are used.
Preventative Measures:
-
Anhydrous Conditions: Throughout the reaction, it is crucial to maintain anhydrous conditions to prevent hydrolysis of both the starting materials and the product.
-
Workup Procedure:
-
Recommendation: Use a non-aqueous workup if possible. If an aqueous workup is necessary, use a saturated solution of a mild acid or base (e.g., ammonium chloride, sodium bicarbonate) and minimize the contact time. Perform extractions quickly and efficiently.
-
-
Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be separated from the desired ester by column chromatography or by an acid-base extraction.
Q4: I am having difficulty purifying the final product from the reaction mixture. What are some effective purification strategies?
A4: The purification of this compound may require a combination of techniques to remove unreacted starting materials and byproducts.
Purification Workflow:
-
Initial Workup: After the reaction is complete, quench the reaction mixture carefully (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from polar and nonpolar impurities.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. The optimal gradient should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure material.[4]
-
Solvent Selection: Choose a solvent or a solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound based on the proposed reaction pathway. Note: This protocol should be optimized for your specific laboratory conditions and scale.
Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suitable anhydrous aprotic solvent (e.g., THF, diethyl ether).
-
Base Addition: Add a stoichiometric amount of a suitable base (e.g., sodium hydride, lithium diisopropylamide) to the solvent and cool the mixture to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Reactant Addition:
-
In the dropping funnel, prepare a solution of ethyl α-ethoxy-α-isocyanoacetate and a slight excess of diethyl oxalate in the same anhydrous solvent.
-
Add this solution dropwise to the stirred base suspension over a period of 30-60 minutes, maintaining the low temperature.
-
-
Reaction: Allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC. The reaction may be allowed to slowly warm to room temperature.
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Troubleshooting Process
To aid in diagnosing and resolving common issues, the following workflow diagram illustrates a logical approach to troubleshooting the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Mueller, L. G., et al. (2021). Asmic Isocyanide Condensations to Substituted Oxazoles. Organic Letters, 23(4), 1500–1503. [Link][2]
-
Chavan, L. N., et al. (2025). A stable triflylpyridinium reagent mediates a highly efficient synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. The Journal of Organic Chemistry, 90, 3727-3732. [Link][3]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). The protocols for substituted oxazoles synthesis. [Link]
-
Science of Synthesis. (n.d.). Product Class 12: Oxazoles. [Link]
-
DRS@nio. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link][4]
-
MDPI. (n.d.). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. [Link]
-
National Institutes of Health. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. [Link]
-
Amanote Research. (n.d.). (PDF) Synthesis of Highly Substituted Oxazoles Through. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. | Request PDF. [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. (n.d.). [Link]
-
Chemistry LibreTexts. (2019). 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]
-
Yale University. (n.d.). PS8-S05-2. [Link]
-
UBC Chemistry. (n.d.). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. [Link]
-
Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. [Link]
Sources
Technical Support Center: Reaction Condition Optimization for Ethyl 5-ethoxyoxazole-2-carboxylate
Introduction
Welcome to the technical support center for the synthesis and optimization of Ethyl 5-ethoxyoxazole-2-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. The inherent reactivity of the oxazole core, combined with its dual ester and ether functionalities, presents unique challenges during synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges, providing in-depth troubleshooting advice and optimization strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, enabling you to develop robust and reproducible synthetic protocols.
General Synthetic Strategy
A common and effective method for constructing the oxazole ring is through the cyclodehydration of an N-acyl α-amino ester precursor. For this compound, a plausible and logical synthetic pathway involves the cyclization of a precursor like Diethyl 2-(formylamino)-3-ethoxy-succinate. This approach offers clear points for optimization and control.
Caption: A plausible synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My reaction yield is extremely low, or I've recovered only starting material. What are the primary causes?
A1: This is a common issue that typically points to one of three areas: incomplete reaction, product decomposition, or flawed starting materials.
-
Probable Cause 1: Inefficient Cyclodehydration. The final ring-closing step is often the most energy-intensive. The dehydrating agent may be old or insufficient.
-
Solution:
-
Verify Reagent Activity: Use a freshly opened or properly stored dehydrating agent (e.g., phosphorus pentoxide, phosphoryl chloride, or triflic anhydride).
-
Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the product is not decomposing at higher temperatures.[1]
-
Screen Dehydrating Agents: The choice of agent is critical. Stronger agents might be required, but they also increase the risk of side reactions. See the table below for a comparison.
-
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| P₂O₅ | Toluene or Xylene, reflux | Strong, cost-effective | Heterogeneous, can be difficult to stir |
| POCl₃ | Pyridine or Toluene, 0°C to reflux | Homogeneous, effective | Corrosive, workup can be difficult |
| Tf₂O | Dichloromethane, Pyridine, -78°C to RT | Very powerful, mild conditions | Expensive, moisture-sensitive |
| Burgess Reagent | THF, RT to 50°C | Mild, neutral conditions | Expensive, specific applications |
-
Probable Cause 2: Product Decomposition. Oxazole rings, especially those with electron-withdrawing groups like esters, can be sensitive to harsh conditions.[2]
-
Solution:
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the dehydrating agent and hydrolyzing the product.[1]
-
Moderate Temperatures: Avoid excessive heat during the reaction and, crucially, during workup and purification. Concentrate the product solution at the lowest possible temperature on the rotary evaporator.
-
-
Q2: My main product is contaminated with significant byproducts. How can I identify and minimize them?
A2: Byproduct formation often stems from the inherent reactivity of the starting materials or the product itself. The most common culprits are hydrolysis and ring-opening.
-
Probable Cause 1: Hydrolysis of the Ethyl Ester. The presence of trace amounts of water or acidic/basic conditions during workup can cleave one or both ester groups, leading to the corresponding carboxylic acid.[1][3]
-
Solution:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Neutral Workup: During the workup phase, wash the organic layer with a neutral brine solution instead of acidic or basic aqueous solutions.[3] If an acid or base wash is unavoidable, perform it quickly at low temperatures (0-5°C).
-
Azeotropic Removal of Water: If water is generated during the reaction, using a solvent like toluene with a Dean-Stark trap can be effective.
-
-
-
Probable Cause 2: Oxazole Ring Cleavage. The oxazole ring is a masked α,β-unsaturated carbonyl system and can be opened by strong nucleophiles or under harsh pH conditions.[2]
-
Solution:
-
Buffer the Reaction: If the reaction generates acidic byproducts, consider using a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) as an additive to maintain neutrality.
-
Purify with Care: Use a neutral grade of silica gel for chromatography and avoid leaving the product on the column for extended periods.
-
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Q3: I am struggling with the final purification. My compound "oils out" during recrystallization or streaks on the silica column. What should I do?
A3: Purification challenges with this molecule are often due to its moderate polarity and low melting point.
-
Problem: "Oiling Out" During Recrystallization. This occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to separate as a supercooled liquid rather than a solid.[4]
-
Solution:
-
Slow Down Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool to room temperature very slowly. Insulating the flask can help. Do not place it directly in an ice bath.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.[4]
-
Change Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold. Try a mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve the compound in the better solvent (e.g., ethyl acetate) and slowly add the anti-solvent (e.g., hexanes) until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly.
-
-
-
Problem: Streaking on Silica Gel Column. This indicates that the compound is either too polar for the chosen eluent or is reacting with the silica.
-
Solution:
-
Optimize the Eluent: Use TLC to find the ideal solvent system. A good system will give your product an Rf value of ~0.3. Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
Use Deactivated Silica: If you suspect the compound is degrading on the column, use silica gel that has been deactivated by treatment with a small amount of a base like triethylamine mixed into the eluent system (e.g., 0.5% Et₃N).
-
Alternative Purification: Consider alternative methods such as Kugelrohr distillation if the compound is thermally stable and volatile enough.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended baseline conditions to start optimizing this reaction?
A1: A good starting point is crucial for successful optimization. The following table provides a conservative set of initial conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Precursor | Diethyl 2-(formylamino)-3-ethoxy-succinate | 1.0 equivalent |
| Dehydrating Agent | Phosphorus pentoxide (P₂O₅) | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous Toluene | 0.1 - 0.2 M concentration |
| Temperature | 80 °C | A moderate starting point to balance rate and stability. |
| Reaction Time | 4 - 6 hours | Monitor by TLC; reaction may be faster or slower. |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis of reagents and product.[1] |
Q2: How can I effectively monitor the reaction's progress?
A2: TLC is the most common and effective method. Use silica gel plates and an ethyl acetate/hexanes solvent system (e.g., 30:70 v/v). Visualize the spots using a UV lamp (254 nm). The product, having a conjugated system, should be UV active. Staining with potassium permanganate can also be effective, as it will react with the oxazole ring. The starting material should have a different Rf value than the product.
Q3: What are the primary safety concerns?
A3: The main hazards are associated with the dehydrating agents.
-
Phosphorus pentoxide (P₂O₅): Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphoryl chloride (POCl₃): Highly corrosive and toxic. Reacts with water to produce HCl gas. All operations must be conducted in a well-ventilated fume hood.
-
Solvents: Toluene and dichloromethane are flammable and have associated health risks. Avoid inhalation and skin contact.
Q4: What should I consider when scaling up this synthesis?
A4: Scaling up introduces challenges related to mass and heat transfer.[1]
-
Mixing: Ensure the reactor is equipped with an efficient overhead stirrer, especially for heterogeneous reactions involving P₂O₅. Inefficient mixing can lead to localized hot spots and side reactions.[1]
-
Heat Transfer: Exothermic reactions can be difficult to control on a large scale. Plan for efficient cooling and consider adding reagents slowly to manage the temperature.
-
Workup: Handling large volumes of organic solvents requires appropriate equipment and safety protocols. Ensure extraction and filtration steps are scalable.
Generalized Experimental Protocol
This protocol describes a general procedure for the cyclodehydration step. It is a template and should be optimized based on your specific results.
-
Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stirrer (or overhead stirrer for larger scales), a thermometer, and a nitrogen inlet.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with the N-acyl α-amino ester precursor (1.0 eq) and anhydrous toluene. Stir until all solids are dissolved.
-
Addition of Dehydrating Agent: Carefully add the dehydrating agent (e.g., P₂O₅, 1.5 eq) portion-wise to the stirred solution. An initial exotherm may be observed.
-
Reaction: Heat the mixture to the target temperature (e.g., 80 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress every hour by taking a small aliquot, quenching it carefully with a saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing the organic layer by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40°C.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
References
- ChemSynthesis. (2025). ethyl 2-methyl-1,3-oxazole-5-carboxylate.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- ResearchGate. (2012). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.
- ChemSynthesis. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.
- ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates | Request PDF.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
- BenchChem. (2025).
- ChemicalBook. (n.d.). ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis.
- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
- PubChem. (n.d.). Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate.
- National Institutes of Health. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC.
- ChemicalBook. (n.d.). ETHYL OXAZOLE-5-CARBOXYLATE | 118994-89-1.
- BenchChem. (2025). "Ethyl 2-formyloxazole-4-carboxylate" decomposition during reaction. BenchChem.
- ChemSynthesis. (2025). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- ChemicalBook. (n.d.). Ethyl 2-aminothiazole-5-carboxylate synthesis.
- PubMed. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent.
Sources
Preventing decomposition of "Ethyl 5-ethoxyoxazole-2-carboxylate" during storage
Document ID: TSS-EE-OX-2026-01-12
Version: 1.0
Introduction
This guide is intended for researchers, scientists, and professionals in drug development who are utilizing Ethyl 5-ethoxyoxazole-2-carboxylate in their experimental workflows. The stability of this heterocyclic compound is critical for ensuring the reproducibility and validity of experimental results. This document provides in-depth troubleshooting advice, preventative measures, and analytical protocols to mitigate decomposition during storage and handling. Our approach is grounded in established chemical principles and field-proven best practices to ensure the integrity of your research materials.
Section 1: Troubleshooting & FAQs
This section addresses common issues encountered by users, providing direct answers and actionable solutions.
Q1: I've observed a change in the color of my this compound sample, from colorless to a yellowish tint, after a few weeks of storage. What could be the cause?
A1: A color change is a common indicator of chemical decomposition. The oxazole ring, while aromatic, is susceptible to degradation pathways that can produce colored impurities.[1][2][3] The primary suspects are hydrolysis due to moisture and, to a lesser extent, oxidation. The ethoxy and carboxylate groups can influence the electron density of the oxazole ring, potentially making it more reactive under certain conditions.[4][5] We recommend immediate purity analysis via HPLC or GC-MS to identify the degradation products.
Q2: My recent experimental results using an older batch of this compound are inconsistent with previous data. Could compound degradation be the issue?
A2: Yes, this is a strong possibility. Inconsistent results are a hallmark of using a reagent that has lost its purity. Even a small percentage of degradation can introduce impurities that may interfere with your reaction, leading to lower yields, unexpected side products, or altered biological activity. It is crucial to re-verify the purity of the older batch before use. Refer to Section 5 for recommended analytical protocols.
Q3: I store my this compound at room temperature. Is this adequate?
A3: Room temperature storage is generally not recommended for long-term stability of many heterocyclic compounds, including oxazole derivatives.[6][7][8] Elevated temperatures can accelerate decomposition pathways, particularly hydrolysis and potential thermal degradation.[9][10][11] For optimal stability, storage at 2-8°C is advisable, and for long-term storage, temperatures of -20°C are preferred. Always store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[12]
Q4: Can I dissolve the compound in a solvent for long-term storage?
A4: Storing this compound in solution is generally discouraged for long-term storage. The choice of solvent can significantly impact stability. Protic solvents, such as alcohols, can participate in transesterification reactions, while residual water in any solvent can lead to hydrolysis. If short-term storage in solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperatures.
Section 2: Root Cause Analysis of Decomposition
Understanding the chemical mechanisms behind the degradation of this compound is fundamental to preventing it. The primary pathways of decomposition are hydrolysis and thermal degradation.
Hydrolytic Decomposition
Hydrolysis is the most probable cause of degradation under typical laboratory storage conditions. This can occur through two main routes:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants, to yield the corresponding carboxylic acid and ethanol. This reaction is accelerated by the presence of water.[13][14]
-
Oxazole Ring Opening: The oxazole ring itself can undergo hydrolytic cleavage.[15] This process can be catalyzed by acid or base and leads to the formation of acyclic compounds, which can further degrade.[2][3]
Thermal Decomposition
While oxazoles are generally considered thermally stable, prolonged exposure to elevated temperatures can lead to degradation.[16] For ethyl carboxylates, thermal decomposition can result in the formation of smaller carboxylic acids and other byproducts.[9][17]
Visualizing the Decomposition Pathway
The following diagram illustrates the potential decomposition pathways for this compound.
Caption: Potential decomposition pathways of this compound.
Section 3: Preventative Storage & Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of this compound.
Recommended Storage Conditions
| Parameter | Short-Term (≤ 1 month) | Long-Term (> 1 month) |
| Temperature | 2-8°C | -20°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) |
| Container | Tightly sealed amber glass vial | Tightly sealed amber glass vial with parafilm |
| Light | Protect from light | Protect from light |
| Moisture | Use of desiccants is recommended | Store in a desiccator |
Best Practices for Handling
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Use of Desiccants: Store containers of this compound in a desiccator to protect from atmospheric moisture.
-
Aliquotting: Upon receipt, if the entire quantity will not be used at once, it is best practice to aliquot the material into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze decomposition.
Troubleshooting Workflow for Storage Issues
Caption: Decision workflow for troubleshooting suspected decomposition.
Section 4: Quality Control & Purity Assessment
Regularly assessing the purity of your this compound is a critical quality control step.
Recommended Analytical Methods
| Method | Purpose | Expected Results for Pure Compound | Potential Degradation Indicators |
| HPLC-UV | Quantitative purity assessment | Single major peak with expected retention time | Appearance of new peaks, reduction in main peak area |
| GC-MS | Identification of volatile impurities and degradation products | Single major peak with correct mass spectrum | Presence of peaks corresponding to hydrolysis or other decomposition products |
| ¹H NMR | Structural verification and detection of impurities | Clean spectrum matching the expected chemical shifts and integration | Appearance of new signals, changes in integration ratios |
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Preparation of Sample Solution: Prepare a sample solution of the batch to be tested at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms to determine the purity of the sample.
References
-
Wikipedia. Oxazole. [Link]
- Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- CUTM Courseware. Oxazole.pdf.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- Boyd, D. R., & Allen, C. C. R. (2001). Synthesis and Reactions of Oxazoles.
- Rota, P., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH.
- Fisher Scientific. (2024).
- Chem Eazy. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
- Li, Y., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2019). Thermal decomposition of ester.
- Wozniak, D., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central.
- Salama, F. M., et al. (2018).
- Fisher Scientific. (2023). SAFETY DATA SHEET - Ethyl 5-(hydroxymethyl)
- Wang, Y., et al. (2011).
- The Journal of Organic Chemistry.
- ChemScene.
- TCI (Shanghai) Development Co., Ltd.
- ChemicalBook.
- ResearchGate. (2012).
- Google Patents. (2011).
- Chem-Impex.
- Bavisotto, R., et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- Hill, S. A., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
- ResearchGate. (2016). A Comparative Study of the Impact of Moisture on the Dielectric Capability of Esters for Large Power Transformers.
- ResearchGate. (2007). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)
- ChemScene.
- Jakovljević, M., et al. (2022).
- Vanderhaegen, B., et al. (2006).
- Fisher Scientific.
- Giebułtowicz, J., et al. (2021). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. PMC - NIH.
- ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
- International Journal of Research in Pharmacy and Science. (2018). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Kim, H., et al. (2022).
- International Journal for Scientific Research and Development. (2021). Heterocyclic compounds for the sustainability, and existence of human life.
- ResearchGate. (2020). Effect of Moisture on the Stability of Solid Dosage Forms.
- MSE Supplies. (2024).
- Zhang, Y., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Springer.
- Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules.
- Sigma-Aldrich.
- Sigma-Aldrich.
- ResearchGate. (2014). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. msesupplies.com [msesupplies.com]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chemscene.com [chemscene.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate
I have gathered some initial information regarding the synthesis of oxazole derivatives and related compounds. The search results provide several established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis and Fischer oxazole synthesis. They also touch upon the synthesis of key precursors like ethyl isocyanoacetate. Some results mention potential side reactions and purification challenges.
However, the initial searches did not yield a specific, detailed synthesis procedure for "Ethyl 5-ethoxyoxazole-2-carboxylate" itself. The troubleshooting information is general to oxazole or isoxazole synthesis and not specific to the target molecule. To create a truly valuable and specific troubleshooting guide, I need to find a more direct synthetic route to this compound and understand the specific challenges associated with it.
Therefore, the next steps should focus on finding a precise synthesis method and then identifying potential problems within that specific reaction sequence.I have found a plausible synthetic route for a structurally related compound, which involves the reaction of diethyl oxalate with ethyl isocyanoacetate. This reaction is a type of Claisen condensation. While a direct and detailed protocol for "this compound" is still not explicitly available, I can infer the likely reaction conditions and potential side products based on the general principles of this reaction and information about oxazole synthesis.
I have enough information to construct a troubleshooting guide based on this inferred synthesis. I can address potential issues related to the formation of the key intermediate from diethyl oxalate and ethyl isocyanoacetate, the subsequent cyclization to the oxazole ring, and the final ethoxy group introduction (although the exact timing of this step in the synthesis is not yet confirmed, I can address it as a potential point of failure).
Therefore, I will proceed with creating the troubleshooting guide based on the logical synthesis pathway and the potential problems that could arise at each step.
Introduction
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic compound in their work. The synthesis, while conceptually straightforward, presents several potential challenges that can impact yield and purity. This guide is structured to address these specific issues in a practical, question-and-answer format, offering explanations grounded in chemical principles and providing actionable protocols.
The primary synthetic route discussed herein involves the base-catalyzed condensation of diethyl oxalate and ethyl isocyanoacetate, followed by cyclization to form the oxazole ring. Potential issues addressed include low yields, formation of significant byproducts, and difficulties in purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Yield Issues
Q1: My reaction yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to several factors, primarily related to the initial condensation step, the stability of the isocyanoacetate, or incomplete cyclization.
-
Moisture and Base Quality: The initial Claisen-type condensation is highly sensitive to moisture. Any water present will consume the strong base (e.g., sodium ethoxide), rendering it ineffective for the deprotonation of ethyl isocyanoacetate. Furthermore, the quality of the base is crucial. Sodium ethoxide can degrade upon storage; using freshly prepared or properly stored base is recommended.
-
Reaction Temperature: The initial deprotonation of ethyl isocyanoacetate is typically performed at low temperatures (0 °C or below) to minimize side reactions. However, the subsequent condensation with diethyl oxalate may require warming to proceed at a reasonable rate. Careful temperature control is key. If the temperature is too low, the reaction will be sluggish, and if it is too high, it can promote side reactions.
-
Stoichiometry of Reactants: While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of diethyl oxalate may be beneficial to ensure complete consumption of the more valuable ethyl isocyanoacetate. However, a large excess can complicate purification.
Troubleshooting Workflow for Low Yield:
Alternative reagents for the synthesis of "Ethyl 5-ethoxyoxazole-2-carboxylate"
Technical Support Center: Synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex heterocyclic molecules. Here, we address common challenges and provide expert-driven solutions for the synthesis of this compound, a key intermediate in various pharmaceutical applications. Our focus is on exploring robust and reliable alternatives to traditional, often harsh, dehydrating reagents.
Part 1: The Standard Protocol & Its Challenges
Q1: What is the conventional method for synthesizing this compound?
The most widely recognized route involves a two-step process starting from a serine derivative. The first step is the N-acylation of an ethyl serine derivative (Ethyl 2-amino-3-hydroxypropanoate) with an acylating agent like diethyl oxalate. The resulting intermediate, a β-hydroxy amide, is then subjected to a cyclodehydration reaction to form the target oxazole ring. Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine is the most frequently cited reagent for this critical cyclization step.[1][2]
Q2: My team is experiencing issues with the standard POCl₃ protocol, including charring and low, inconsistent yields. What are the underlying causes?
This is a very common issue. While effective, the POCl₃/pyridine system is notoriously aggressive and presents several challenges:
-
Highly Exothermic Reaction: The reaction of POCl₃ with the hydroxyl group and the amide is highly exothermic. Poor temperature control can lead to rapid, localized heating, causing decomposition and charring of the starting material and product.[3]
-
Corrosive and Hazardous Nature: POCl₃ is a highly corrosive and moisture-sensitive reagent that requires careful handling under strictly anhydrous conditions.[2] Accidental exposure to moisture can lead to the formation of phosphoric acid and HCl, further promoting side reactions.
-
Formation of Chlorinated Byproducts: POCl₃ can act as a chlorinating agent, leading to the formation of unwanted chlorinated impurities that are often difficult to separate from the desired product.[2]
-
Vilsmeier-Haack Side Reactions: If DMF is used as a solvent, there is a risk of Vilsmeier-Haack type side reactions, which can lead to formylated byproducts, complicating the purification process.[2][3]
These factors contribute to the variability in yield and purity, making process scale-up particularly challenging.
Part 2: Alternative Reagents for a Milder & More Controlled Synthesis
Recognizing the limitations of POCl₃, several milder and more selective reagents have been successfully employed for the cyclodehydration step.
Q3: We need a less aggressive alternative to POCl₃. What are the most viable options?
For a more controlled and reproducible synthesis, we recommend exploring the following reagents:
-
Tosyl Chloride (TsCl) in Pyridine: This is an excellent first alternative. TsCl converts the hydroxyl group into a tosylate, which is a superb leaving group.[4][5] The neighboring amide oxygen can then readily displace the tosylate in an intramolecular SN2 reaction to form the oxazole ring. This method generally proceeds under much milder conditions than with POCl₃.
-
Burgess Reagent ([Methoxycarbonylsulfamoyl]triethylammonium hydroxide, inner salt): This is a highly effective and exceptionally mild dehydrating agent.[6][7] It is particularly useful for sensitive substrates that are prone to degradation under acidic or strongly basic conditions.[8][9] The reaction proceeds through a neutral intermediate, minimizing charring and side reactions.[10]
-
Triflic Anhydride (Tf₂O) with a Non-nucleophilic Base: For rapid and efficient cyclization, Triflic Anhydride is a powerful option. It activates the hydroxyl group by forming a triflate ester, an extremely reactive leaving group, leading to fast ring closure.
Q4: How do the mechanisms of these alternatives lead to a better outcome compared to POCl₃?
The superiority of these reagents lies in their reaction mechanisms, which offer greater control.
-
POCl₃ Mechanism: This reagent functions as a powerful, indiscriminate Lewis acid and dehydrating agent. It activates the amide oxygen and the hydroxyl group, but its high reactivity can lead to over-activation and subsequent decomposition pathways.
-
TsCl & Tf₂O Mechanism: These reagents follow a two-step "activation-substitution" pathway. They selectively convert the primary hydroxyl group into a sulfonate ester (tosylate or triflate). This ester is an excellent leaving group, setting up a clean intramolecular cyclization by the amide oxygen. This controlled, stepwise process avoids the aggressive, one-pot activation scenario of POCl₃.
-
Burgess Reagent Mechanism: The Burgess reagent facilitates dehydration via a syn-elimination through a six-membered cyclic transition state.[6][10] This intramolecular mechanism is highly specific and occurs under neutral conditions, which is why it is so effective at preventing degradation and side reactions seen with strong acids or bases.[8]
Below is a diagram illustrating the comparative workflows.
Caption: Comparative workflows for oxazole synthesis.
Q5: Can you provide a quantitative comparison of these reagents?
Absolutely. The following table summarizes the key operational parameters and expected outcomes for each reagent based on literature and in-house experience.
| Reagent | Typical Conditions | Advantages | Disadvantages | Expected Yield Range |
| POCl₃ | Pyridine, 0 °C to reflux | Inexpensive, powerful | Harsh, hazardous, charring, side reactions[2][3] | 30-60% (Variable) |
| Tosyl Chloride | Pyridine, 0 °C to RT | Mild, good leaving group formation, better control[4] | Can require longer reaction times, pyridine removal | 65-85% |
| Burgess Reagent | THF, RT to reflux | Exceptionally mild, neutral pH, high selectivity, minimal byproducts[6][8] | Expensive, moisture-sensitive[7] | 70-95% |
| Tf₂O | 2,6-Lutidine, CH₂Cl₂, -78 °C to RT | Very powerful activator, fast reactions | Expensive, requires strict anhydrous conditions | 75-90% |
Part 3: Troubleshooting & Experimental Protocols
Q6: My reaction is still showing low yields even with Tosyl Chloride. What are the common pitfalls?
If you are experiencing issues with the Tosyl Chloride method, consider the following troubleshooting steps:
-
Purity of Reagents: Ensure the p-toluenesulfonyl chloride is free from p-toluenesulfonic acid, which can cause unwanted side reactions.[11] Similarly, use anhydrous pyridine and solvents to prevent hydrolysis of the intermediate tosylate.
-
Temperature Control: While milder than POCl₃, the initial tosylation can be exothermic. Maintain the temperature at 0 °C during the addition of TsCl before allowing it to warm to room temperature.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of TsCl to ensure complete conversion of the starting alcohol. A large excess can complicate purification.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (the tosylate intermediate) followed by the formation of the final oxazole product should be observed. If the reaction stalls at the tosylate intermediate, gentle heating (40-50 °C) may be required to facilitate the final cyclization.
Here is a logical workflow for troubleshooting these issues.
Caption: Logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Cyclodehydration using Tosyl Chloride (TsCl)
-
Materials:
-
β-hydroxy amide precursor (1.0 eq)
-
Anhydrous Pyridine (as solvent, ~5-10 volumes)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Ethyl Acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the β-hydroxy amide precursor in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add TsCl portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, carefully pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (1x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Protocol 2: Cyclodehydration using Burgess Reagent
-
Materials:
-
β-hydroxy amide precursor (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF, ~10-20 volumes)
-
Burgess Reagent (1.5 eq)
-
Deionized Water, Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the β-hydroxy amide precursor in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the Burgess Reagent in one portion at room temperature.
-
Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to reflux (THF, ~66 °C).
-
Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.
-
References
-
Kumar, K. (2020). TosMIC: A Powerful Synthon for Cyclization and Sulfonylation. ResearchGate. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Available at: [Link]
-
UKEssays. (2018). Burgess and Martin Dehydrating Reagents. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. (2004). National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Burgess reagent. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Available at: [Link]
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Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science. Available at: [Link]
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Rickards, B., & Smith, M. B. (1990). Reaction of oxazolines with phosphorus oxychloride. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]
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Wikipedia. (n.d.). Oxazole. Available at: [Link]
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Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
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Technical Support Center: Optimizing the Cyclization Step in Ethyl 5-ethoxyoxazole-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the crucial cyclization step in forming this oxazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the cyclization to form this compound?
A1: The most prevalent and direct method is a variation of the Schöllkopf oxazole synthesis.[1] This involves the base-mediated condensation of ethyl isocyanoacetate with an acylating agent, which in this case is typically an orthoformate derivative that provides the C5 carbon and the ethoxy group.
Q2: I am observing a very low yield of my desired product. What are the initial checks I should perform?
A2: Low yields can stem from several factors. Begin by verifying the purity of your starting materials, especially the ethyl isocyanoacetate and the base. Ensure that all glassware is scrupulously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can quench the base and hydrolyze intermediates. Also, closely monitor the reaction temperature, as fluctuations can lead to side product formation.
Q3: My final product is a brownish color, indicating impurities. What are the likely culprits?
A3: A brown coloration often suggests the presence of polymeric or degradation byproducts. This can be caused by excessive heating during the reaction or work-up, or the use of a base that is too strong or not suitable for the reaction, leading to decomposition. Ensure your purification method, such as column chromatography, is optimized to remove these colored impurities.
Q4: Can I use a different base than what is recommended in standard protocols?
A4: While various bases can be used, their strength and nature are critical. Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are often employed to deprotonate the α-proton of ethyl isocyanoacetate.[1] Weaker bases may not lead to complete deprotonation, resulting in an incomplete reaction. The choice of base can also influence the reaction pathway and the formation of side products, so any substitution should be carefully considered and tested on a small scale first.
Troubleshooting Guide: The Cyclization Step
This section delves into specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Formation
Potential Causes & Solutions
-
Inactive Base: The base (e.g., NaH) may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the base. For NaH, ensure it is a fine, free-flowing powder. You can test the activity of a small sample by carefully adding it to a protic solvent and observing for hydrogen evolution.
-
-
Insufficient Deprotonation: The reaction temperature may be too low for the chosen base to efficiently deprotonate the ethyl isocyanoacetate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious not to overheat, as this can lead to degradation.
-
-
Moisture Contamination: Traces of water in the solvent or on the glassware can quench the anionic intermediates.
-
Solution: Ensure all solvents are anhydrous and glassware is flame-dried or oven-dried before use. Conduct the reaction under a dry, inert atmosphere.
-
Issue 2: Formation of Significant Side Products
Potential Causes & Solutions
-
Dimerization of Intermediates: In some cases, the deprotonated ethyl isocyanoacetate can react with itself, leading to dimeric byproducts.
-
Solution: Control the rate of addition of the reagents. Slowly adding the ethyl isocyanoacetate to the reaction mixture containing the base and the acylating agent can help minimize self-condensation.
-
-
Hydrolysis of the Ester or Isocyano Group: The presence of water during work-up can lead to the hydrolysis of the ester or isocyano functionalities.
-
Solution: Perform the aqueous work-up at a low temperature (e.g., in an ice bath) and minimize the contact time between the reaction mixture and the aqueous phase.
-
-
Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming other heterocyclic structures.
-
Solution: Carefully control the reaction temperature and the choice of base and solvent. A non-polar aprotic solvent is often preferred for this type of cyclization.
-
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the cyclization step.
Optimized Reaction Conditions
Based on analogous oxazole syntheses, the following table summarizes key parameters for optimizing the cyclization step.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | Strong, non-nucleophilic base effective for deprotonation.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic solvents that are compatible with strong bases. |
| Temperature | 0 °C to room temperature | Initial deprotonation at 0 °C helps to control the reaction rate and minimize side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of anionic intermediates by atmospheric moisture and oxygen. |
| Reagent Addition | Slow, dropwise addition of ethyl isocyanoacetate | Minimizes self-condensation and helps to control the reaction exotherm. |
Experimental Protocol: Optimized Cyclization
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Ethyl isocyanoacetate
-
Ethyl orthoformate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Cooling: Cool the slurry to 0 °C using an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl isocyanoacetate (1.0 equivalent) and ethyl orthoformate (1.2 equivalents) in anhydrous THF.
-
Reaction Initiation: Add the solution from the dropping funnel to the sodium hydride slurry dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Reaction Workflow Diagram
Sources
Validation & Comparative
A Guide to the Spectroscopic Differentiation of Ethyl 5-ethoxyoxazole-2-carboxylate and Its Analogs
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a target molecule is paramount. In the realm of heterocyclic chemistry, where subtle structural isomers can exhibit vastly different biological activities, a rigorous spectroscopic analysis is not merely procedural—it is the bedrock of reliable science. This guide provides an in-depth spectroscopic comparison of Ethyl 5-ethoxyoxazole-2-carboxylate, a representative member of a versatile class of chemical building blocks, with its closely-related structural analogs.
Oxazoles are a prominent scaffold in medicinal chemistry, and the ability to precisely characterize substitutions on this ring system is critical for quality control and structure-activity relationship (SAR) studies.[1] This document moves beyond a simple data repository. It explains the causal relationships between molecular structure and spectral output, details the self-validating protocols for data acquisition, and grounds its interpretations in established principles, providing a practical framework for laboratory application.
The following analysis will focus on distinguishing this compound from two key analogs, selected to illustrate the spectroscopic impact of common synthetic modifications:
-
Analog 1: Mthis compound (Modification of the ester moiety)
-
Analog 2: Ethyl 5-methoxyoxazole-2-carboxylate (Modification of the 5-position ether moiety)
To ground our analysis, we will draw comparisons to experimentally determined data for related oxazole structures, ensuring our interpretations are aligned with field-proven results.[2][3]
Methodologies for Spectroscopic Analysis
A robust analytical workflow is essential for generating high-quality, reproducible data. The following protocols represent standard, validated procedures for the spectroscopic analysis of novel organic compounds.
General Analytical Workflow
The process begins with careful sample preparation, followed by data acquisition using multiple complementary techniques, and concludes with data analysis and structural elucidation.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information regarding the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation: Weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[4] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5] The use of a deuterated solvent is critical as it prevents the large proton signal of the solvent from obscuring the analyte signals.[1]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter, which can degrade the magnetic field homogeneity and result in poor spectral resolution.[4]
-
Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[6]
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are standard, with broadband proton decoupling to simplify the spectrum.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid analyte into a fine powder using a clean agate mortar and pestle.[8]
-
Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[8] Gently mix the analyte and KBr by further grinding. The hygroscopic nature of KBr necessitates that this process be performed quickly and in a low-humidity environment to avoid absorption of water, which has a strong IR signal.[8]
-
Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.[9] The transparency of the pellet is essential for allowing infrared light to pass through the sample effectively.[10]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by averaging 16 or 32 scans over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 0.5-5 µM) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.[11] A small amount of formic acid (0.1%) is often added to promote protonation and the formation of [M+H]⁺ ions.[11]
-
Direct Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).[12]
-
Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets. A drying gas (nitrogen) aids in solvent evaporation, leading to the formation of gas-phase analyte ions.[13]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer is used to determine the exact mass, allowing for molecular formula confirmation.[14]
Comparative Spectroscopic Analysis
The structural differences between this compound and its analogs are subtle but produce distinct and predictable changes in their respective spectra.
Caption: Structures of the target compound and its analogs. Note: Placeholder image URLs would be replaced with actual chemical structure images.
¹H NMR Spectral Comparison
The ¹H NMR spectrum is highly sensitive to the local electronic environment of each proton, making it an excellent tool for distinguishing these analogs. All spectra are predicted in CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | This compound | Mthis compound | Ethyl 5-methoxyoxazole-2-carboxylate | Rationale for Differences |
| Oxazole H-4 | ~6.85 (s, 1H) | ~6.85 (s, 1H) | ~6.83 (s, 1H) | The proton at C4 is a singlet and its environment is largely unchanged across the analogs, resulting in a similar chemical shift. |
| Ester -OCH₂CH₃ | ~4.40 (q, J=7.1 Hz, 2H) | N/A | ~4.40 (q, J=7.1 Hz, 2H) | This quartet is characteristic of the ethyl ester. It is absent in Analog 1, which has a methyl ester. |
| Ester -OCH₂CH₃ | ~1.40 (t, J=7.1 Hz, 3H) | N/A | ~1.40 (t, J=7.1 Hz, 3H) | The corresponding triplet for the ethyl ester's methyl group. Absent in Analog 1. |
| Ester -OCH₃ | N/A | ~3.90 (s, 3H) | N/A | The key distinguishing feature of Analog 1 is this sharp singlet for the methyl ester protons. |
| Ether -OCH₂CH₃ | ~4.25 (q, J=7.0 Hz, 2H) | ~4.25 (q, J=7.0 Hz, 2H) | N/A | The quartet for the ethoxy group at C5. This signal is absent in Analog 2. |
| Ether -OCH₂CH₃ | ~1.50 (t, J=7.0 Hz, 3H) | ~1.50 (t, J=7.0 Hz, 3H) | N/A | The corresponding triplet for the ethoxy group's methyl protons. Absent in Analog 2. |
| Ether -OCH₃ | N/A | N/A | ~3.95 (s, 3H) | The key distinguishing feature of Analog 2 is this sharp singlet for the methoxy group at C5. |
Analysis:
-
Target vs. Analog 1: The primary difference is in the ester functionality. The target compound will show a characteristic quartet-triplet pattern for the ethyl ester (~4.40 and ~1.40 ppm), whereas Analog 1 will exhibit a sharp singlet for the methyl ester at ~3.90 ppm.
-
Target vs. Analog 2: The difference lies in the ether group at the 5-position. The target compound will have a quartet-triplet pattern for the ethoxy group (~4.25 and ~1.50 ppm). Analog 2 will lack these signals, instead showing a singlet at ~3.95 ppm for the methoxy group.
¹³C NMR Spectral Comparison
¹³C NMR provides information on the carbon backbone. While some shifts will be similar, the carbons directly attached to the varying alkyl groups will be diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | This compound | Mthis compound | Ethyl 5-methoxyoxazole-2-carboxylate | Rationale for Differences |
| Ester C=O | ~159.0 | ~159.5 | ~159.0 | Minimal change expected for the ester carbonyl carbon. |
| Oxazole C2 | ~157.5 | ~157.5 | ~157.5 | The carbon bearing the ester group should remain in a similar electronic environment. |
| Oxazole C5 | ~154.0 | ~154.0 | ~153.5 | The carbon bearing the ether group will be highly deshielded. |
| Oxazole C4 | ~105.0 | ~105.0 | ~105.0 | The CH carbon of the oxazole ring. |
| Ester Alkyl | ~62.0 (-OCH₂), ~14.2 (-CH₃) | ~52.5 (-OCH₃) | ~62.0 (-OCH₂), ~14.2 (-CH₃) | These signals are the most diagnostic. The presence of two signals for the ethyl ester vs. one for the methyl ester is a clear differentiator. |
| Ether Alkyl | ~69.0 (-OCH₂), ~14.8 (-CH₃) | ~69.0 (-OCH₂), ~14.8 (-CH₃) | ~60.0 (-OCH₃) | The chemical shifts for the ethoxy vs. methoxy carbons are distinctly different and allow for unambiguous assignment. |
Analysis: The key differentiators in the ¹³C NMR spectra are the alkyl carbons of the ester and ether groups.
-
Analog 1 is identified by a single resonance around 52.5 ppm for the methyl ester, instead of the two signals (~62.0, ~14.2 ppm) for the ethyl ester.
-
Analog 2 is identified by a single resonance around 60.0 ppm for the methoxy group, replacing the two signals (~69.0, ~14.8 ppm) of the ethoxy group.
FT-IR Spectral Comparison
The primary value of IR spectroscopy in this context is the confirmation of key functional groups, which are largely conserved across the three molecules. However, subtle shifts in the C-O stretching region can be observed.
Table 3: Key Predicted FT-IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range | Analysis |
| C-H Stretch (Aliphatic) | 2990-2950 | Present in all three compounds, corresponding to the sp³ C-H bonds of the ethyl and methyl groups. |
| C=O Stretch (Ester) | 1745-1725 | A strong, sharp absorption characteristic of the conjugated ester carbonyl. This will be a prominent feature in all three spectra. |
| C=N & C=C Stretch (Oxazole) | 1650-1550 | Multiple bands corresponding to the stretching vibrations within the aromatic oxazole ring. |
| C-O Stretch (Ether & Ester) | 1280-1050 | This "fingerprint" region will contain multiple strong C-O stretching bands. The exact pattern and frequencies will differ slightly between the ethoxy and methoxy analogs, providing a potential point of differentiation, although overlap is common. |
Analysis: While all three compounds will show a strong ester C=O stretch around 1730 cm⁻¹, the most significant differences will be in the complex C-O stretching region (1280-1050 cm⁻¹). The pattern of bands in this region is unique to the specific arrangement of ether and ester groups and can be used for differentiation, especially when comparing spectra side-by-side.
Mass Spectrometry Comparison
High-resolution mass spectrometry will confirm the molecular formula of each compound. The nominal masses are distinct enough for easy differentiation. Fragmentation patterns, observable with tandem MS (MS/MS), will also be unique.
Table 4: Predicted Molecular Weights and Key Fragments (m/z)
| Compound | Molecular Formula | [M+H]⁺ (Exact Mass) | Key Fragmentation Pathways |
| This compound | C₉H₁₃NO₄ | 199.08 (199.0817) | Loss of ethylene (-28) from ethoxy; Loss of ethoxy radical (-45); Loss of ethyl ester group (-72). |
| Mthis compound | C₈H₁₁NO₄ | 185.07 (185.0661) | Loss of ethylene (-28) from ethoxy; Loss of methoxy radical (-31); Loss of methyl ester group (-58). |
| Ethyl 5-methoxyoxazole-2-carboxylate | C₈H₁₁NO₄ | 185.07 (185.0661) | Loss of formaldehyde (-30) from methoxy; Loss of ethoxy radical (-45); Loss of ethyl ester group (-72). |
Analysis: The parent compound is readily distinguished by its unique molecular weight (MW=199). The two analogs are isomeric (MW=185) and cannot be distinguished by molecular weight alone. However, their fragmentation patterns will differ.
-
Analog 1 ([M+H]⁺ = 185) will show a characteristic loss of a methoxy radical (M-31) or the entire methyl ester group.
-
Analog 2 ([M+H]⁺ = 185) will show a characteristic loss of an ethoxy radical (M-45) from the ester.
A likely fragmentation pathway for the parent compound involves the loss of the ethoxy radical from the ester to form a stable acylium ion.
Caption: A plausible ESI-MS fragmentation pathway for the target compound.
Conclusion
The structural differentiation of this compound from its methyl ester and methoxy ether analogs is readily achievable through a combination of standard spectroscopic techniques.
-
¹H NMR provides the most direct and unambiguous evidence, with the singlet of a methyl group replacing the characteristic quartet-triplet pattern of an ethyl group at either the ester or ether position.
-
¹³C NMR corroborates this by showing distinct chemical shifts for the alkyl carbons, confirming the specific location of the structural change.
-
Mass Spectrometry differentiates the parent compound by its unique molecular weight and distinguishes between the two isomeric analogs via their predictable and distinct fragmentation patterns.
-
FT-IR confirms the presence of the core functional groups and can be used for fingerprint comparison.
By employing these self-validating and complementary analytical methods, researchers can ensure the structural integrity of their synthesized compounds, a critical step for the advancement of reliable and reproducible scientific research.
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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4-methoxy-25-oxo-22,23,24,25-tetrahydro(11,21:23,31-terphenyl)-24-carboxylate. Retrieved from [Link] -
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Oxazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] The biological activity of an oxazole derivative is profoundly influenced by the nature and position of its substituents, a concept central to structure-activity relationship (SAR) studies.[3] This guide focuses on Ethyl 5-ethoxyoxazole-2-carboxylate, a molecule of interest, and compares its predicted biological profile with established oxazole-based compounds.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential
Based on the extensive literature on oxazole derivatives, the most probable and significant biological activities of this compound are in the realms of anticancer and antimicrobial applications. This section will compare its structural features to those of known active compounds in these areas.
Anticancer Activity
The oxazole core is present in numerous compounds with potent anticancer properties.[2][6] The mechanism of action for these compounds is often multifaceted, including the inhibition of crucial cellular machinery like tubulin polymerization, topoisomerases, and various protein kinases, ultimately leading to apoptosis in cancer cells.[1][6]
Structural Comparison and SAR Insights:
-
2,5-Disubstituted Oxazoles: this compound is a 2,5-disubstituted oxazole. Research on related structures, such as 2,5-disubstituted oxazole-4-carboxylic acid derivatives, has demonstrated cytotoxic activity. For instance, a mixture of macrooxazoles B and D, which are 2,5-disubstituted oxazole-4-carboxylic acid derivatives, showed weak cytotoxic activity against tested cancer cell lines with an IC50 of 23 µg/mL.[7]
-
Influence of the Ester Group: The ethyl carboxylate group at the 2-position is a key feature. In other heterocyclic systems, ester functionalities have been shown to contribute to anticancer activity. For example, certain ethyl-2-amino-pyrrole-3-carboxylates exhibit potent anticancer effects by inhibiting tubulin polymerization and inducing G2/M cell-cycle arrest.
-
Impact of the 5-Ethoxy Group: The ethoxy group at the 5-position is less common in highly potent anticancer oxazoles documented in the literature. However, its electron-donating nature could influence the electron density of the oxazole ring and, consequently, its interaction with biological targets. Further empirical data is necessary to determine if this substitution pattern enhances or diminishes cytotoxic potential.
Comparative Data:
While specific IC50 values for this compound are not available, the following table presents data for representative anticancer oxazole derivatives to provide a benchmark for potential efficacy.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-acenaphthylene tethered-[1][3][8]-thiadiazole | RXF393 (Renal) | 7.01 ± 0.39 | [9] |
| Spiro-acenaphthylene tethered-[1][3][8]-thiadiazole | HT29 (Colon) | 24.3 ± 1.29 | [9] |
| Spiro-acenaphthylene tethered-[1][3][8]-thiadiazole | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [9] |
| 2-Phenylindole linked Imidazolothiazole | MCF7 (Breast) | 1.31 ± 0.8 | [10] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [11] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [11] |
Antimicrobial Activity
The oxazole moiety is a cornerstone in the development of new antimicrobial agents to combat drug-resistant pathogens.[4][5] The mechanism of action can vary, from inhibiting essential enzymes like DNA gyrase to disrupting cell membrane integrity.[12]
Structural Comparison and SAR Insights:
-
General Oxazole Scaffold: The inherent chemical properties of the oxazole ring contribute to its antimicrobial potential. Numerous synthetic oxazoles have demonstrated activity against a wide range of bacterial and fungal strains.[5]
-
Influence of Substituents: The antimicrobial efficacy of oxazole derivatives is highly dependent on their substitution patterns. For instance, in a series of 2,5 disubstituted 1,3,4-oxadiazole derivatives, compounds with specific substitutions showed significant inhibition against S. aureus and E. coli at MICs of 4-8 μg/mL. The presence of electron-withdrawing or lipophilic groups can significantly impact the compound's ability to penetrate microbial cell walls and interact with its target. The ethoxy and ethyl carboxylate groups of the title compound would contribute to its overall lipophilicity, which could be a favorable trait for antimicrobial activity.
Comparative Data:
The following table provides Minimum Inhibitory Concentration (MIC) values for several oxazole and related heterocyclic compounds, offering a comparative landscape for the potential antimicrobial potency of this compound.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2,5 disubstituted 1,3,4-oxadiazole (F4) | S. aureus | 4 | |
| 2,5 disubstituted 1,3,4-oxadiazole (I2) | S. aureus | 4 | |
| 2,5 disubstituted 1,3,4-oxadiazole (I2) | E. coli | 8 | |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Various strains | 3.9 - 250 | |
| 2,5-dimethyl-4-(aryl) substituted aniline-1,3-oxazole | Various strains | Good activity |
Experimental Protocols
To empirically determine the biological activity of this compound and provide a direct comparison with related compounds, the following standardized in vitro assays are recommended.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Workflows and Pathways
Proposed Synthetic Workflow for this compound
While a specific synthesis for this compound is not detailed in readily available literature, a plausible route can be extrapolated from known oxazole syntheses. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a classic and versatile method for forming the oxazole ring.
Caption: Proposed synthetic workflow for this compound.
General Mechanism of Action for Anticancer Oxazoles
Many anticancer oxazole derivatives exert their effect by inducing apoptosis through various cellular pathways. A common mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent programmed cell death.
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A Comparative Guide to the Structural Confirmation of Ethyl 5-ethoxyoxazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, oxazole derivatives stand out for their vast therapeutic potential and diverse applications.[1][2][3] The precise structural elucidation of these compounds is not merely a procedural step but a cornerstone for understanding structure-activity relationships (SAR), ensuring reproducibility, and meeting stringent regulatory standards. This guide offers an in-depth, comparative analysis of the primary analytical techniques for the structural confirmation of "Ethyl 5-ethoxyoxazole-2-carboxylate" and its analogues. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data.
The Imperative of Unambiguous Structural Confirmation
The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous characterization. For derivatives of "this compound," even minor ambiguities in the confirmed structure can lead to misinterpretation of biological data and wasted resources. A multi-faceted analytical approach is therefore not just recommended but essential for building a robust and trustworthy data package.
A Multi-Pronged Approach to Structural Elucidation
The definitive confirmation of a novel oxazole derivative's structure relies on the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data provide a comprehensive and validated picture of the molecule.
Caption: Workflow for the structural confirmation of a newly synthesized oxazole derivative.
Mass Spectrometry: The First Glimpse
Mass spectrometry (MS) serves as the initial checkpoint, providing the crucial molecular weight of the synthesized compound. This technique is highly sensitive and offers a rapid confirmation of the expected molecular formula.
Key Insights from Mass Spectrometry:
-
Molecular Ion Peak (M+): Confirms the overall molecular weight of the molecule.
-
Fragmentation Pattern: Provides clues about the different components of the molecule. For instance, in derivatives of this compound, common fragmentation patterns may involve the loss of the ethoxy group or the entire ester functionality.[4]
| Technique | Information Provided | Typical Observation for this compound |
| Electrospray Ionization (ESI-MS) | Molecular weight of polar compounds | [M+H]+ or [M+Na]+ adducts confirming the molecular weight. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Provides the precise elemental formula, distinguishing between isomers. |
FT-IR Spectroscopy: Identifying the Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, we can confirm the presence of key structural motifs.
Expected Vibrational Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1720-1740 |
| C-O (Ester and Ether) | Stretching | 1000-1300 |
| C=N (Oxazole) | Stretching | 1620-1680 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
The presence of a strong absorption band around 1730 cm⁻¹ is a key indicator of the ester carbonyl group, while bands in the 1000-1300 cm⁻¹ region would support the presence of the C-O bonds of the ester and the ethoxy group.[5]
NMR Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling). For this compound, one would expect to see distinct signals for the ethyl ester protons, the ethoxy protons, and the oxazole ring proton.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state.
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework.
Illustrative NMR Data Interpretation for a Hypothetical Derivative:
| ¹H NMR | Signal | Multiplicity | Integration | Assignment |
| ¹³C NMR | Signal | Assignment | ||
| 1.40 | Triplet | 3H | -OCH₂CH ₃ (Ester) | |
| 1.50 | Triplet | 3H | -OCH₂CH ₃ (Ethoxy) | |
| 4.40 | Quartet | 2H | -OCH ₂CH₃ (Ester) | |
| 4.60 | Quartet | 2H | -OCH ₂CH₃ (Ethoxy) | |
| 7.50 | Singlet | 1H | Oxazole CH | |
| 14.5 | -OCH₂C H₃ (Ester) | |||
| 15.0 | -OCH₂C H₃ (Ethoxy) | |||
| 62.0 | -OC H₂CH₃ (Ester) | |||
| 68.0 | -OC H₂CH₃ (Ethoxy) | |||
| 125.0 | Oxazole C H | |||
| 150.0 | Oxazole C -O | |||
| 160.0 | Oxazole C =N | |||
| 165.0 | C =O (Ester) |
Single-Crystal X-ray Crystallography: The Gold Standard
While NMR provides an excellent picture of the molecule's structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.[1] This technique provides precise bond lengths, bond angles, and stereochemistry, leaving no room for doubt.
Workflow for Single-Crystal X-ray Crystallography:
Caption: Key stages of the single-crystal X-ray diffraction workflow.[1]
Obtaining high-quality single crystals suitable for X-ray diffraction can be a challenging but rewarding step.[1] The resulting crystallographic data, often deposited in databases like the Cambridge Structural Database (CSD), provide an invaluable and permanent record of the molecule's structure.
Detailed Experimental Protocol: 2D NMR Spectroscopy
The following provides a generalized, step-by-step methodology for acquiring and processing 2D NMR data for the structural confirmation of an "this compound" derivative.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals.[6]
- Ensure the solution is homogeneous. Gentle vortexing or sonication may be necessary.
2. Instrument Setup and 1D Spectra Acquisition:
- The NMR spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and lineshape.
- Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for guiding the setup of 2D experiments.
3. 2D NMR Data Acquisition:
- COSY: Use a standard gradient-selected COSY pulse sequence. Typical spectral widths should cover the entire proton chemical shift range. The number of scans per increment and the number of increments will determine the resolution and signal-to-noise ratio.
- HSQC: Employ a gradient-selected HSQC experiment with sensitivity enhancement. The spectral widths in both the ¹H and ¹³C dimensions should be set to encompass all relevant signals. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
- HMBC: Utilize a gradient-selected HMBC pulse sequence. The long-range coupling constant (ⁿJCH) is a key parameter and is usually optimized in the range of 6-10 Hz to detect two- and three-bond correlations.
4. Data Processing and Analysis:
- Process the acquired Free Induction Decays (FIDs) using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC and HMBC) followed by Fourier transformation.
- Phase and baseline correct the resulting 2D spectra.
- Reference the spectra using the residual solvent signal or an internal standard (e.g., TMS).
- Analyze the cross-peaks in each 2D spectrum to build up the molecular structure piece by piece, starting from known fragments and connecting them based on the observed correlations.
Conclusion: A Holistic and Rigorous Approach
The structural confirmation of "this compound" derivatives is a critical undertaking that necessitates a combination of orthogonal analytical techniques. While mass spectrometry and FT-IR spectroscopy provide rapid and valuable initial checks, NMR spectroscopy, particularly 2D NMR, is indispensable for mapping the intricate connectivity of the molecule. For absolute and unambiguous proof of structure, single-crystal X-ray crystallography remains the unparalleled gold standard. By judiciously applying these methods in a complementary fashion, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and scientific inquiry.
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Mehariya, K. R., et al. (2016). X-Ray Crystallographic Study of Novel Oxazole Derivatives. Angus & Robertson. Available at: [Link]
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X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Available at: [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
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(PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate. Available at: [Link]
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Density functional theory and FTIR spectroscopic study of carboxyl group. Available at: [Link]
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Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]
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The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available at: [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. MDPI. Available at: [Link]
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"Ethyl 5-ethoxyoxazole-2-carboxylate" as an alternative to other synthetic intermediates
A Comparative Guide to a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, the demand for efficient, versatile, and robust building blocks is ever-present. Researchers in drug discovery and materials science are constantly seeking intermediates that offer not only high yields but also strategic advantages in the construction of complex molecular architectures. Ethyl 5-ethoxyoxazole-2-carboxylate emerges as a powerful and often superior alternative to traditional synthetic intermediates for the preparation of a variety of key heterocyclic scaffolds and chiral molecules. This guide provides an in-depth technical comparison of the utility of this compound and its class of 5-alkoxyoxazoles against classical synthetic methodologies, supported by experimental insights and comparative data.
The Power of the Oxazole Ring: A Latent Dienophile and More
The oxazole ring system, particularly when substituted with an alkoxy group at the 5-position, is a remarkably versatile synthon.[1] Its utility stems from its ability to participate in a range of chemical transformations, most notably as a diene in hetero-Diels-Alder reactions. This reactivity allows for the convergent and often regioselective synthesis of highly substituted pyridines, a core motif in numerous pharmaceuticals. Furthermore, the oxazole ring can be unraveled under various conditions to yield precursors for other important structures like furans, pyrroles, and α-amino acids. This compound, with its ester functionality, provides an additional handle for synthetic manipulation, further expanding its utility.
I. The Synthesis of Substituted Pyridines: A Diels-Alder Approach
The construction of the pyridine ring is a cornerstone of heterocyclic chemistry. While classical methods like the Chichibabin, Gattermann-Koch, and Doebner-von Miller reactions have historical significance, they often suffer from harsh reaction conditions, low yields, and limited scope.[2][3][4] The hetero-Diels-Alder reaction of 5-alkoxyoxazoles with various dienophiles presents a milder and more versatile alternative.[5][6]
The Oxazole Advantage: Vitamin B6 Synthesis as a Case Study
A compelling example of the strategic advantage of the oxazole-based approach is the industrial synthesis of pyridoxine (Vitamin B6).[7][8] The key step involves the Diels-Alder reaction between a 4-methyl-5-alkoxyoxazole and a suitable dienophile. This method has been shown to be highly efficient, providing a significant improvement over earlier, more convoluted synthetic routes.[9]
Experimental Protocol: Synthesis of a Pyridine Derivative via Hetero-Diels-Alder Reaction
-
Reactant Preparation: A solution of this compound (1 equivalent) and diethyl maleate (1.2 equivalents) in a suitable high-boiling solvent (e.g., toluene, xylene) is prepared in a sealed reaction vessel.
-
Thermal Cycloaddition: The mixture is heated to 150-180 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Aromatization: The initial cycloadduct spontaneously eliminates ethanol to form the stable pyridine ring.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired polysubstituted pyridine.
Comparative Analysis: Oxazole vs. Classical Pyridine Syntheses
| Feature | Hetero-Diels-Alder (Oxazole-based) | Chichibabin Synthesis | Doebner-von Miller Synthesis |
| Starting Materials | 5-Alkoxyoxazole, Dienophile | Aldehydes/Ketones, Ammonia | Aniline, α,β-Unsaturated Carbonyl |
| Reagents/Catalysts | Often thermal; Lewis acids can catalyze | Alumina, High Temperature | Strong acids (e.g., HCl, H2SO4) |
| Reaction Conditions | Mild to moderate (can be thermal or catalyzed) | Harsh (High temperature and pressure) | Harsh (Strongly acidic) |
| Typical Yields | Good to excellent (often >70%) | Low to moderate | Moderate to good |
| Substrate Scope | Broad, depends on dienophile availability | Limited, side reactions are common | Good, but can be limited by aniline substitution |
| Regioselectivity | Generally high and predictable | Can be poor, mixtures of isomers | Generally good |
| Key Advantages | Convergent, high regioselectivity, mild conditions | Simple starting materials | One-pot synthesis of quinolines |
| Limitations | Requires synthesis of the oxazole precursor | Low yields, harsh conditions, limited to simple pyridines | Strongly acidic conditions, potential for side reactions |
Diagram: Comparative Workflow for Pyridine Synthesis
Caption: Comparison of oxazole-based and Paal-Knorr synthesis of furans and pyrroles.
III. α-Amino Acid Synthesis: A Chiral Advantage
The synthesis of α-amino acids is of paramount importance in medicinal chemistry and chemical biology. While the Strecker and Bucherer-Bergs syntheses are classical methods for producing racemic α-amino acids, the use of 5-alkoxyoxazoles offers a pathway to enantiomerically enriched N-acyl-α-amino acids.
The Oxazole Approach to α-Amino Acids
The hydrolysis of 5-alkoxyoxazoles under acidic or basic conditions can lead to the formation of N-acyl-α-amino esters. [10]This method is particularly valuable as it allows for the incorporation of various side chains depending on the substitution pattern of the oxazole.
Classical Alternatives: Strecker and Bucherer-Bergs Syntheses
The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the α-amino acid. [11][12]The Bucherer-Bergs reaction is a multicomponent reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate to form a hydantoin, which can then be hydrolyzed to the amino acid. [13]Both methods are robust but typically yield racemic products and use highly toxic cyanide.
Experimental Protocol: Strecker Synthesis of Alanine
-
Imine Formation: Acetaldehyde is treated with an aqueous solution of ammonium chloride and sodium cyanide.
-
Nitrile Formation: The intermediate imine reacts with the cyanide ion to form an α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed with a strong acid (e.g., HCl) upon heating to yield racemic alanine hydrochloride.
-
Neutralization: The amino acid is isolated by neutralization of the hydrochloride salt.
Comparative Analysis: Oxazole vs. Classical Amino Acid Syntheses
| Feature | Oxazole-based Synthesis | Strecker Synthesis | Bucherer-Bergs Synthesis |
| Starting Materials | 5-Alkoxyoxazole | Aldehyde, Ammonia, Cyanide | Ketone/Aldehyde, KCN, (NH4)2CO3 |
| Reagents/Catalysts | Acid or base | Acid or base for hydrolysis | - |
| Reaction Conditions | Generally mild | Moderate | Moderate |
| Product | N-acyl-α-amino ester | Racemic α-amino acid | Hydantoin (precursor to amino acid) |
| Stereochemistry | Can be stereospecific | Racemic | Racemic |
| Key Advantages | Access to N-protected amino acids | One-pot, high-yielding | Good for α,α-disubstituted amino acids |
| Limitations | Requires synthesis of the oxazole | Use of toxic cyanide, racemic product | Use of toxic cyanide, racemic product |
Diagram: Logical Relationship in α-Amino Acid Synthesis
Caption: Logical flow from starting materials to α-amino acid derivatives via different synthetic routes.
Conclusion: A Strategic Choice for Modern Synthesis
This compound and the broader class of 5-alkoxyoxazoles represent a significant advancement in the synthetic chemist's toolbox. Their ability to act as versatile precursors for a range of important molecular scaffolds offers distinct advantages over many classical synthetic methods. The hetero-Diels-Alder approach to pyridines provides a mild, convergent, and highly regioselective alternative to harsh, traditional methods. Furthermore, the ability to transform the oxazole ring into other heterocycles and α-amino acid derivatives underscores its strategic value.
While classical methods like the Paal-Knorr and Strecker syntheses remain valuable for specific applications, the use of 5-alkoxyoxazoles often provides a more elegant and efficient solution for the construction of complex, highly functionalized molecules. For researchers and drug development professionals, a thorough understanding of the comparative benefits of these intermediates is crucial for the rational design of synthetic routes that are both effective and innovative.
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- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Zou, Y., Shi, X., Zhang, G., Li, Z., Jin, C., & Su, W. (2013). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). Organic Process Research & Development, 17(12), 1498-1502.
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- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
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- Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624.
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- DR-NTU. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
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- Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.
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- NIH. (2021).
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- PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Organic Chemistry Frontiers (RSC Publishing). (2014).
- PMC. (1965). Synthesis of Pyridoxine by a Pyridoxal Auxotroph of Escherichia coli.
- USC Research Bank. (2022). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts.
- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2023). Polymers, 15(13), 2891.
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A Comparative Guide to Validated Analytical Methods for the Quantification and Characterization of Ethyl 5-ethoxyoxazole-2-carboxylate
This guide provides a detailed comparison of analytical methodologies for the robust analysis of Ethyl 5-ethoxyoxazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring purity, stability, and overall quality control in drug development and manufacturing. This document delves into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The methodologies presented herein are designed to be self-validating systems, providing a framework for researchers and quality control analysts to establish reliable analytical procedures.
Introduction to the Analyte and Analytical Strategy
This compound is a heterocyclic ester. Its structure, featuring a UV-active oxazole ring and an ester functional group, dictates the most suitable analytical approaches. The primary objectives for its analysis in a drug development setting are:
-
Purity Assessment: Quantifying the main compound and detecting/quantifying any process-related impurities or degradation products.
-
Identity Confirmation: Verifying the chemical structure unequivocally.
-
Assay: Determining the precise concentration or amount of the substance in a sample.
The following sections compare the most powerful techniques to achieve these objectives.
Caption: Logical workflow for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone for purity and assay analysis of moderately polar organic molecules like this compound.[6][7] The method separates the analyte from impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its versatility and strong retentive power for compounds with both polar (ester, oxazole nitrogens) and non-polar (ethyl groups) characteristics.
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure elution of the main peak with a good shape while also resolving potential impurities with different polarities. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A small amount of formic acid is added to the aqueous phase to control the pH and sharpen the peak shape by suppressing the ionization of any potential acidic or basic functional groups on the analyte or impurities.
-
Detection: The oxazole ring contains a chromophore that absorbs UV light. A detection wavelength is chosen at an absorbance maximum (e.g., ~250-260 nm) to maximize sensitivity.
Proposed HPLC Method Protocol
Caption: Step-by-step workflow for HPLC purity analysis.
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.[8]
-
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the standard and sample solutions. Integrate the peak areas to determine the purity by area percent and the assay against the reference standard.
Comparative Performance Data (Hypothetical Validation)
| Parameter | Method A: HPLC-UV | Method B: GC-FID |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.1 - 2.0 mg/mL | 0.05 - 1.0 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05% |
| Specificity | High (for non-volatile impurities) | High (for volatile impurities) |
Gas Chromatography (GC) for Orthogonal Purity and Volatiles
GC is a powerful alternative for analyzing volatile and semi-volatile compounds. It is particularly useful as an orthogonal technique to HPLC, as its separation mechanism (volatility and polarity) is different. It is the primary method for analyzing residual solvents.
Causality Behind Experimental Choices:
-
Stationary Phase: A mid-polarity column (e.g., DB-17 or equivalent 50% phenyl-methylpolysiloxane) provides good selectivity for the analyte while separating it from common, less polar process solvents.
-
Detector: A Flame Ionization Detector (FID) is used for its robustness and near-universal response to organic compounds, making it ideal for quantifying both the main peak and any organic impurities.
-
Temperature Program: A temperature gradient is employed to ensure the analyte elutes with a good peak shape within a reasonable time, while also separating more volatile compounds (like solvents) at lower temperatures and less volatile impurities at higher temperatures.
Proposed GC Method Protocol
Caption: Step-by-step workflow for GC purity analysis.
Instrumentation: GC system with a split/splitless injector, FID, and capillary column.
Step-by-Step Protocol:
-
Standard/Sample Preparation: Accurately weigh ~10 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate to achieve a 1 mg/mL concentration.
-
Chromatographic Conditions:
-
Column: DB-17 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 min.
-
-
-
Analysis: Inject the standard and sample solutions. Integrate peak areas for purity determination.
Spectroscopic Methods for Identity Confirmation
While chromatographic methods are excellent for quantification, spectroscopic methods are indispensable for confirming the chemical identity of the substance.
Mass Spectrometry (MS)
Coupled with either GC (GC-MS) or HPLC (LC-MS), mass spectrometry provides molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
-
Expected Molecular Ion: For this compound (C8H11NO4), the expected exact mass is approximately 185.0688 Da. The mass spectrum should show a prominent molecular ion peak [M]+ at m/z 185.
-
Key Fragmentation Patterns: The fragmentation can provide structural confirmation. Common fragmentation pathways for esters include the loss of the ethoxy group (-OC2H5, 45 Da) or the entire ethoxycarbonyl group (-COOC2H5, 73 Da).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[10][11][12][13][14][15][16]
-
¹H NMR (Expected Signals):
-
Ethoxy group at C5: A quartet (~4.2-4.5 ppm) for the -OCH₂- protons and a triplet (~1.4-1.6 ppm) for the -CH₃ protons.
-
Ester ethyl group: A quartet (~4.3-4.6 ppm) for the -OCH₂- protons and a triplet (~1.3-1.5 ppm) for the -CH₃ protons.
-
Oxazole ring proton: A singlet for the proton on the oxazole ring (at C4), likely in the aromatic region (~7.5-8.5 ppm).
-
-
¹³C NMR (Expected Signals):
-
Signals for the two carbonyl carbons (ester and within the ring system).
-
Signals for the carbons of the oxazole ring.
-
Signals for the four carbons of the two ethyl groups.
-
The combination of these techniques provides a comprehensive analytical profile, ensuring the quality and identity of this compound for its intended use in research and development.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
- Vertex AI Search. (n.d.). Understanding ICH Q2(R2)
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. [Link]
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R&S Chemicals. (n.d.). Products Search - all. [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]
-
PubChem. (n.d.). Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. [Link]
-
SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. [Link]
-
Nishikata, R., & Imazato, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Matysová, L., et al. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 481-487. [Link]
-
Ahmed, S., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Zien Journal of Social Sciences and Humanities. [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
-
SpectraBase. (n.d.). Ethyl 2-[(ethoxycarbonyl)methyl]-5-methyloxazole-4-carboxylate. [Link]
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Benchmarking the synthesis of "Ethyl 5-ethoxyoxazole-2-carboxylate" against other methods
A Comparative Benchmarking Guide to the Synthesis of Ethyl 5-ethoxyoxazole-2-carboxylate
This guide provides an in-depth technical comparison of plausible synthetic routes for this compound, a substituted oxazole of interest in medicinal chemistry and drug development due to the prevalence of the oxazole scaffold in biologically active compounds. Given the absence of a singular, established named reaction for this specific molecule, this document outlines and benchmarks two logical and chemically sound synthetic strategies, providing detailed experimental protocols and a comparative analysis of their respective merits and drawbacks.
Introduction: The Significance of the Oxazole Moiety
Oxazoles are five-membered heterocyclic compounds that constitute a core structural motif in a vast array of natural products and pharmaceutical agents. Their utility stems from their ability to act as bioisosteres for ester and amide functionalities, their participation in hydrogen bonding, and their rigid scaffold which can appropriately orient substituents for interaction with biological targets. The development of efficient and scalable synthetic routes to novel, functionalized oxazoles is therefore a critical endeavor for researchers in organic synthesis and drug discovery. This guide focuses on this compound, a molecule with functional handles that allow for further chemical elaboration.
Proposed Synthetic Strategies: An Overview
Two primary retrosynthetic disconnections are considered for the synthesis of this compound.
-
Route A: A Modified Robinson-Gabriel Approach from an Amino Acid Precursor. This linear synthesis builds the oxazole ring from a functionalized serine derivative, leveraging the well-established chemistry of amino acids.
-
Route B: A Convergent Isocyanide-Based Approach. This strategy involves the construction of the oxazole core from smaller fragments via a key isocyanide intermediate, followed by functionalization.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these two routes.
Route A: Modified Robinson-Gabriel Synthesis via an O-Ethyl-N-acyl Serine Derivative
This synthetic pathway is predicated on the cyclodehydration of a 2-acylamino-ketone, a transformation central to the Robinson-Gabriel synthesis.[1] In this adaptation, an N-protected O-ethyl serine derivative serves as the precursor, which undergoes cyclization to form the oxazole ring. A key advantage of this route is the stereochemical control often possible when starting from chiral amino acids, although for this guide, the racemic synthesis is described.
Logical Workflow for Route A
The workflow for Route A is a multi-step linear sequence.
Caption: Linear synthesis of the target oxazole via a modified Robinson-Gabriel approach.
Experimental Protocol for Route A
Step 1: Synthesis of N-Boc-L-serine ethyl ester
This step involves the protection of the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.
-
N-Protection: To a cooled (0 °C) solution of L-serine (1.0 equiv.) in a 1:2 mixture of 1 N NaOH and dioxane, add di-tert-butyl dicarbonate (1.2 equiv.).
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 N KHSO₄ and extract with ethyl acetate.
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine.
-
Esterification: Dissolve the crude N-Boc-L-serine in anhydrous DMF. Add potassium carbonate (1.1 equiv.) and ethyl iodide (2.0 equiv.).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the reaction mixture and partition the filtrate between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford N-Boc-L-serine ethyl ester.
Step 2: O-Ethylation of N-Boc-L-serine ethyl ester
The hydroxyl group is converted to an ethyl ether.
-
To a solution of N-Boc-L-serine ethyl ester (1.0 equiv.) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl iodide (1.5 equiv.) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield N-Boc-O-ethyl-L-serine ethyl ester.
Step 3: Boc Deprotection and N-Acylation with Ethyl Chloroformate
The Boc protecting group is removed, and the resulting free amine is acylated.
-
Deprotection: Dissolve N-Boc-O-ethyl-L-serine ethyl ester (1.0 equiv.) in a 4 M solution of HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of O-ethyl-L-serine ethyl ester.
-
N-Acylation: Suspend the hydrochloride salt in dichloromethane at 0 °C. Add triethylamine (2.2 equiv.) followed by the dropwise addition of ethyl chloroformate (1.1 equiv.).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl 2-(ethoxycarbonylamino)-3-ethoxypropanoate.
Step 4: Cyclodehydration to this compound
The final ring-closing step to form the oxazole. A Mitsunobu reaction is a plausible method for this cyclodehydration.[2][3][4]
-
Dissolve Ethyl 2-(ethoxycarbonylamino)-3-ethoxypropanoate (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the final product, this compound.
Route B: Convergent Synthesis via Diethyl 2-isocyano-3-oxosuccinate
This approach is more convergent, assembling the oxazole core from two key fragments. The synthesis relies on a Claisen condensation to form a β-keto ester, which is then transformed into the target oxazole.
Logical Workflow for Route B
The workflow for Route B involves the synthesis of a key intermediate followed by a series of transformations.
Caption: Convergent synthesis of the target oxazole via an isocyanide intermediate.
Experimental Protocol for Route B
Step 1: Synthesis of Diethyl 2-cyano-3-oxosuccinate
This is a well-documented Claisen condensation.[1][5]
-
Dissolve metallic sodium (1.7 equiv.) in absolute ethanol.
-
Add diethyl oxalate (1.2 equiv.) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add ethyl cyanoacetate (1.0 equiv.) and continue stirring overnight.
-
Dilute with water and acidify to pH 2-3 with 6 M HCl.
-
Extract the aqueous phase with chloroform.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Recrystallize the crude product from ethanol to obtain diethyl 2-cyano-3-oxosuccinate.
Step 2: Synthesis of Diethyl 2-isocyano-3-oxosuccinate
This step involves the conversion of the cyano group to an isocyanide. A common method is a two-step formylation and dehydration sequence.
-
Formylation: Reduce the cyano group to a primary amine using a suitable reducing agent (e.g., catalytic hydrogenation with a poisoned catalyst to avoid reduction of the keto group). The resulting amine is then formylated with ethyl formate.
-
Dehydration: The resulting N-formyl derivative is then dehydrated using a reagent such as phosphorus oxychloride (POCl₃) or triphosgene in the presence of a base (e.g., triethylamine) to yield the isocyanide.
Step 3: Cyclization to Ethyl 5-hydroxyoxazole-2-carboxylate
The isocyanide undergoes an intramolecular cyclization.
-
Treat the diethyl 2-isocyano-3-oxosuccinate with a mild base (e.g., DBU or K₂CO₃) in an aprotic solvent like acetonitrile.
-
The base will catalyze the intramolecular cyclization of the isocyanide onto the adjacent ketone, followed by elimination of ethanol, to form the oxazole ring. The product will exist as the 5-hydroxyoxazole tautomer.
Step 4: O-Ethylation of Ethyl 5-hydroxyoxazole-2-carboxylate
The final step is the etherification of the 5-hydroxy group.
-
To a solution of the crude Ethyl 5-hydroxyoxazole-2-carboxylate from the previous step in acetone, add potassium carbonate (1.5 equiv.).
-
Add ethyl iodide (1.2 equiv.) and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to afford this compound.
Comparative Analysis
| Parameter | Route A: Modified Robinson-Gabriel | Route B: Isocyanide-Based Synthesis | Justification |
| Overall Strategy | Linear Synthesis | Convergent Synthesis | Route A builds the molecule step-by-step, while Route B combines two larger fragments. |
| Number of Steps | 4 steps from N-Boc-L-serine | 4 steps from ethyl cyanoacetate | Both routes, as outlined, have a similar number of main transformations. |
| Starting Materials | L-Serine, Boc-anhydride, ethyl iodide, ethyl chloroformate | Ethyl cyanoacetate, diethyl oxalate, ethyl iodide | Starting materials for Route B are generally more common and less expensive than protected amino acids. |
| Key Intermediates | N-acyl-O-ethyl serine derivative | Diethyl 2-isocyano-3-oxosuccinate | The stability and handling of the isocyanide intermediate in Route B may require more specialized care. |
| Potential Yield | Moderate to Good | Potentially higher overall yield | Convergent syntheses often have higher overall yields compared to long linear sequences. |
| Scalability | Moderate | Good | The Claisen condensation in Route B is highly scalable. The use of reagents like DEAD in Route A can be problematic on a large scale. |
| Purification | Multiple chromatographic purifications | May require fewer purifications | The intermediates in Route B might be more crystalline, facilitating purification by recrystallization. |
| Stereocontrol | Potentially stereospecific if starting with a chiral amino acid | Achiral synthesis | Route A offers an advantage if a specific enantiomer is desired. |
| Safety/Reagents | Use of NaH, DEAD/DIAD (toxic, explosive) | Use of metallic sodium, potential handling of isocyanides (toxic) | Both routes involve hazardous reagents requiring careful handling. |
Conclusion and Recommendation
Both Route A and Route B present viable, albeit hypothetical, pathways for the synthesis of this compound.
Route A is a classic, linear approach that benefits from the predictable chemistry of amino acid derivatives. Its main advantage lies in the potential for stereocontrol. However, the multi-step nature and the use of expensive and hazardous reagents like DEAD might limit its applicability for large-scale synthesis.
Route B offers a more convergent and potentially more efficient strategy in terms of atom economy and overall yield. The starting materials are inexpensive and readily available. The main challenges lie in the synthesis and handling of the isocyanide intermediate and ensuring the selectivity of the cyclization and O-ethylation steps.
For the production of racemic this compound, particularly on a larger scale, Route B is likely the more advantageous approach due to its convergent nature and the use of more economical starting materials. For the synthesis of enantiomerically pure material, Route A would be the preferred method , provided the cyclodehydration step proceeds without racemization.
Further experimental validation is required to optimize the reaction conditions and accurately quantify the yields for each proposed route. This guide serves as a foundational framework for researchers and process chemists to make informed decisions when embarking on the synthesis of this and structurally related oxazole derivatives.
References
-
Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(13), 3604-3606. [Link]
-
Markov, O. N., Moiseev, A. E., Tarasevich, B. N., Tafeenko, V. A., Beloglazkina, E. K., Shtil, A. A., & Finko, A. V. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]
-
Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. [Link]
-
Ugi, I., et al. (1965). Isonitrile Syntheses. Angewandte Chemie International Edition in English, 4(6), 472-484. [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Gelde, H. V., & De Clercq, P. J. (1999). The Mitsunobu reaction as a cyclodehydration method: application to the synthesis of a constrained analogue of the C-terminal tetrapeptide of gastrin. Tetrahedron Letters, 40(38), 6865-6868. [Link]
-
Erlenmeyer, F. G. C. E. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1-8. [Link]
-
K.C. Nicolaou, T. Montagnon, S.A. Snyder. (2005). The Wittig and Related Reactions. In Classics in Total Synthesis II (pp. 58-83). Wiley-VCH. [Link]
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A Senior Application Scientist's Guide to In-Vitro Testing Protocols for Novel Ethyl 5-ethoxyoxazole-2-carboxylate Derivatives
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of oxazole have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The ethyl 5-ethoxyoxazole-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. The ethoxy and carboxylate moieties at positions 5 and 2, respectively, offer versatile handles for synthetic modification, allowing for the generation of diverse chemical libraries. This guide provides a comprehensive overview of in-vitro testing protocols to efficiently screen and characterize derivatives of this scaffold for their potential therapeutic applications.
This guide is structured to provide not just procedural steps, but the rationale behind the selection of each assay, enabling researchers to build a robust and logical testing cascade. We will explore protocols for evaluating anticancer, anti-inflammatory, and antimicrobial activities, complete with comparative data for a hypothetical series of "this compound" derivatives (designated as EEOX-01 to EEOX-05 ) against established competitor compounds.
I. Anticancer Activity Evaluation
Oxazole derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of key cellular targets like STAT3, G-quadruplexes, and tubulin.[6][7] A comprehensive in-vitro evaluation should therefore encompass not only general cytotoxicity but also probe potential mechanisms of action.
A. Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized derivatives against a panel of cancer cell lines. The choice of cell lines should ideally represent different cancer types (e.g., breast, lung, colon).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the EEOX derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Comparative IC50 Values (µM) of EEOX Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) |
| EEOX-01 | >100 | >100 | >100 |
| EEOX-02 | 25.4 | 32.1 | 45.8 |
| EEOX-03 | 5.2 | 8.9 | 12.3 |
| EEOX-04 | 15.8 | 21.5 | 18.9 |
| EEOX-05 | 2.1 | 4.5 | 6.8 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
| Paclitaxel | 0.01 | 0.02 | 0.015 |
Experimental Workflow: Anticancer Screening Cascade
Caption: Workflow for in-vitro anti-inflammatory testing.
III. Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents, and oxazole derivatives have shown promise in this area. [9][10][11]
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents. [12] Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the EEOX derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Comparative MIC Values (µg/mL) of EEOX Derivatives
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| EEOX-01 | >128 | >128 | >128 |
| EEOX-02 | 64 | 128 | 64 |
| EEOX-03 | 8 | 16 | 32 |
| EEOX-04 | 32 | 64 | 128 |
| EEOX-05 | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.015 | NA |
| Fluconazole | NA | NA | 2 |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial activity.
IV. Conclusion and Future Directions
This guide provides a foundational framework for the in-vitro evaluation of novel this compound derivatives. The proposed tiered screening approach allows for a cost-effective and scientifically rigorous assessment of their potential as anticancer, anti-inflammatory, or antimicrobial agents. Positive "hits" from these in-vitro assays should be further investigated in more complex models, such as 3D cell cultures or co-culture systems, before progressing to in-vivo studies. The versatility of the oxazole scaffold, coupled with a systematic screening cascade, holds significant potential for the discovery of new and effective therapeutic agents.
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A Comparative Guide to the Stability of Ethyl 5-Ethoxyoxazole-2-carboxylate Derivatives
Abstract
Ethyl 5-ethoxyoxazole-2-carboxylate is a key heterocyclic scaffold utilized in the synthesis of diverse biologically active molecules.[1] The stability of this core structure and its derivatives is paramount for ensuring the efficacy, safety, and shelf-life of resulting pharmaceutical products.[2][3] This guide presents a comprehensive comparative study on the stability of rationally selected derivatives of this compound. We delve into the mechanistic underpinnings of oxazole ring stability and provide detailed, field-tested protocols for conducting forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions.[4] The experimental data, summarized for clarity, reveals structure-stability relationships that can guide researchers in the selection and handling of these valuable chemical entities. All analytical methodologies are designed to be stability-indicating, ensuring accurate quantification and characterization of degradation products.[5]
Introduction: The Imperative of Stability in Drug Development
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and potency of a drug product.[2] Regulatory bodies such as the FDA and ICH mandate rigorous stability testing to understand how a substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation, or stress testing, is an indispensable tool performed early in the drug development process. It involves subjecting the compound to harsher conditions than those used for accelerated stability testing to predict degradation pathways, identify potential degradation products, and develop robust, stability-indicating analytical methods.[4]
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry.[7][8] However, its aromaticity is less pronounced than that of imidazole, and it can be susceptible to cleavage under certain conditions.[9][10] The parent compound of this study, This compound , features an electron-rich alkoxy group at the C5 position and an ester at C2, both of which can influence the ring's reactivity and stability. Understanding how modifications to this scaffold affect its stability is crucial for designing robust drug candidates.
This guide provides a comparative analysis of the stability of three rationally designed derivatives against the parent compound, offering insights into the causal relationships between chemical structure and degradation susceptibility.
Mechanistic Considerations & Derivative Selection
The oxazole ring's stability is influenced by its electronic properties. The C2 position is the most electron-deficient and thus a primary site for nucleophilic attack, while electrophilic substitution typically occurs at C5 or C4.[9][11] The presence of the ethoxy group at C5 increases the electron density of the ring, which can enhance its stability against certain electrophilic attacks but may also influence other degradation pathways.
Potential degradation pathways for the parent compound include:
-
Hydrolysis: Both the ethyl ester at C2 and the oxazole ring itself can be susceptible to acid- or base-catalyzed hydrolysis. Ring cleavage is a known reaction for oxazoles, particularly under harsh conditions.[11][12]
-
Oxidation: The ring may be susceptible to cleavage by strong oxidizing agents.[11]
-
Photodegradation: Aromatic systems can absorb UV radiation, leading to photochemical reactions and degradation.[13]
To probe these susceptibilities, the following derivatives were synthesized for this comparative study:
-
Parent Compound (PC): this compound
-
Derivative A (DA): 5-Ethoxyoxazole-2-carboxylic acid (Hydrolysis of the ethyl ester)
-
Derivative B (DB): Ethyl 5-methoxyoxazole-2-carboxylate (Modification of the C5 alkoxy group)
-
Derivative C (DC): Ethyl 5-ethoxy-4-nitrooxazole-2-carboxylate (Introduction of a strong electron-withdrawing group at C4)
The choice of these derivatives allows for a systematic evaluation of how the C2-ester, the C5-alkoxy chain length, and the introduction of a powerful electron-withdrawing group (EWG) impact the overall stability of the oxazole scaffold. The EWG in Derivative C, for instance, is hypothesized to significantly decrease the electron density of the ring, potentially increasing its susceptibility to nucleophilic attack and hydrolysis.
Experimental Protocols: A Validated Approach to Stability Testing
The following protocols are designed to be self-validating systems, providing clear, reproducible, and quantifiable results. The primary analytical technique employed is Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS), which allows for the separation, quantification, and identification of the parent compound and its degradation products.[6]
General Sample Preparation
For each stress condition, a stock solution of the test compound (PC, DA, DB, or DC) is prepared in acetonitrile at a concentration of 1 mg/mL. This stock is then diluted with the respective stress medium to a final concentration of 100 µg/mL.
Forced Degradation Protocols
-
Acid Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M Hydrochloric Acid (HCl).
-
Heat the solution in a water bath at 60°C for 24 hours.[14]
-
Cool the solution to room temperature.
-
Neutralize by adding 1 mL of 1 M Sodium Hydroxide (NaOH) and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Analyze immediately via UPLC-MS.
-
-
Base Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Maintain the solution at room temperature for 8 hours.
-
Neutralize by adding 1 mL of 0.1 M HCl and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Analyze immediately via UPLC-MS.
-
-
Oxidative Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 6% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.[15]
-
Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Analyze immediately via UPLC-MS.
-
-
Thermal Degradation:
-
Accurately weigh 5 mg of the solid compound into a glass vial.
-
Place the vial in a temperature-controlled oven at 105°C for 48 hours.[6]
-
After cooling, dissolve the contents in acetonitrile to a concentration of 100 µg/mL.
-
Analyze via UPLC-MS.
-
-
Photolytic Degradation:
-
Prepare a 100 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Expose the solution in a transparent quartz vial to a photostability chamber compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample, wrapped in aluminum foil, in the same chamber.
-
Analyze both the exposed and control samples via UPLC-MS.
-
UPLC-MS Analytical Method
A validated, stability-indicating UPLC-MS method is critical for accurate analysis.[5][14]
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Detection (PDA): 210-400 nm
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Rationale: A gradient elution is necessary to separate the parent compound from potentially more polar degradation products.[5] The C18 column provides excellent retention for the moderately polar analytes, and the MS detector aids in the identification of degradation products by providing mass information.
Visualization of Experimental Workflow
The overall process for conducting the comparative stability study is outlined below.
Caption: Hypothesized hydrolytic degradation pathway.
Conclusion and Recommendations
This comparative study provides critical insights into the structure-stability relationships of this compound derivatives. The key takeaways for researchers are:
-
C2-Ester is a Liability: The ethyl ester at the C2 position is a primary site of hydrolytic instability. For applications requiring high stability in aqueous media, synthesizing the corresponding carboxylic acid (like Derivative A) is a prudent strategy.
-
C4 is Sensitive: The C4 position is highly sensitive to substitution. Introducing a strong electron-withdrawing group like a nitro moiety drastically destabilizes the oxazole ring, making it unsuitable for most pharmaceutical applications without significant formulation strategies.
-
C5-Alkoxy is Robust: Minor modifications to the C5-alkoxy group (e.g., methoxy vs. ethoxy) appear to have a negligible impact on overall stability, affording chemists flexibility in this region for modulating properties like solubility or target binding.
These findings, grounded in systematic experimental data, serve as an authoritative guide for drug development professionals. By understanding the intrinsic stability of the oxazole scaffold and the profound impact of its substituents, researchers can make more informed decisions in the design and development of new, stable, and effective therapeutic agents.
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Safety Operating Guide
Navigating the Disposal of Ethyl 5-ethoxyoxazole-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 5-ethoxyoxazole-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general chemical waste protocols and data on structurally related compounds to ensure a conservative and safety-conscious approach.
The foundational principle of laboratory waste management is that every chemical should be treated as hazardous until proven otherwise.[1] This guide is built on that principle, offering a procedural, step-by-step framework to manage the disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the structural components of this compound—an oxazole ring, an ethoxy group, and an ethyl carboxylate moiety—a thorough hazard assessment is the critical first step. Oxazoles can be flammable and cause serious eye damage, while ethers like the ethoxy group have the potential to form explosive peroxides over time when exposed to air and light.[1][2] Therefore, it is imperative to handle this compound with the assumption that it may be flammable, an irritant, and potentially reactive.
Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical disposal and should be consulted for specific guidance.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against potential splashes of the chemical or its solutions, which could be irritating or harmful to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. It is advisable to consult the glove manufacturer's compatibility chart. |
| Body Protection | A flame-retardant laboratory coat and a chemical-resistant apron. | To protect against spills and potential flammability. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of any vapors, which may be irritating to the respiratory tract. |
Part 2: Spill Management Protocol
In the event of a spill, a swift and organized response is necessary to mitigate any potential hazards.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Neutralization (if applicable): For acidic or basic solutions, neutralize appropriately after consulting safety protocols.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4]
-
Decontamination: Decontaminate the spill area using a suitable solvent or detergent, followed by a thorough rinsing with water.[5] All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS department, documenting the incident as required by your institution.
Part 3: Disposal Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow, illustrated in the diagram below, outlines the key decision points and actions.
Caption: Figure 1: Disposal Workflow for this compound
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in Table 1 before handling the chemical waste.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[6] Do not mix with incompatible waste streams.[6]
-
Solid Waste: Any solid waste, such as contaminated gloves, pipette tips, or absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.[7]
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and the date the waste was first added to the container.[8]
-
Temporary Storage: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be away from general traffic and incompatible chemicals.[6] Ensure containers are kept closed except when adding waste.[8]
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[3] Never dispose of this chemical down the drain or in the regular trash.[2]
Part 4: Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has been in contact with this compound is essential to prevent cross-contamination and ensure a safe working environment.
Experimental Protocol for Equipment Decontamination:
-
Initial Cleaning: Begin by physically removing any visible residue of the chemical. For glassware and other non-porous surfaces, this can be done with a compatible solvent.
-
Washing: Wash the equipment with a laboratory-grade detergent and warm water.[10]
-
Rinsing: Thoroughly rinse the equipment with tap water, followed by a final rinse with deionized or distilled water to remove any detergent residue.[5]
-
Drying: Allow the equipment to air dry completely or use a drying oven if the material is heat-stable.
-
Verification (if necessary): For critical applications, a final rinse with a clean solvent can be collected and analyzed to ensure no residual chemical remains.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved from [Link]
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Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions. Hazardous Waste Disposal. Retrieved from [Link]
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Capot Chemical. (2008, October 23). MSDS of Oxazole. Capot Chemical. Retrieved from [Link]
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American Laboratory Trading. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. American Laboratory Trading. Retrieved from [Link]
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University of Louisville. (2013, November 27). Standard Operating Procedure (SOP) for Laboratory Disinfection. University of Louisville. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). SOP Bio-005 Decontamination Reusable Labware, Work-Surfaces and Equipment. UMass Lowell. Retrieved from [Link]
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University of California, Santa Cruz. (2022, May 18). Verified Decontamination of Laboratory Equipment. UCSC. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
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Envirostore. (2022, September 6). Chemical Disposal in Laboratories. Envirostore. Retrieved from [Link]
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The National Academies Press. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety. Retrieved from [Link]
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Mastering Laboratory Safety: A Guide to Handling Ethyl 5-ethoxyoxazole-2-carboxylate
For the diligent researcher navigating the complexities of drug discovery and development, the proper handling of specialized chemical reagents is not merely a matter of procedure, but a foundational element of scientific integrity and personal safety. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 5-ethoxyoxazole-2-carboxylate, a unique heterocyclic compound. As no specific Safety Data Sheet (SDS) is readily available for this exact molecule, the following protocols are synthesized from the safety profiles of structurally analogous oxazole and isoxazole carboxylates and established principles of laboratory safety. This proactive, risk-based approach ensures a comprehensive safety margin.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of a substance is the critical first step in developing a robust safety plan. Based on data from similar oxazole and ester compounds, we must assume this compound presents the following potential hazards:
-
Skin Irritation: Many organic esters and heterocyclic compounds can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[1]
-
Combustibility: While not highly flammable, related compounds are classified as combustible liquids, meaning they can ignite when heated.[3]
This assessment dictates a stringent requirement for specific Personal Protective Equipment (PPE) to create a reliable barrier against these potential routes of exposure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is a critical decision point that directly impacts laboratory safety. The following table outlines the minimum required PPE for various operational scenarios when handling this compound.
| Protection Level | Required PPE | When to Use |
| Standard Operations | Safety glasses with side shields, laboratory coat, Butyl rubber gloves, closed-toe shoes. | For handling small quantities (<50 mL) in a well-ventilated certified chemical fume hood. |
| Splash or Aerosol Risk | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving with Butyl rubber gloves. | When transferring large volumes, heating, vortexing, or performing any operation with a heightened risk of splashing or aerosol generation.[4][5] |
| Emergency Spill Response | Full-face respirator with organic vapor cartridges, chemical-resistant suit, heavy-duty Butyl rubber gloves and boots. | For responding to any uncontrolled release or significant spill of the compound outside of a containment system.[4][5] |
The Critical Choice: Hand Protection
The single most important decision in your PPE selection for this compound is the choice of gloves. This compound is an ethyl ester . Standard nitrile laboratory gloves, while offering protection against many chemicals, provide poor resistance to esters and should not be used for prolonged contact.[6][7] Chemical resistance charts consistently show that chemicals like ethyl acetate (a close structural analog) rapidly permeate or degrade nitrile.[4][7][8]
Butyl rubber is the recommended glove material for handling esters and ketones.[3][9][10][11][12] It offers excellent resistance to these chemical classes, providing a robust and reliable barrier to prevent skin contact.[9][12][13] Always inspect gloves for any signs of degradation, punctures, or tears before each use.[10]
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is essential for minimizing risk. The following diagram and steps outline the process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before beginning any work, ensure the chemical fume hood has a current certification and is functioning correctly.
-
Review this guide and any available safety information for structurally related compounds.
-
Assemble all necessary PPE as outlined in the table above. Critically, ensure you have the correct Butyl rubber gloves . Inspect each item for damage.[10]
-
-
Handling:
-
Don your lab coat, safety glasses, and gloves. For tasks with splash potential, add a face shield and chemical apron.[4][5]
-
Conduct all work, including weighing and transferring, inside the chemical fume hood to minimize inhalation exposure.[12]
-
Keep the container with this compound sealed when not in immediate use.
-
Should any chemical come into contact with your gloves, remove them immediately, wash your hands, and don a fresh pair.
-
-
Post-Handling & Cleanup:
-
Upon completion of your work, decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Properly doff your PPE. Remove the apron first, then the outer gloves (if double-gloving), followed by the face shield and goggles. Remove the lab coat, and finally, the inner gloves.
-
Wash your hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal is a critical final step to prevent environmental contamination and ensure the safety of support staff.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mother liquors and solvent washes, in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents and esters.
-
Solid Waste: Contaminated solid waste, such as used gloves, weigh boats, and pipette tips, must be collected in a separate, sealed hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Compatibility: Never mix this waste stream with incompatible waste, such as strong acids, bases, or oxidizers, to prevent dangerous chemical reactions. Follow your institution's specific hazardous waste guidelines.
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only yourself but your entire research team, ensuring that your valuable scientific work can proceed without incident.
References
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- BenchChem. Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
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- International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Published December 14, 2023.
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- University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
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- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- TCI Chemicals. Imidazole-2-carboxaldehyde SAFETY DATA SHEET.
- Ambeed.com. Ethyl oxazole-5-carboxylate 118994-89-1.
- ChemScene. Ethyl 5-methyloxazole-2-carboxylate 33123-68-1.
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- University of Oklahoma Health Sciences Center. EHSO Manual 2025-2026 - Hazardous Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
